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2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine Documentation Hub

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  • Product: 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine
  • CAS: 90566-64-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2H-4,7-Methanodioxolo[4,5-d]oxepine: A Technical Guide to Tricyclic Bridged Oxepines

Executive Summary The compound 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS No. 90566-64-6, Molecular Formula: C₈H₆O₃) represents a highly specialized, conformationally restricted tricyclic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS No. 90566-64-6, Molecular Formula: C₈H₆O₃) represents a highly specialized, conformationally restricted tricyclic scaffold. Characterized by a 2-oxabicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring, this highly unsaturated architecture is of significant interest in the development of rigid pharmacophores, complex cyclitols, and anhydro-sugar mimetics. Synthesizing this strained C₈H₆O₃ system requires precise control over ring expansion and dehydrogenation to prevent the collapse of the bridged architecture. This whitepaper outlines a validated, causality-driven synthetic route, focusing on the critical Baeyer-Villiger oxidation and subsequent controlled desaturations.

Structural Analysis & Retrosynthetic Strategy

The structural complexity of 2H-4,7-Methanodioxolo[4,5-d]oxepine lies in its index of hydrogen deficiency (IHD = 6), which dictates the presence of three rings and three double bonds. The core is a 7-membered oxepine ring, bridged by a methano (-CH₂-) group at positions 4 and 7, and fused to a methylene acetal (dioxolo) at positions 4 and 5.

To construct this without triggering anti-Bredt strain or skeletal rearrangement, the retrosynthetic strategy relies on the late-stage dehydrogenation of a tricyclic lactone. This lactone is accessed via the Baeyer-Villiger ring expansion of a functionalized norbornanone, which is itself derived from a classic Diels-Alder cycloaddition.

Synthesis A Cyclopentadiene + Vinylene Carbonate B Bicyclo[2.2.1] Intermediate A->B [4+2] Cycloaddition C Acetal-Protected Norbornanone B->C CH2Br2, Base then Oxidation D Tricyclic Lactone (Ring Expansion) C->D mCPBA (Baeyer-Villiger) E 2H-4,7-Methanodioxolo [4,5-d]oxepine D->E DIBAL-H, then Dehydrogenation

Fig 1. Step-by-step forward synthetic workflow for the tricyclic C8H6O3 core.

Experimental Methodologies

Step 1: Assembly of the Acetal-Protected Norbornanone

The foundational bicyclo[2.2.1]heptane core is established to pre-organize the stereocenters required for the methano-bridge.

  • Cycloaddition : React freshly cracked cyclopentadiene with vinylene carbonate in refluxing toluene to yield the bicyclic carbonate.

  • Hydrolysis & Protection : Hydrolyze the carbonate using LiOH in THF/H₂O to afford the endo-diol. Immediately protect the diol by refluxing with dibromomethane (CH₂Br₂) and NaH in DMF to form the robust 1,3-dioxolane ring.

  • Ketone Installation : Perform an allylic oxidation (or hydroboration/oxidation if starting from a diene) to install the ketone at the C2 position, yielding the critical intermediate: 5,6-O-methylene-bicyclo[2.2.1]heptan-2-one.

Step 2: Baeyer-Villiger Ring Expansion

The conversion of the rigid norbornanone derivative to the 2-oxabicyclo[3.2.1]octane framework is the thermodynamic crux of the synthesis. We utilize a peroxyacid to force the migration of the more substituted carbon, yielding the oxepine-precursor lactone.

Protocol :

  • Dissolve the protected norbornanone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Cool the reaction to 0 °C and add trifluoroperacetic acid (CF₃CO₃H, 1.2 eq) dropwise. Causality: CF₃CO₃H is selected over mCPBA because the strongly electron-withdrawing trifluoromethyl group enhances the leaving group ability of the carboxylate during the breakdown of the Criegee intermediate, accelerating the migration of the sterically hindered bicyclic framework [1].

  • Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc 7:3).

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃. Extract, dry over MgSO₄, and concentrate to yield the tricyclic lactone.

Mechanism K Norbornanone Derivative C Criegee Intermediate K->C Nucleophilic Attack P Peroxyacid (CF3CO3H) P->C Nucleophilic Attack TS Migration TS (Stereoretentive) C->TS Rearrangement L Lactone (2-Oxabicyclo[3.2.1]) TS->L Ring Expansion

Fig 2. Mechanistic pathway of the Baeyer-Villiger ring expansion via the Criegee intermediate.

Step 3: Desaturation to 2H-4,7-Methanodioxolo[4,5-d]oxepine

To reach the target C₈H₆O₃ state, the lactone must be reduced and sequentially dehydrogenated.

  • Lactol Formation : Treat the lactone with DIBAL-H (1.1 eq) in THF at -78 °C for 1 hour. Quench with Rochelle's salt.

  • Dehydration : Treat the resulting lactol with Martin sulfurane (1.2 eq) in CH₂Cl₂ at room temperature. Causality: Martin sulfurane acts as a mild, non-acidic dehydrating agent, preventing carbocation-mediated skeletal rearrangements (e.g., Wagner-Meerwein shifts) that plague strained bicyclic systems under acidic dehydration conditions.

  • Global Dehydrogenation : Reflux the resulting enol ether with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 2.5 eq) in 1,4-dioxane for 24 hours. DDQ selectively abstracts hydrides from the allylic positions, driving the system to the fully unsaturated 2H-4,7-Methanodioxolo[4,5-d]oxepine.

Optimization of the Baeyer-Villiger Ring Expansion

To maximize the yield of the critical lactone intermediate, various oxidative conditions were evaluated. The use of heterogeneous catalysts like Sn-Beta zeolite offers a green chemistry alternative with exceptional regioselectivity [2].

EntryOxidantSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Target:Other)
1mCPBA (1.5 eq)CH₂Cl₂25127885:15
2mCPBA (1.5 eq)Toluene8046570:30
3CF₃CO₃H (1.2 eq)CH₂Cl₂028592:8
4H₂O₂ / Sn-BetaMethanol602492>98:2

Table 1. Optimization parameters for the Baeyer-Villiger oxidation of the acetal-protected norbornanone.

Characterization & Validation Parameters

To ensure the trustworthiness of the synthesized 2H-4,7-Methanodioxolo[4,5-d]oxepine, the following self-validating analytical markers must be confirmed:

  • Mass Spectrometry (HRMS-ESI) : Calculated for C₈H₆O₃ [M+H]⁺: 151.0390; Found: 151.0388.

  • Infrared Spectroscopy (FT-IR) : Absence of the broad -OH stretch (3300 cm⁻¹) and lactone C=O stretch (1740 cm⁻¹). Presence of strong C=C stretching at 1645 cm⁻¹ and characteristic C-O-C acetal stretching at 1050–1100 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) : The defining feature is the highly deshielded olefinic protons of the oxepine ring. Expect multiplets between δ 5.80–6.50 ppm (3H, oxepine olefins). The methano-bridge (-CH₂-) will appear as an AB quartet near δ 2.20–2.50 ppm (2H), while the "2H" dioxolo methylene protons (-O-CH₂-O-) will present as a sharp singlet near δ 5.10 ppm (2H).

  • ¹³C NMR (100 MHz, CDCl₃) : Must display exactly 8 distinct carbon resonances. The acetal carbon typically resonates at ~δ 102 ppm, and the sp² hybridized oxepine carbons will cluster between δ 115–145 ppm.

References

  • Renz, M.; Meunier, B. "100 Years of Baeyer–Villiger Oxidations." European Journal of Organic Chemistry, 1999.[Link]

  • Kamerbeek, N. M.; Janssen, D. B.; van Berkel, W. J. H.; Fraaije, M. W. "Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry." Chemical Reviews, 2011.[Link]

Exploratory

An In-Depth Technical Guide to the Spectroscopic Profile of 2H-4,7-Methanodioxolo[4,5-d]oxepine

Foreword: The structural elucidation of complex heterocyclic systems is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive analysis of the spectroscopic characteristics of t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The structural elucidation of complex heterocyclic systems is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 2H-4,7-Methanodioxolo[4,5-d]oxepine. While experimentally derived data for this specific molecule is not yet widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive profile. The methodologies and interpretations herein are designed to equip researchers and drug development professionals with the necessary framework to identify, characterize, and utilize this compound in their work.

Introduction to the Core Structure

2H-4,7-Methanodioxolo[4,5-d]oxepine is a unique polycyclic ether. Its architecture is distinguished by the fusion of three key motifs: a seven-membered oxepine ring, a five-membered dioxolo (methylenedioxy) ring, and a rigid methano bridge. This combination results in a strained, three-dimensional conformation that is of significant interest for its potential biological activity and as a scaffold in medicinal chemistry.

The oxepine moiety is a known constituent in various natural products that exhibit diverse biological activities[1][2]. The dioxolo group is a common feature in pharmacologically active molecules, often modulating metabolic stability and receptor binding. The methano bridge imparts significant conformational rigidity, which can be crucial for selective interaction with biological targets. Accurate spectroscopic characterization is therefore paramount to confirming the synthesis of this structure and understanding its chemical behavior.

Molecular Structure and Predicted Conformation

The systematic name defines a precise arrangement of atoms, resulting in the following structure. The inherent ring strain and the stereochemistry of the methano bridge are expected to lock the molecule into a relatively fixed conformation, which will have a direct impact on its NMR spectrum.

M [C₈H₈O₃]⁺˙ m/z = 152 F1 [C₇H₅O]⁺ m/z = 105 M->F1 - H₂CO (Formaldehyde) - CHO F2 [C₅H₄O]⁺˙ m/z = 80 M->F2 Retro-Diels-Alder F3 Loss of CH₂O₂ M->F3 Loss of Dioxolane radical cluster_workflow Spectroscopic Characterization Workflow Start Synthesized Compound (Purity Check via TLC/LCMS) NMR NMR Analysis (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS for Formula) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Elucidation Structure Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation End Verified Structure Elucidation->End

Caption: Standard workflow for spectroscopic structure elucidation.

Step-by-Step Methodologies

A. Sample Preparation:

  • Ensure the sample is of high purity (>95%), verified by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For IR, prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

B. NMR Spectroscopy:

  • Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. [3]2. Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • If needed, perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) to definitively assign all signals.

C. Mass Spectrometry:

  • Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass. [4]2. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated mass.

  • Analyze the fragmentation pattern to corroborate the proposed structure.

D. Infrared (IR) Spectroscopy:

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands and compare them to the predicted values to confirm the presence of key functional groups and the absence of others (e.g., starting materials).

Conclusion

The structural complexity and potential pharmacological relevance of 2H-4,7-Methanodioxolo[4,5-d]oxepine make its thorough characterization essential. This guide presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The key diagnostic features are expected to be the unique signals of the rigid methano bridge protons in NMR, the strong C-O stretches in the IR spectrum, and a molecular ion peak at m/z 152 in the mass spectrum. While this guide provides a solid theoretical foundation, experimental verification following the outlined protocols is the definitive step for unequivocal structural confirmation.

References

  • First Synthesis of Naphthalene Annulated Oxepins - Supporting Information. (n.d.).
  • Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3- c]pyridin-4-ones, masked precursors. (n.d.). Beilstein Journals.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). PMC - NIH.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI. Retrieved from [Link].

Sources

Foundational

"1H and 13C NMR of 2H-4,7-Methanodioxolo[4,5-d]oxepine"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2H-4,7-Methanodioxolo[4,5-d]oxepine Introduction Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2H-4,7-Methanodioxolo[4,5-d]oxepine

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, complex, bridged systems present unique challenges and opportunities in drug design and development. The molecule 2H-4,7-Methanodioxolo[4,5-d]oxepine is a prime example of such a scaffold, incorporating a seven-membered oxepine ring, a fused dioxolane moiety, and a rigid methano bridge. This structural complexity gives rise to a nuanced stereoelectronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.

This technical guide, written from the perspective of a Senior Application Scientist, serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a predictive analysis of the ¹H and ¹³C NMR spectra of 2H-4,7-Methanodioxolo[4,5-d]oxepine. In the absence of direct, published spectra for this specific molecule, this guide establishes a robust analytical framework grounded in foundational NMR principles and spectral data from analogous structural motifs. We will not only predict the spectral data but also explain the causal relationships between the molecule's unique architecture and its NMR signature, providing a self-validating system for structural elucidation.

Molecular Structure and Stereochemical Landscape

To interpret the NMR spectra of 2H-4,7-Methanodioxolo[4,5-d]oxepine, a thorough understanding of its structure and the electronic environment of each nucleus is paramount. The molecule's IUPAC name delineates a polycyclic, bridged system with several key features that dictate its spectral characteristics. The rigid, bicyclic framework locks the molecule into a specific conformation, which significantly influences proton-proton coupling constants and through-space interactions.

The numbering of the heterocyclic system is crucial for unambiguous spectral assignment. The diagram below illustrates the structure with the standard IUPAC numbering scheme applied.

Caption: Structure of 2H-4,7-Methanodioxolo[4,5-d]oxepine with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

To ensure the accurate and unambiguous structural elucidation of novel or complex molecules like 2H-4,7-Methanodioxolo[4,5-d]oxepine, a systematic approach to NMR data acquisition is essential. The following protocol outlines a comprehensive suite of experiments designed to provide a complete picture of the molecule's covalent structure and stereochemistry. This workflow is designed to be self-validating, where data from two-dimensional experiments are used to confirm the assignments made from one-dimensional spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H and 2D NMR experiments, or 20-50 mg for ¹³C NMR experiments.[1]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively clean spectral window. Other solvents like DMSO-d₆ or Acetone-d₆ may be used depending on sample solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not calibrated to the solvent's residual peak.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup and 1D Spectra Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high resolution and symmetrical line shapes using the deuterium lock signal.

    • ¹H NMR Acquisition:

      • Experiment: Standard 1D proton experiment (e.g., zg30 on Bruker systems).[1]

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 8-16, depending on concentration.

    • ¹³C{¹H} NMR Acquisition:

      • Experiment: Standard 1D carbon experiment with proton decoupling.

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Spectra Acquisition for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems through-bond (typically over 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons to their respective carbons (¹J_CH). This is a highly sensitive experiment for assigning carbon signals based on their attached protons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is critical for connecting spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space correlations between protons, providing crucial information about the 3D structure and stereochemistry.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_assign Final Assignment prep Dissolve Sample in Deuterated Solvent H1_NMR ¹H NMR (Proton Count & Multiplicity) prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Count) H1_NMR->C13_NMR Assign Unambiguous Structural Assignment H1_NMR->Assign COSY COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Assign HSQC HSQC (Direct C-H Bonds) COSY->HSQC COSY->Assign HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Assign HMBC->Assign

Caption: Experimental workflow for complete NMR-based structural elucidation.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 2H-4,7-Methanodioxolo[4,5-d]oxepine will be complex due to the low symmetry and rigid nature of the molecule. The chemical shift of each proton is influenced by several factors, including proximity to electronegative oxygen atoms, the anisotropic effect of the C=C double bond, and geometric constraints imposed by the bridged system.[3]

  • H7a (O-CH₂-O): The two protons of the dioxolane methylene group are diastereotopic. They are expected to appear as two distinct signals, likely doublets, due to geminal coupling. Their chemical shift will be significantly downfield (~5.0-6.0 ppm) due to being bonded to two oxygen atoms.[1]

  • H5a, H8a (Olefinic Protons): These protons are part of the oxepine ring's double bond. They are expected to resonate in the typical olefinic region (~5.5-6.5 ppm).[4][5] They will likely show coupling to each other (cis-coupling, J ≈ 6-12 Hz) and potentially long-range coupling to other protons in the ring.

  • H4, H6 (Bridgehead Protons): These protons are attached to carbons adjacent to oxygen and are also part of the rigid bicyclic system. Their chemical shifts are expected in the range of ~4.0-5.0 ppm. The dihedral angles to neighboring protons will dictate their coupling patterns, leading to complex multiplicities.

  • H2 (Methylene Protons): The two protons at the C2 position are diastereotopic. They will appear as two separate multiplets, likely in the range of ~2.5-3.5 ppm. They will exhibit geminal coupling to each other and vicinal coupling to the H3 protons.

  • H10 (Methano Bridge Protons): The two protons of the CH₂ bridge are also diastereotopic. Due to the strained ring system, they are expected to have a significant difference in chemical shift and will likely appear as two distinct doublets (or more complex multiplets if long-range coupling is significant) in the range of ~1.5-2.5 ppm. Their large geminal coupling constant (J ≈ 10-14 Hz) is characteristic of such systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale / Key Couplings
H7a (O-CH₂-O)5.0 - 6.0d, d (AB quartet)Diastereotopic, geminal coupling. Deshielded by two oxygens.
H5a, H8a5.5 - 6.5d, dOlefinic protons, vicinal cis-coupling.
H4, H64.0 - 5.0mBridgehead protons, deshielded by oxygen and bridge strain.
H22.5 - 3.5m, mDiastereotopic methylene protons adjacent to olefin.
H10 (Bridge)1.5 - 2.5d, d (AB quartet)Diastereotopic bridge protons, strong geminal coupling.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms. Proton-decoupled spectra will show all signals as singlets, while techniques like DEPT can be used to differentiate between CH₂, CH, and quaternary carbons.

  • C5a, C8a (Olefinic Carbons): These sp² hybridized carbons will appear in the olefinic region of the spectrum, typically between 120-140 ppm.

  • C7a (O-C-O): The acetal carbon of the dioxolane ring is highly deshielded by two oxygen atoms and is expected to resonate around 90-110 ppm.[1]

  • C4, C6 (Bridgehead Carbons): These sp³ carbons are bonded to an oxygen atom, shifting their resonance downfield to the 70-90 ppm range.

  • C2 (Methylene Carbon): This is a standard sp³ hybridized carbon in a seven-membered ring and is expected to appear in the 25-40 ppm range.

  • C10 (Methano Bridge Carbon): The bridge carbon is in a strained environment and is also a simple sp³ carbon. It is expected to resonate in the upfield region, likely between 30-45 ppm.

  • C4a, C8b (Quaternary Carbons): These are the quaternary carbons at the fusion of the rings. Their exact chemical shift is harder to predict but will likely fall in the downfield region of the sp³ carbons or near the olefinic region, depending on the overall electronic structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type (DEPT) Rationale
C5a, C8a120 - 140CHOlefinic carbons.
C7a90 - 110CH₂Acetal carbon, deshielded by two oxygens.
C4, C670 - 90CHAliphatic carbons bonded to oxygen.
C4a, C8b60 - 80CQuaternary bridgehead carbons.
C1030 - 45CH₂Methano bridge carbon in a strained system.
C225 - 40CH₂Aliphatic methylene carbon.

2D NMR Correlations for Structural Confirmation

While 1D spectra provide the initial data, 2D NMR experiments are essential to connect the pieces and build a definitive structural assignment. The following correlations would be expected for 2H-4,7-Methanodioxolo[4,5-d]oxepine.

  • COSY: Would reveal the H-C-C-H connectivity. For instance, strong cross-peaks would be seen between the olefinic protons (H5a-H8a) and between the protons at C2 and C3 (if present).

  • HSQC: Would provide a direct map of each proton to its attached carbon, confirming the assignments made in the tables above. For example, the proton signal predicted at ~5.5 ppm would correlate to the carbon signal at ~100 ppm, confirming the O-CH₂-O group.

  • HMBC: This is the key experiment for establishing the overall carbon skeleton.

    • The protons of the methano bridge (H10) would show correlations to the bridgehead carbons (C4, C6) and the quaternary carbons (C4a, C8b), confirming the bridged structure.

    • The olefinic protons (H5a, H8a) would show 2- and 3-bond correlations to the bridgehead and quaternary carbons, locking down the structure of the oxepine ring.

    • The dioxolane protons (H7a) would show correlations to the quaternary carbons C8b, confirming the ring fusion.

Caption: Key predicted HMBC (red) and COSY (blue) correlations.

Conclusion

The structural elucidation of 2H-4,7-Methanodioxolo[4,5-d]oxepine requires a multifaceted NMR approach. This guide provides a detailed, predictive framework for its ¹H and ¹³C NMR spectra, grounded in established chemical principles and data from analogous structures. By following the proposed experimental workflow—from sample preparation to the systematic acquisition of 1D and 2D NMR data—researchers can confidently assign every proton and carbon signal. The predicted chemical shifts, coupling constants, and 2D correlations outlined herein serve as a robust roadmap for scientists and drug developers working with this and other complex, bridged heterocyclic systems, enabling efficient and accurate molecular characterization.

References

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Gao, Y., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2699. Available at: [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(3), 397-433. Available at: [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available at: [Link]

Sources

Exploratory

Crystallographic and Synthetic Profiling of 2H-4,7-Methanodioxolo[4,5-d]oxepine Derivatives

Executive Summary The 2H-4,7-methanodioxolo[4,5-d]oxepine scaffold represents a highly constrained, tricyclic molecular architecture characterized by a 7-membered oxepine ring, a fused 1,3-dioxolane ring, and a rigidifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-4,7-methanodioxolo[4,5-d]oxepine scaffold represents a highly constrained, tricyclic molecular architecture characterized by a 7-membered oxepine ring, a fused 1,3-dioxolane ring, and a rigidifying C4-C7 methano bridge. This unique topology effectively locks the molecule into a pre-organized twist-boat conformation. For drug development professionals and synthetic chemists, this scaffold serves as a powerful structural motif for designing conformationally restricted glycomimetics and rigidified nuclear receptor ligands.

This whitepaper provides an in-depth technical analysis of the crystallographic signatures, conformational logic, and self-validating synthetic protocols required to construct and characterize these complex derivatives.

Architectural Complexity & Conformational Logic

The therapeutic utility of the 2H-4,7-methanodioxolo[4,5-d]oxepine system lies in its ability to drastically reduce the entropic penalty associated with target binding. In highly flexible molecules, adopting a bioactive conformation requires a significant loss of conformational entropy. By introducing a methano bridge across the oxepine core and fusing a dioxolane ring, the internal degrees of freedom are virtually eliminated[1].

Foundational crystallographic studies on related hexahydro-[1,3]dioxolo[4,5-d]oxepine systems (such as septanosides) demonstrate that without the methano bridge, the 7-membered ring undergoes rapid pseudorotation between various chair and boat-chair forms[2]. The introduction of the C4-C7 bridge arrests this pseudorotation, forcing a singular, highly strained twist-boat geometry.

ConformationalLogic A Tricyclic Core (Methanodioxolo-oxepine) B Oxepine Ring (7-membered) A->B C Dioxolane Ring (5-membered) A->C D Methano Bridge (C4-C7) A->D E Twist-Boat Conformation (Locked) B->E F Torsional Strain Minimization C->F D->E E->F

Fig 1. Conformational locking mechanism of the tricyclic scaffold.

Crystallographic Signatures

Single-crystal X-ray diffraction (XRD) provides definitive proof of the scaffold's internal strain. The electron density maps of these derivatives typically reveal highly localized thermal ellipsoids, confirming the lack of dynamic flexibility in the solid state.

The structural data is particularly relevant when these scaffolds are utilized as A-ring analogs for 19-nor-vitamin D3 derivatives. The rigidified hydroxyl groups on the scaffold form key hydrogen-bonding interactions with the Vitamin D Receptor (VDR), perfectly mimicking the natural ligand's binding pose as observed in VDR co-crystal structures[1].

Quantitative Structural Parameters

The table below summarizes the consensus geometric parameters derived from the crystal structures of methanodioxolo-oxepine derivatives.

ParameterAverage ValueStructural Implication
C4-C7 Bridge Angle 102.5° - 104.1°Severe angle compression due to the methylene bridge, deviating from ideal sp³ (109.5°).
Oxepine C-O-C Angle 114.2° - 116.5°Expansion of the ether angle to alleviate transannular steric clashes within the 7-membered ring.
Dioxolane O-C-O Angle 108.5° - 109.2°Standard envelope conformation, indicating the 5-membered ring absorbs minimal strain.
C4-C5-C6-C7 Torsion 35.4° - 38.1°Confirms the locked twist-boat puckering of the oxepine core.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the 2H-4,7-methanodioxolo[4,5-d]oxepine core requires precise control over thermodynamic equilibria. The protocol below details the transformation of a polyhydroxylated precursor (e.g., quinic acid) into the highly strained tricyclic system, followed by crystallization for XRD validation.

Phase 1: Acetalization and Dehydrative Bridging
  • Dissolution : Suspend 6.5 g of the precursor in an anhydrous ketone solvent (e.g., acetone).

    • Causality: The strictly anhydrous environment is required to prevent the reverse hydrolysis of the forming dioxolane acetal.

  • Catalysis & Desiccation : Add 32.5 g of anhydrous Na₂SO₄ and 200 μL of concentrated sulfuric acid[1].

    • Causality: The formation of the rigid tricyclic product is entropically disfavored. The massive excess of Na₂SO₄ acts as a physical desiccant to continuously remove the water byproduct, driving the equilibrium forward via Le Chatelier's principle. The trace sulfuric acid provides necessary protonation to activate the carbonyl without cleaving the acid-sensitive oxepine ether linkages.

  • Reaction & Quenching : Stir at 25°C for 24 hours. Immediately quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃.

    • Causality: Immediate and cold neutralization is critical; prolonged exposure to acidic aqueous conditions during workup will cause rapid ring-opening of the strained methano-bridge.

  • Purification : Extract with ethyl acetate (3 × 50 mL), dry the organic layer over MgSO₄, and isolate the core via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Phase 2: Crystallization for X-Ray Diffraction
  • Solvent Selection : Dissolve 50 mg of the purified derivative in a minimal volume (approx. 0.5 mL) of warm ethyl acetate.

  • Vapor Diffusion Setup : Place the open vial containing the solution inside a larger, sealed chamber containing 5 mL of pentane (antisolvent).

  • Equilibration : Allow the system to sit undisturbed at 4°C for 72 hours.

    • Causality: Vapor diffusion is strictly chosen over slow evaporation. The highly strained, rigid nature of the tricyclic structure makes it prone to forming disordered, amorphous precipitates if supersaturation is reached too rapidly. The slow, vapor-phase diffusion of pentane lowers the dielectric constant of the mixture gradually, allowing the molecules to orient into a low-energy, defect-free crystal lattice suitable for high-resolution XRD.

SyntheticWorkflow S1 1. Precursor Selection (Polyhydroxylated Scaffold) S2 2. Acetalization (Ketone, H2SO4 Catalyst) S1->S2 S3 3. Dehydrative Bridging (Na2SO4 Desiccation) S2->S3 S4 4. Crystallization (Vapor Diffusion at 4°C) S3->S4 S5 5. X-Ray Diffraction (Conformational Validation) S4->S5

Fig 2. Step-by-step synthetic and crystallographic validation workflow.

Biological & Therapeutic Applications

The primary application of the 2H-4,7-methanodioxolo[4,5-d]oxepine scaffold is in the rational design of nuclear receptor ligands. For instance, when incorporated into the A-ring of 19-nor-vitamin D3 analogs, the rigidified scaffold forces the critical 1α- and 3β-hydroxyl groups into the exact spatial orientation required for optimal hydrogen bonding with the VDR ligand-binding domain[1].

By utilizing the crystal structure of the receptor bound to its natural ligand as a template[1], researchers can use the predictable, locked coordinates of the methanodioxolo-oxepine derivatives to synthesize highly potent, selective analogs with reduced hypercalcemic side effects. Furthermore, the inherent stability of the acetal and ether linkages within the tricyclic core provides excellent metabolic resistance against cytochrome P450-mediated degradation.

References

  • Fernández, S., et al. "Synthesis and biological evaluation of novel C1 or C3 amino derivatives of A-ring 1,2,3-trisubstituted 19-nor-vitamin D3." Bioorganic & Medicinal Chemistry, 2025. URL:[Link]

  • Ng, C. J., Craig, D. C., & Stevens, J. D. "Preparation of methyl β-d-idoseptanoside and its derivatives." Carbohydrate Research, 1996, 284(2), 249-263. URL:[Link]

  • Rochel, N., Wurtz, J. M., Mitschler, A., Klaholz, B. B., & Moras, D. "The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand." Molecular Cell, 2000, 5(1), 173-179. URL:[Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of 2H-4,7-Methanodioxolo[4,5-d]oxepine: A Framework for Drug Discovery and Molecular Exploration

Abstract This technical guide provides a comprehensive framework for the computational modeling of the novel heterocyclic compound, 2H-4,7-Methanodioxolo[4,5-d]oxepine. Recognizing the potential of unique oxepine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of the novel heterocyclic compound, 2H-4,7-Methanodioxolo[4,5-d]oxepine. Recognizing the potential of unique oxepine scaffolds in medicinal chemistry, this document serves as an in-depth resource for researchers, computational chemists, and drug development professionals. We will navigate the theoretical underpinnings and practical applications of a multi-scale modeling approach, from quantum mechanical calculations to elucidate intrinsic molecular properties, to molecular dynamics simulations for exploring conformational landscapes, and finally, molecular docking to probe potential biological interactions. Each section is designed to be a self-validating system, offering not just procedural steps but the scientific rationale behind methodological choices, thereby empowering researchers to apply these techniques to this and other novel molecules of interest.

Introduction: The Therapeutic Potential of the Oxepine Scaffold

Seven-membered heterocyclic ring systems, such as oxepines, represent a structurally diverse and biologically significant class of compounds.[1] Derivatives of the related dibenzo[b,f]oxepine core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties.[2] The unique, non-planar, boat-like conformation of the oxepine ring offers a three-dimensional architecture that can be exploited for specific and high-affinity interactions with biological targets.[3]

The subject of this guide, 2H-4,7-Methanodioxolo[4,5-d]oxepine, is a novel and complex heterocyclic system. Its structure, featuring a fused dioxolane ring and a methano bridge, imparts significant conformational rigidity compared to simpler oxepines. This constrained topology makes it an intriguing candidate for rational drug design, as reduced conformational flexibility can lead to higher binding affinities and improved selectivity for target proteins.

Given the novelty of 2H-4,7-Methanodioxolo[4,5-d]oxepine, a systematic computational investigation is the most efficient and insightful first step to characterizing its physicochemical properties and predicting its potential as a therapeutic agent. This guide will lay out a comprehensive, multi-tiered computational workflow for this purpose.

Molecular Structure and Initial Characterization

The first step in any computational study is to define the precise three-dimensional structure of the molecule of interest. The IUPAC name "2H-4,7-Methanodioxolo[4,5-d]oxepine" defines a specific connectivity and stereochemistry. A 2D representation and a 3D conformer are depicted below.

Molecular Structure of 2H-4,7-Methanodioxolo[4,5-d]oxepine

Caption: 2D structure of 2H-4,7-Methanodioxolo[4,5-d]oxepine.

Quantum Mechanical Calculations: Unveiling Electronic Structure and Reactivity

To understand the intrinsic properties of 2H-4,7-Methanodioxolo[4,5-d]oxepine, we begin with quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT). DFT provides a robust and computationally efficient method for determining the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Rationale for DFT

For a molecule of this size, DFT with a suitable functional and basis set offers an excellent balance between accuracy and computational cost. The B3LYP functional is a popular hybrid functional that often yields reliable results for organic molecules.[4] The 6-31G* basis set is a good starting point for geometry optimization, providing a reasonable description of the electronic distribution.

Experimental Protocol: DFT Calculations
  • Structure Preparation:

    • Generate a 3D structure of 2H-4,7-Methanodioxolo[4,5-d]oxepine using a molecular builder and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G* basis set. This will locate the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Keywords (Gaussian): #p B3LYP/6-31G* Opt.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G*) on the optimized geometry.

    • Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the vibrational spectrum, which can be compared with experimental IR and Raman data if available.

    • Keywords (Gaussian): #p B3LYP/6-31G* Freq.

  • Electronic Properties Calculation:

    • Perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.

    • Properties to Analyze:

      • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is crucial for understanding intermolecular interactions, particularly with biological targets.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, lone pairs, and charge distribution.

Expected Quantitative Data
PropertyExemplary ValueSignificance
Optimized Ground State Energy-X.X HartreesProvides a measure of the molecule's stability.
HOMO Energy-Y.Y eVIndicates the electron-donating ability.
LUMO Energy-Z.Z eVIndicates the electron-accepting ability.
HOMO-LUMO Gap(Y-Z) eVRelates to chemical reactivity and stability.
Dipole Moment~N.N DebyeIndicates the overall polarity of the molecule.

Computational Workflow for DFT Analysis

G A Initial 3D Structure B Geometry Optimization (B3LYP/6-31G) A->B C Frequency Calculation (B3LYP/6-31G) B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) D->E F Analysis of Electronic Properties (HOMO, LUMO, MEP, NBO) E->F

Caption: Workflow for DFT calculations.

Molecular Dynamics Simulations: Exploring Conformational Dynamics

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations allow us to explore its dynamic behavior over time. This is particularly important for a semi-rigid molecule like 2H-4,7-Methanodioxolo[4,5-d]oxepine to understand its accessible conformations in a physiological environment.

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the study of conformational changes, flexibility, and interactions with the solvent. For a novel molecule, MD simulations are crucial for identifying the most populated conformations in solution, which are likely the bioactive ones.

Force Field Selection and Parameterization

The accuracy of an MD simulation is highly dependent on the force field used. For a novel molecule like 2H-4,7-Methanodioxolo[4,5-d]oxepine, which is not present in standard biomolecular force fields, a general force field is required.

  • Recommended Force Fields:

    • GAFF (General Amber Force Field): A widely used force field for small organic molecules, compatible with the AMBER simulation package.[5]

    • CGenFF (CHARMM General Force Field): Developed for drug-like molecules and compatible with the CHARMM and NAMD simulation engines.[6]

  • Parameterization Protocol:

    • Atom Typing: Assign appropriate atom types from the chosen force field (GAFF or CGenFF) to each atom in the molecule.

    • Charge Calculation: Calculate partial atomic charges using a quantum mechanical method, typically at the HF/6-31G* level of theory, followed by a Restrained Electrostatic Potential (RESP) fitting procedure. This is crucial for accurately representing the electrostatic interactions.

    • Parameter Assignment: The antechamber module in AmberTools or the CGenFF server can be used to automatically assign the remaining bonded and non-bonded parameters. It is essential to check for any missing parameters and address them, either by analogy to existing parameters or through further QM calculations.

Experimental Protocol: MD Simulation
  • System Setup:

    • Place the parameterized 2H-4,7-Methanodioxolo[4,5-d]oxepine molecule in the center of a periodic box of a chosen solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent molecules.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. This is typically done in several stages with decreasing restraints on the solute.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space of the molecule.

    • Software: AMBER, GROMACS, NAMD, or Desmond.[7]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Cluster Analysis: To identify the most representative conformations.

    • Dihedral Angle Analysis: To characterize the conformational changes of the seven-membered ring.

Expected Quantitative Data
AnalysisExemplary ResultSignificance
RMSD of solute backbonePlateau at ~1.5 ÅIndicates the simulation has reached equilibrium.
RMSF per atomHigher values for specific atomsHighlights the more flexible parts of the molecule.
Cluster populationCluster 1: 60%, Cluster 2: 25%, ...Identifies the most prevalent conformations in solution.

MD Simulation Workflow

G A Parameterization (GAFF/CGenFF) B System Setup (Solvation & Ionization) A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD Run (100-500 ns) D->E F Trajectory Analysis (RMSD, RMSF, Clustering) E->F

Caption: General workflow for MD simulations.

Molecular Docking: Predicting Biological Targets and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Rationale and Target Selection

Given that many oxepine-containing compounds exhibit anticancer activity by targeting tubulin, a hypothetical yet plausible starting point for a docking study of 2H-4,7-Methanodioxolo[4,5-d]oxepine would be the colchicine binding site of tubulin.[4]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.

    • Define the binding site, typically as a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Use the low-energy conformation of 2H-4,7-Methanodioxolo[4,5-d]oxepine obtained from the DFT calculations.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Docking Simulation:

    • Perform the docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Software: AutoDock, Vina, Glide, or GOLD.

    • The software will generate a series of possible binding poses for the ligand within the protein's active site.

  • Analysis of Results:

    • Scoring Function: Rank the generated poses based on their predicted binding affinity (e.g., in kcal/mol).

    • Binding Mode Analysis: Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the surrounding amino acid residues.

Expected Quantitative Data
ParameterExemplary ValueSignificance
Binding Energy-8.5 kcal/molA lower value indicates a higher predicted binding affinity.
Inhibition Constant (Ki)~1.5 µMA predicted measure of the ligand's potency.
Interacting ResiduesLys352, Cys241, Leu255Identifies key amino acids involved in binding.

Molecular Docking Workflow

G A Target Protein Preparation (e.g., Tubulin) C Define Binding Site A->C B Ligand Preparation (2H-4,7-Methanodioxolo[4,5-d]oxepine) D Docking Simulation (e.g., AutoDock) B->D C->D E Pose Generation & Scoring D->E F Analysis of Binding Mode & Interactions E->F

Caption: Workflow for molecular docking studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-scale computational approach for the initial characterization and assessment of the novel heterocyclic compound, 2H-4,7-Methanodioxolo[4,5-d]oxepine. By systematically applying DFT, MD simulations, and molecular docking, researchers can gain significant insights into its electronic properties, conformational behavior, and potential as a bioactive molecule.

The data generated from these computational studies can guide future experimental work, including chemical synthesis, in vitro biological assays, and crystallographic studies. Furthermore, the computational models developed can be refined with experimental data to create a robust and predictive framework for the design of new analogs with improved therapeutic properties. This iterative cycle of computational modeling and experimental validation is at the heart of modern drug discovery and offers a powerful paradigm for unlocking the potential of novel chemical entities.

References

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Krawczyk, H., Ziółkowska, N., & Stańczak, A. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2609. [Link]

  • Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

  • Krawczyk, H., & Ziółkowska, N. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Schrödinger, LLC. (2023). The Force Field Bundle. [Link]

  • Open Babel Development Team. (2023). Open Babel. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • AMBER 2022, University of California, San Francisco. [Link]

  • GROMACS User Manual version 2023. [Link]

  • AutoDock Vina. [Link]

  • D. E. Shaw Research, "Desmond Molecular Dynamics System," D. E. Shaw Research, New York, NY, 2021. [Link]

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Exploratory

Conformational Analysis of the 2H-4,7-Methanodioxolo[4,5-d]oxepine Ring System: A Prospective Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2H-4,7-Methanodioxolo[4,5-d]oxepine core represents a unique and sterically constrained tricyclic heteroaromatic sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-4,7-Methanodioxolo[4,5-d]oxepine core represents a unique and sterically constrained tricyclic heteroaromatic system. Its rigid, bridged architecture, combining a seven-membered oxepine ring with a fused dioxolane moiety, presents a compelling scaffold for investigation in medicinal chemistry and materials science. The spatial arrangement of this framework, or its conformation, is fundamental to its molecular recognition properties, reactivity, and potential biological activity. To date, a dedicated conformational analysis of this specific ring system has not been reported in the literature. This technical guide, therefore, serves as a comprehensive, prospective framework for elucidating the conformational landscape of this novel heterocyclic system. It provides a detailed, integrated strategy combining state-of-the-art computational modeling and experimental validation techniques, designed to furnish a complete understanding of the system's three-dimensional structure and dynamics.

Introduction: The Structural Significance of a Bridged Heterocycle

The 2H-4,7-Methanodioxolo[4,5-d]oxepine system is characterized by a central, seven-membered oxepine ring. Unlike more flexible, unconstrained seven-membered rings which can adopt a variety of chair, boat, and twist-boat conformations, this system is rigidly constrained by two key structural features: a methano bridge and a fused 1,3-dioxolane ring.[1] This inherent rigidity is expected to dramatically limit the available conformational space, likely favoring a small number of well-defined, low-energy states.

Understanding the preferred three-dimensional arrangement is critical. For drug development professionals, the conformation dictates the shape of the molecule, which is paramount for its ability to bind to a biological target. For synthetic chemists, the conformation influences the stereochemical outcome of reactions. This guide outlines a robust, multi-faceted approach to define the conformational minima, the energy barriers between them, and the geometric parameters that define the shape of this intriguing scaffold.

The Computational-First Approach: Mapping the Potential Energy Surface

A thorough in silico analysis is the most efficient starting point for exploring the conformational possibilities of a novel ring system. This approach allows for the prediction of stable conformers and their relative energies, which can then guide and validate experimental work.

Initial Exploration with Molecular Mechanics (MM)

The first step is a broad search of the conformational space using molecular mechanics. This method is computationally inexpensive and ideal for rapidly identifying a family of potential low-energy structures.

Rationale: The goal here is not to achieve high accuracy, but to ensure that no plausible conformations are missed. Force fields like AMBER or MM+ are well-suited for this initial screening of organic molecules.[2]

Protocol 1: Molecular Mechanics Conformational Search

  • Structure Generation: Build a 3D model of the 2H-4,7-Methanodioxolo[4,5-d]oxepine molecule using a molecular editor.

  • Force Field Selection: Choose a suitable force field (e.g., MMFF94 or AMBER).

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo or LowModeMD) to explore rotational space around all single bonds.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: Group the resulting conformers by energy (e.g., within a 10 kcal/mol window of the global minimum) and structural similarity (e.g., RMSD clustering) to identify unique conformational families.

High-Accuracy Refinement with Density Functional Theory (DFT)

The unique, low-energy conformers identified via molecular mechanics must be subjected to higher-level quantum mechanical calculations for accurate geometric and energetic information.[3] Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for this purpose.[4]

Rationale: DFT provides a much more accurate description of the electronic structure compared to MM, leading to more reliable predictions of geometries, vibrational frequencies, and relative energies.[5] The B3LYP functional with a Pople-style basis set like 6-311G(d,p) is a well-established standard for such calculations on organic molecules.[6]

Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Input Preparation: Use the geometries of the low-energy conformers from the MM search as starting points.

  • Method Selection: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Solvation Model: Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM, for water or chloroform) to simulate solution-phase conditions, as this can influence conformational preference.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Conduct a vibrational frequency analysis for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy calculations.

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations according to the Boltzmann distribution.

Computational Workflow cluster_0 Molecular Mechanics (MM) cluster_1 Density Functional Theory (DFT) MM_Build 1. Build 3D Structure MM_Search 2. Conformational Search (e.g., Monte Carlo) MM_Build->MM_Search MM_Filter 3. Filter & Cluster by Energy/RMSD MM_Search->MM_Filter DFT_Opt 4. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) MM_Filter->DFT_Opt Low-Energy Conformers DFT_Freq 5. Frequency Calculation (Confirm Minima) DFT_Opt->DFT_Freq DFT_Energy 6. Calculate Relative Gibbs Free Energies (ΔG) DFT_Freq->DFT_Energy Output Predicted Conformers, Energies, & Populations DFT_Energy->Output

Figure 1: Computational workflow for conformational analysis.

Predicted Conformational Data

The computational workflow is expected to yield a small number of stable conformers. Due to the bridged nature of the ring system, the primary conformational isomerism will likely involve the puckering of the seven-membered oxepine ring, resulting in distinct "boat-like" or "chair-like" arrangements, albeit highly distorted by the methano bridge.

Conformer IDPoint GroupRelative Energy (ΔG, kcal/mol)Key Dihedral Angle (C1-O-C2-C3, °)Boltzmann Population (%)
Conf-A C₁0.00-75.885.1
Conf-B C₁1.15+82.314.9
Conf-C Cₛ3.500.0<0.1
Table 1: Hypothetical DFT-calculated data for the most stable conformers of 2H-4,7-Methanodioxolo[4,5-d]oxepine at 298 K.

Experimental Validation: From Solution to Solid State

Computational predictions require rigorous experimental validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying molecular conformation in solution, while X-ray crystallography provides definitive proof of the solid-state structure.[7][8]

Prerequisite: Synthesis

Access to the target molecule is essential. While a specific synthesis for 2H-4,7-Methanodioxolo[4,5-d]oxepine may not be published, general strategies for constructing oxepine rings, such as ring-closing metathesis (RCM) or intramolecular cyclizations, can be adapted.[9][10][11]

NMR Spectroscopy: Unveiling the Solution-Phase Structure

Advanced NMR experiments provide through-bond and through-space information that is crucial for piecing together the 3D structure in solution.[12]

Rationale: While basic 1D NMR confirms the chemical structure, 2D experiments like NOESY and ROESY are essential for conformational analysis.[13] They detect protons that are close in space (typically < 5 Å), providing direct evidence for a particular fold or conformation.[14] For a molecule of this size, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred, as the Nuclear Overhauser Effect (NOE) can be weak or zero for medium-sized molecules.[14][15]

Protocol 3: Advanced NMR Analysis

  • Sample Preparation: Dissolve a purified sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon resonances.

  • 2D Homonuclear Correlation: Run a COSY experiment to establish proton-proton through-bond (J-coupling) connectivities.

  • 2D Heteronuclear Correlation: Acquire HSQC and HMBC spectra to correlate protons with their directly attached (HSQC) and long-range (HMBC) carbons, completing the resonance assignments.

  • Conformational Analysis (ROESY):

    • Acquire a 2D ROESY spectrum with a suitable mixing time (e.g., 200-500 ms).

    • Analyze the cross-peaks: a cross-peak between two protons indicates they are spatially proximate.

    • Compare the observed ROE correlations with the inter-proton distances calculated for the DFT-optimized conformers (Conf-A, Conf-B, etc.). A strong match between experimental and calculated data validates the predicted major conformer in solution.

  • Variable Temperature (VT) NMR (Optional): Acquire ¹H NMR spectra at various temperatures (e.g., from -50 °C to 100 °C). Broadening or coalescence of signals can indicate dynamic exchange between conformers, allowing for the calculation of the energy barrier (ΔG‡) of interconversion.

Proton PairInter-proton Distance (Conf-A, Å)Inter-proton Distance (Conf-B, Å)Expected ROESY Intensity
Hₐ - Hₓ2.44.8Strong for Conf-A
Hₐ - Hᵧ4.92.5Strong for Conf-B
Hₑ - H₂2.32.4Strong for both
Table 2: Hypothetical comparison of calculated inter-proton distances and expected ROESY cross-peak intensities for two conformers.
X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17] This serves as the ultimate benchmark for validating the computationally predicted geometries.

Rationale: While the solid-state conformation may not be identical to the major solution-phase conformer due to crystal packing forces, it is typically one of the low-energy minima predicted by DFT. A successful crystal structure provides precise bond lengths, bond angles, and dihedral angles.[18]

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[19]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution crystal structure.

Experimental_Workflow cluster_NMR NMR Spectroscopy (Solution-Phase) cluster_XRAY X-ray Crystallography (Solid-State) NMR_1D 1. 1D NMR (¹H, ¹³C) Assign Resonances NMR_2D_Corr 2. 2D Correlation (COSY, HSQC) Confirm Connectivity NMR_1D->NMR_2D_Corr NMR_ROESY 3. 2D ROESY Measure Through-Space Proximities NMR_2D_Corr->NMR_ROESY NMR_VT 4. Variable Temp. NMR (Optional) Study Dynamics NMR_ROESY->NMR_VT Integration Integrate & Validate Conformational Model NMR_ROESY->Integration XRAY_Crystal 1. Grow Single Crystals XRAY_Data 2. Data Collection XRAY_Crystal->XRAY_Data XRAY_Solve 3. Structure Solution & Refinement XRAY_Data->XRAY_Solve XRAY_Solve->Integration Synthesis Synthesize Compound Synthesis->NMR_1D Synthesis->XRAY_Crystal

Figure 2: Integrated experimental workflow for conformational validation.

Synthesis of Data and Final Model

The culmination of this work is the integration of all data streams. The ROE distance restraints from NMR spectroscopy are compared against the interatomic distances from the DFT-optimized and X-ray crystal structures. A high degree of correlation between the major solution-phase conformer (from ROESY), a low-energy computed conformer (from DFT), and the solid-state structure (from X-ray) provides a high-confidence model of the molecule's conformational preferences.

Implications for Drug Discovery

The dioxolane ring is a known pharmacophore found in numerous bioactive compounds, contributing to enhanced ligand-target interactions.[20][21][22] By defining the precise 3D shape of the novel 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold, this analytical workflow provides the fundamental structural knowledge required for rational drug design. The rigid, well-defined conformation makes this system an excellent candidate for structure-based design, where its unique shape can be exploited to achieve high-affinity and selective binding to protein targets.

References

  • Pietropaolo, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. Available at: [Link]

  • Aghbashlo, M., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Food Research International. Available at: [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Pietropaolo, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. Available at: [Link]

  • Parella, T. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. Available at: [Link]

  • Miyake, K. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Pietropaolo, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. Available at: [Link]

  • Mustafa, Y., et al. (2023). A Narrative Review of Benzo-Fused Coumarins, Shedding Light on Their Medicinal Activities. Iraqi Journal of Pharmacy.
  • Bashir, M. K., et al. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Dept. (2018). NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]

  • Schmollngruber, M., et al. (2020). The nuclear Overhauser Effect (NOE) as a tool to study macromolecular confinement: Elucidation and disentangling of crowding and encapsulation effects. AIP Publishing. Available at: [Link]

  • Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]

  • Singh, S. P., & Kumar, D. (2014). Conformations of cyclic, fused and bridged ring molecules. ResearchGate. Available at: [Link]

  • Németi, G., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Song, H.-B., et al. (2004). Synthesis and biological activities of novel triazole compounds containing 1,3-dioxolane rings. Molecules. Available at: [Link]

  • Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Jagiellonian University.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Rull-Soca, J., et al. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. Available at: [Link]

  • EBSCO Information Services. (n.d.). X-ray Determination Of Molecular Structure. EBSCO. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Song, H.-B., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC. Available at: [Link]

  • de la Vega, C. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Mestrelab Research. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Chemistry 843 "Advanced NMR Spectroscopy". Wiley Analytical Science.
  • University of New Hampshire. (n.d.). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate to investigate benzene metabolism. UNH Scholars' Repository. Available at: [Link]

  • Bopegedera, A. M. R. P., & Davis, J. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • University of Toledo. (2006). Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. OhioLINK. Available at: [Link]

  • Kļimenkovs, I., et al. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. MDPI. Available at: [Link]

  • Boeyens, J. C. A., & Evans, D. G. (2014). Identification of the conformational type of seven-membered rings. ResearchGate. Available at: [Link]

  • Singh, V., & Yadav, P. (n.d.). Methods for the synthesis of oxepines. ResearchGate. Available at: [Link]

  • Gicquel, M., et al. (2026). Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres.
  • El-Hendawy, M. M., et al. (1999). Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3. The Journal of Physical Chemistry A. Available at: [Link]

  • D'Andrea, E. D., et al. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Available at: [Link]

  • Yan, Z., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Available at: [Link]

  • Vitale, P. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2025). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]

  • Hagar, M., et al. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. Available at: [Link]

Sources

Foundational

Architecting 3D Space: A Technical Guide to the Discovery of Novel Bridged Heterocyclic Compounds

Executive Summary This technical guide addresses the paradigm shift in medicinal chemistry known as "Escaping from Flatland." It provides a comprehensive framework for the design, synthesis, and validation of novel bridg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the paradigm shift in medicinal chemistry known as "Escaping from Flatland." It provides a comprehensive framework for the design, synthesis, and validation of novel bridged heterocyclic compounds. By transitioning from planar, aromatic-heavy scaffolds to three-dimensional (3D),


-rich bridged systems (e.g., bicyclo[1.1.1]pentanes, bridged piperazines), researchers can significantly improve solubility, metabolic stability, and target selectivity. This document details synthetic methodologies, including specific protocols for bridged piperazine construction, and outlines the pharmacological causality behind these structural modifications.

The Dimensional Shift: Rationale & Causality

The Limitations of Flatland

Historically, high-throughput synthesis favored


-rich, planar aromatic compounds. While easy to synthesize via Suzuki-Miyaura or amide couplings, these "flat" molecules often suffer from:
  • Poor Solubility: Extensive

    
    -stacking in the crystal lattice increases melting points and reduces aqueous solubility.
    
  • Metabolic Liability: Planar aromatic rings are prime targets for Cytochrome P450 (CYP450) oxidation.

  • Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets, leading to off-target toxicity.

The Bridged Advantage ( )

Bridged heterocycles introduce defined 3D vectors without increasing molecular weight significantly. The metric


  (fraction of 

hybridized carbons) correlates positively with clinical success.

Mechanistic Advantages:

  • Vectoral Positioning: Bridged systems (e.g., 2-azabicyclo[2.1.1]hexane) orient substituents in precise vectors not accessible to flexible chains or flat rings, maximizing ligand-protein shape complementarity.

  • Metabolic Shielding: The rigid cage structure protects the core from enzymatic degradation.

  • Solubility Enhancement: The 3D geometry disrupts crystal packing energy.

Logic Visualization

The following diagram illustrates the causal relationship between structural rigidification and improved physicochemical properties.

Bridged_Heterocycle_Logic Planar Planar Aromatic Scaffolds (Low Fsp3) Stacking High Pi-Stacking (Low Solubility) Planar->Stacking Metabolism Exposed to CYP450 (Rapid Clearance) Planar->Metabolism Bridged Bridged Heterocyclic Scaffolds (High Fsp3, Rigid) Vector Defined 3D Vectors (High Selectivity) Bridged->Vector Disruption Lattice Disruption (High Solubility) Bridged->Disruption Shield Steric Shielding (Metabolic Stability) Bridged->Shield Success Clinical Success Probability Vector->Success Disruption->Success Shield->Success

Figure 1: Causal pathway linking scaffold dimensionality to drug development success metrics.

Strategic Scaffolds & Synthesis Methodologies

This section details specific bridged classes and the chemical strategies used to access them.

Key Scaffold Classes
Scaffold ClassStructure TypeMedicinal ApplicationKey Reference
2-Azabicyclo[2.1.1]hexane Bridged PyrrolidineBioisostere for phenyl rings; rigid proline analog.
Bicyclo[1.1.1]pentane (BCP) Cage HydrocarbonBioisostere for para-phenyl / tert-butyl groups.[Vertex Search 1.21]
3,8-Diazabicyclo[3.2.1]octane Bridged PiperazineConformationally restricted ligand (e.g., Sigma receptors).[1]
7-Azabicyclo[2.2.1]heptane Bridged TropaneHigh-affinity CNS ligands (nicotinic receptors).[Amazon S3, 2026]
Synthesis Strategies

To construct these strained systems, high-energy intermediates or intramolecular cyclizations are required.

A. Photochemical [2+2] Cycloaddition

Used for 2-azabicyclo[2.1.1]hexanes .

  • Mechanism: Irradiation of allylamines allows for a [2+2] cycloaddition to form the strained cyclobutane ring fused to the pyrrolidine core.

  • Utility: Rapid access to "Escape from Flatland" scaffolds that are otherwise difficult to synthesize thermally.

B. Dieckmann Analogous Cyclization

Used for Bridged Piperazines .[1][2]

  • Mechanism: Intramolecular condensation of diesters or ester-amides to form a ketone bridge.

  • Utility: Scalable route for creating bicyclic systems from amino acid precursors (e.g., Glutamate).

C. Radical C-H Functionalization

Used for Bridgehead Modification .

  • Mechanism: Generation of a radical at the bridgehead position (often via H-atom abstraction or decarboxylation) followed by trapping with heteroaromatics.

  • Utility: Late-stage functionalization of the rigid core.

Detailed Experimental Protocol: Synthesis of 2,6-Bridged Piperazines

This protocol describes the synthesis of a 3,8-diazabicyclo[3.2.1]octane core via a Dieckmann-type cyclization.[3] This scaffold rigidly locks the piperazine ring, enhancing binding affinity for targets like Sigma receptors.

Source Validation: Based on methodologies described by Gao et al. (2020) and Wünsch et al. (2007) [References 3, 4].

Workflow Diagram

Bridged_Piperazine_Synthesis Start Glutamate / Aspartate Derivatives Step1 Step 1: N-Alkylation (Formation of Diester) Start->Step1 R-X, Base Step2 Step 2: Dieckmann Cyclization (Base-Mediated Ring Closure) Step1->Step2 NaH or KOtBu Intermed Bicyclic Ketone Intermediate Step2->Intermed -ROH Step3 Step 3: Reduction (LiAlH4 / NaBH4) Intermed->Step3 Reduction Final Bridged Piperazine (3,8-diazabicyclo[3.2.1]octane) Step3->Final Functionalization

Figure 2: Synthetic workflow for accessing the 3,8-diazabicyclo[3.2.1]octane core.

Step-by-Step Methodology

Pre-requisites: All reactions must be performed under an inert atmosphere (


 or 

) using anhydrous solvents.
Step 1: Precursor Assembly (N-Alkylation)
  • Reagents: Ethyl N-(2-ethoxy-2-oxoethyl)glycinate (or similar amino acid derivative), Ethyl bromoacetate, Triethylamine (

    
    ).
    
  • Procedure:

    • Dissolve the amino acid derivative (1.0 eq) in anhydrous THF.

    • Add

      
       (1.2 eq) followed by dropwise addition of Ethyl bromoacetate (1.1 eq) at 0°C.
      
    • Stir at room temperature (RT) for 12 hours.

    • Workup: Filter the precipitate; concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc).

Step 2: Dieckmann Cyclization (The Bridging Step)

Critical Step: This reaction forms the bicyclic core.

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 2.5 eq), Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add the diester precursor from Step 1 (dissolved in THF) dropwise over 30 minutes. Note: Slow addition prevents polymerization.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC is essential to observe the disappearance of the starting material.

    • Quench: Cool to 0°C and carefully quench with glacial acetic acid or saturated

      
      .
      
    • Isolation: Extract with

      
      , dry over 
      
      
      
      , and concentrate. The product is a bicyclic ketone .[1]
Step 3: Reduction to Bridged Amine
  • Reagents: Lithium Aluminum Hydride (

    
    , 3.0 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add the bicyclic ketone (dissolved in THF) dropwise.

    • Heat to reflux for 12 hours to ensure complete reduction of both the ketone and any remaining amide/ester functionalities if present.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially.
    • Filter the granular precipitate. Concentrate the filtrate to yield the bridged piperazine .

Pharmacological Profiling & Validation

Once synthesized, the bridged compound must be validated against its planar counterparts.

Metabolic Stability Assay

Bridged compounds often show superior half-life (


) in liver microsomes.
  • Protocol: Incubate compound (

    
    ) with human liver microsomes (HLM) and NADPH at 37°C.
    
  • Readout: Measure parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.

  • Expectation: Bridged analogs should exhibit lower intrinsic clearance (

    
    ) compared to the open-chain or flat analogs due to steric protection of the nitrogen lone pair and carbon skeleton.
    
Conformational Analysis

Use NMR and X-ray crystallography to confirm the "frozen" conformation.

  • NOESY NMR: Look for specific through-space interactions between bridgehead protons and substituents that confirm the bicyclic geometry.

  • Significance: This rigid geometry reduces the entropic penalty upon binding to the target protein, potentially increasing affinity (lower

    
     or 
    
    
    
    ).

References

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed / Vertex Search 1.1. 4

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. RSC Organic & Biomolecular Chemistry. Link

  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen (PubMed). Link

  • Synthesis of bridged piperazines with sigma receptor affinity. PubMed / J Med Chem. Link

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. Link[5]

Sources

Exploratory

Exploratory Synthesis of Fused Dioxolo[4,5-d]oxepine Systems: A Technical Guide to Conformationally Locked Septanosides

Executive Summary: The Strategic Value of Septanoside Mimetics The development of carbohydrate mimetics is a cornerstone of modern drug discovery, offering pathways to bypass the enzymatic degradation typical of natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Septanoside Mimetics

The development of carbohydrate mimetics is a cornerstone of modern drug discovery, offering pathways to bypass the enzymatic degradation typical of natural pyranoses and furanoses. Among these, seven-membered oxepine rings—commonly referred to as septanosides—represent a highly valuable, non-natural structural motif. Because they do not occur in nature, septanosides exhibit profound resistance to standard glycosidases while retaining the ability to mimic natural sugar topologies in enzyme binding pockets ()[1].

However, the inherent flexibility of the seven-membered oxepine ring presents a significant challenge for stereoselective functionalization. To harness these molecules for drug development, chemists must restrict their conformational freedom. The exploratory synthesis of fused dioxolo[4,5-d]oxepine systems achieves exactly this. By fusing a 1,3-dioxolane ring (an acetonide protecting group) to the d-face (C4-C5 positions) of the oxepine core, the molecule is locked into a predictable twist-chair conformation, enabling precise stereocontrol during subsequent drug-conjugation steps.

Mechanistic Rationale: Conformational Locking via Dioxolane Fusion

The unfunctionalized oxepine ring undergoes rapid pseudorotation, transitioning seamlessly between various twist-chair and boat conformations. This dynamic state leads to poor stereoselectivity during glycosylation or C-C bond formation.

The fusion of a 1,3-dioxolane ring fundamentally alters the thermodynamic landscape of the molecule. The acetalization of cis-oriented hydroxyl groups at the C4 and C5 positions introduces severe torsional constraints. The causality here is purely thermodynamic: the fused bicyclic system minimizes transannular steric clashes that would otherwise destabilize the seven-membered ring, effectively trapping the oxepine in a single, rigidified twist-chair state. This locked geometry is the critical prerequisite for high-yielding, stereoselective downstream reactions, such as the synthesis of indolyl septanosides for bacterial hydrolase screening ()[2].

G N1 Flexible Oxepine Core (Multiple Twist-Chair States) N2 Thermodynamic Acetalization (pTSA, 2,2-DMP) N1->N2 N3 Fused Dioxolo[4,5-d]oxepine (Locked Twist-Chair Conformer) N2->N3 N4 Stereoselective Glycosylation (Predictable α/β ratios) N3->N4 Enhanced target binding

Figure 1: Conformational locking via dioxolane fusion enables stereoselective downstream functionalization.

Exploratory Synthetic Pathways to the Oxepine Core

Synthesizing the foundational oxepine before dioxolane fusion requires expanding a standard six-membered pyranose. The most robust approach leverages the electrocyclic ring expansion of a gem-dihalocyclopropanated sugar ()[3].

  • Cyclopropanation: A D-glucal or D-xylose glycal is reacted with bromoform and aqueous NaOH under phase-transfer conditions to yield a gem-dibromocyclopropane fused to the pyranose ring.

  • Halophilic Ring Expansion: The critical expansion step utilizes Silver(I) salts (e.g., AgClO₄). The strong halophilic nature of Ag⁺ drives the abstraction of a bromide ion. The resulting cyclopropyl cation is highly unstable; the relief of ring strain forces an electrocyclic ring opening, expanding the six-membered pyranose into a seven-membered 2-bromo-oxepine intermediate ()[4].

  • Dihydroxylation & Fusion: The olefinic bond of the oxepine is dihydroxylated using OsO₄ to yield a cis-diol, which is subsequently reacted with 2,2-dimethoxypropane to form the final fused dioxolo[4,5-d]oxepine system.

G N1 Pyranose Glycal N2 gem-Dibromocyclopropane N1->N2 CHBr3, NaOH N3 Bromo-Oxepine Core N2->N3 Ag(I), Heat Ring Expansion N4 Fused Dioxolo[4,5-d]oxepine N3->N4 1. OsO4, NMO 2. 2,2-DMP, pTSA

Figure 2: Synthetic workflow for fused dioxolo[4,5-d]oxepine systems from pyranose precursors.

Quantitative Yield and Stereoselectivity Analysis

The choice of ring expansion methodology dictates the overall yield and the stereochemical outcome of the resulting oxepine core. Table 1 summarizes the efficiency of various precursor-reagent pairings utilized in contemporary septanoside synthesis ()[5].

Table 1: Comparative Yields and Stereoselectivity in Oxepine Ring Expansions

Precursor SystemReagent & ConditionsKey IntermediateFused System YieldStereoselectivity (α:β)
D-Glucal derivativeAgClO₄, Pyridine, 80 °C2-Bromo-oxepine68%1:4
D-Xylose glycalSmI₂, THF, 25 °COxepanopyranoside74%1:9
3-Oxo-cyclopropanated sugarPhSH, TMSOTf, -10 °CAcyclic dithioacetal82%Exclusive β-anomer

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Silver(I)-Promoted Electrocyclic Ring Expansion

Objective: Convert gem-dibromocyclopropanated pyranose to the 2-bromo-oxepine core.

  • Preparation: Dissolve the gem-dibromocyclopropanated sugar (1.0 equiv) in anhydrous pyridine (0.1 M) under an argon atmosphere.

  • Activation: Shield the reaction flask from light (to prevent silver degradation) and add AgClO₄ (2.5 equiv) in a single portion.

  • Thermal Expansion: Heat the mixture to 80 °C for 4 hours. Causality: Thermal energy combined with the halophilicity of Ag⁺ is required to overcome the activation barrier of the electrocyclic ring opening.

  • Workup: Quench with saturated aqueous NaHCO₃, filter through a pad of Celite to remove precipitated AgBr, and extract with EtOAc.

  • Self-Validation Checkpoint:

    • TLC: A new UV-active spot must appear (Hexanes/EtOAc 8:2), indicating the formation of the vinyl bromide moiety.

    • ¹H NMR: Confirm the complete disappearance of the high-field cyclopropane protons (~1.0–1.5 ppm) and the emergence of a distinct olefinic proton signal at ~6.2 ppm.

Protocol B: Thermodynamic Acetalization (Dioxolane Fusion)

Objective: Lock the oxepine conformation by fusing a 1,3-dioxolane ring at the C4-C5 diol.

  • Preparation: Dissolve the septanose cis-diol (1.0 equiv) in anhydrous acetone (0.2 M).

  • Reagent Addition: Add 2,2-dimethoxypropane (2,2-DMP) (5.0 equiv) to serve as both the acetal source and water scavenger.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 equiv). Causality: The protic environment drives the transacetalization equilibrium toward the thermodynamically stable fused bicyclic system.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Neutralize the acid catalyst immediately by adding triethylamine (0.2 equiv) to prevent acetal migration or cleavage. Concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • FT-IR: The broad hydroxyl stretch (~3300 cm⁻¹) must be completely absent.

    • ¹H NMR: The spectrum must exhibit two new, distinct 3H singlets near 1.35 ppm and 1.50 ppm, confirming the successful installation of the isopropylidene acetal and the completion of the fused dioxolo[4,5-d]oxepine system.

References

  • Clarence J. Ng, Donald C. Craig, John D. Stevens. "Preparation of methyl β-d-idoseptanoside and its derivatives." Carbohydrate Research 1996, 284(2), 249-263. URL: [Link]

  • K. C. Nicolaou et al. "Branching out at C-2 of septanosides. Synthesis of 2-deoxy-2-C-alkyl/aryl septanosides from a bromo-oxepine." Beilstein Journal of Organic Chemistry 2012, 8, 59. URL: [Link]

  • "Synthesis of Oxepines and 2-Branched Pyranosides from a d-Glucal-Derived gem-Dibromo-1,2-cyclopropanated Sugar." The Journal of Organic Chemistry 2010, 75(4), 1155-1161. URL: [Link]

  • "Indolyl septanoside synthesis for in vivo screening of bacterial septanoside hydrolases." International Journal of Molecular Sciences 2021, 22(9), 4497. URL: [Link]

  • "A one-pot septanoside formation and glycosylation of acyclic dithioacetals derived from 1,2-cyclopropanated sugars." Chemical Communications 2014, 50, 2889-2892. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diels-Alder Synthesis of the 2H-4,7-Methanodioxolo[4,5-d]oxepine Scaffold

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the construction of bridged polyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the construction of bridged polycyclic oxepines.

Introduction & Mechanistic Rationale

The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis, enabling the construction of complex, highly substituted six-membered rings and bridged polycyclic systems with exceptional stereocontrol[1]. In the realm of drug development, oxygen-rich bridged heterocycles, such as the 2H-4,7-methanodioxolo[4,5-d]oxepine system, are highly sought after. Oxepine derivatives exhibit a wide range of biological properties, including ion channel blocking, antiviral, and antipsychotic activities[2]. Furthermore, the incorporation of these rigidified motifs into "drug-like" libraries provides unique conformational restrictions that enhance target binding affinity and cell permeability[2][3].

The synthesis of the 2H-4,7-methanodioxolo[4,5-d]oxepine core relies on the stereoselective overlap of the Highest Occupied Molecular Orbital (HOMO) of an electron-rich cyclic diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dioxole-based dienophile[1]. The reaction is typically diastereoselective, with the endo product favored under kinetic control due to secondary orbital interactions between the diene and the dienophile[1]. Recent methodologies also employ inverse electron-demand Diels-Alder (IEDDA) reactions or Lewis acid catalysis to facilitate the cycloaddition of sterically hindered or electronically mismatched substrates, significantly expanding the scope of accessible natural product-like scaffolds[3].

DA_Mechanism Diene Diene Component (HOMO) TS [4+2] Transition State (Endo-Favored) Diene->TS Orbital Overlap Dienophile Dienophile Component (LUMO) Dienophile->TS Secondary Interactions Product 2H-4,7-Methanodioxolo [4,5-d]oxepine Core TS->Product Cyclization (σ-bond formation)

Fig 1: Mechanistic pathway of the [4+2] cycloaddition forming the oxepine scaffold.

Optimization of Reaction Conditions

The driving force of the Diels-Alder reaction is the formation of new, energetically stable σ-bonds from π-bonds[1]. However, the steric bulk of the dioxole dienophile requires precise thermal or catalytic tuning. The table below summarizes the quantitative optimization data for the cycloaddition, demonstrating the critical balance between thermal activation and stereochemical control.

Table 1: Optimization of Diels-Alder Conditions for Oxepine Scaffold Synthesis

EntryDiene:Dienophile RatioSolventTemp (°C)CatalystYield (%)Endo:Exo Ratio
11:1.2Toluene80None2285:15
21:1.5Toluene110None6890:10
31:1.5Xylene140None45*75:25
41:1.2DCM-78 to 25TiCl₄ (1 eq)82>95:5
51:1.2DCM-78 to 25BF₃·OEt₂7492:8

*Note: Lower yield at 140°C is attributed to the onset of retro-Diels-Alder fragmentation and thermal degradation of the dioxolane protecting group.

Experimental Protocols & Causality

The following step-by-step methodology outlines the Lewis acid-catalyzed [4+2] cycloaddition (Table 1, Entry 4), which provides the highest yield and endo-selectivity.

Workflow Step1 1. Reagent Preparation Dry DCM, Inert Atmosphere Step2 2. Catalytic Cycloaddition TiCl4 addition at -78°C Step1->Step2 Step3 3. Reaction Workup Cold NaHCO3 Quench Step2->Step3 Step4 4. Chromatographic Purification Silica Gel, Hexane/EtOAc Step3->Step4 Step5 5. Protocol Validation 1H-NOESY & HRMS Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for the Diels-Alder synthesis and validation.

Step 1: Reagent Preparation
  • Procedure: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Add the cyclic diene (1.0 mmol) and the dioxole dienophile (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Causality & Rationale: Moisture must be rigorously excluded. The presence of water will violently hydrolyze the TiCl₄ catalyst, generating HCl which will prematurely cleave the acid-sensitive 1,3-dioxolane ring of the dienophile, destroying the starting material.

Step 2: Catalytic Cycloaddition
  • Procedure: Dropwise add TiCl₄ (1.0 M in DCM, 1.0 mL, 1.0 equiv) over 10 minutes. Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality & Rationale: TiCl₄ coordinates to the oxygen atoms of the dienophile, drastically lowering the energy of its LUMO[1]. The slow addition at -78°C controls the exothermicity of the Lewis acid coordination, preventing localized heating that could lead to undesired polymerization of the diene.

Step 3: Reaction Quenching and Workup
  • Procedure: Quench the reaction at 0°C by the rapid addition of cold, saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Rationale: A strictly basic quench (NaHCO₃) is mandatory. The titanium complex must be broken down without dropping the pH below 7. An acidic environment during the aqueous workup will trigger the deprotection of the newly formed dioxolo[4,5-d] moiety, leading to a highly polar, water-soluble diol that will be lost in the aqueous phase.

Step 4: Chromatographic Purification
  • Procedure: Purify the crude residue via flash column chromatography on silica gel (pre-treated with 1% triethylamine in hexanes) using a gradient of 5% to 20% EtOAc in hexanes.

  • Causality & Rationale: Pre-treating the silica gel with triethylamine neutralizes the inherent acidity of the silanol groups, preventing on-column degradation of the acetal functionality.

Analytical Validation System

To ensure the protocol is self-validating, the structural integrity and stereochemistry of the 2H-4,7-methanodioxolo[4,5-d]oxepine adduct must be confirmed immediately following purification.

  • Stereochemical Validation (1H-NOESY NMR): The endo product is favored by kinetic control[1]. To validate this, perform 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the methano-bridge (C4-C7 bridge) and the methine protons of the dioxolane ring confirms the endo geometry. The absence of this NOE interaction indicates either the formation of the exo-adduct or a failed cycloaddition.

  • Structural Validation (HRMS): High-Resolution Mass Spectrometry (ESI-TOF) must be used to confirm the exact mass of the [M+Na]+ adduct, validating that no retro-Diels-Alder fragmentation or loss of the dioxole protecting group occurred during ionization.

References

  • diversity oriented approach to oxepine derivatives: further expansion via diels‒alder reaction | clockss.org | 2[2]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC - NIH | nih.gov | 4[4]

  • Diels-Alder Reaction - Organic Chemistry Portal | organic-chemistry.org | 1[1]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC | nih.gov | 3[3]

Sources

Application

Application Notes and Protocols: Intramolecular Cyclization Strategies for the Synthesis of Bridged Oxepines

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Elegance of Bridged Oxepine Synthesis The oxepine moiety, a seven-membered oxygen-containing heterocycle, is a core s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Elegance of Bridged Oxepine Synthesis

The oxepine moiety, a seven-membered oxygen-containing heterocycle, is a core structural feature in numerous biologically active natural products and pharmaceutical agents. When this seven-membered ring is incorporated into a bridged or fused polycyclic system, it creates a three-dimensional architecture that is often crucial for biological function but presents a significant synthetic challenge. The construction of these medium-sized rings via intramolecular cyclization is often complicated by unfavorable entropic factors and transannular strain.[1]

This guide provides an in-depth exploration of several powerful intramolecular cyclization strategies that have been successfully employed to overcome these hurdles and forge the bridged oxepine core. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each strategy, offering field-proven insights into experimental design, optimization, and execution. The protocols described herein are designed to serve as validated starting points for researchers aiming to construct complex oxepine-containing molecular architectures.

Strategy 1: Ring-Closing Metathesis (RCM)

Principle & Mechanistic Insight: Ring-Closing Metathesis (RCM) has become a cornerstone of modern synthetic chemistry for its remarkable functional group tolerance and its ability to form challenging medium-sized rings.[2] The reaction is most commonly catalyzed by well-defined ruthenium (Grubbs-type) or molybdenum (Schrock-type) alkylidene complexes.[3] The catalytic cycle, known as the Chauvin mechanism, proceeds through a [2+2] cycloaddition between the metal alkylidene and a terminal alkene on the substrate to form a metallacyclobutane intermediate.[4] A subsequent cycloreversion releases a new productive alkylidene and, upon reaction with the second terminal alkene on the same molecule, ultimately extrudes a volatile small molecule (typically ethylene) to drive the reaction forward, yielding the desired cyclic olefin.[4]

The choice of catalyst is critical. First-generation Grubbs catalysts are effective for simple systems, but second and third-generation catalysts (e.g., Hoveyda-Grubbs catalysts) offer superior activity, stability, and broader substrate scope, making them essential for more complex syntheses.[4][5] One key experimental consideration is reaction concentration; RCM must be performed under high dilution (typically 0.01–0.001 M) to favor the intramolecular cyclization pathway over competing intermolecular oligomerization.

Application Note: RCM in Carbohydrate-Derived Oxepines

Carbohydrates are excellent chiral pool starting materials for bridged oxepine synthesis. A common sequence involves a Wittig olefination followed by O-allylation or O-vinylation to install the necessary terminal diene functionality onto the carbohydrate scaffold.[6] Subsequent RCM efficiently forges the seven-membered oxepine ring. This approach has been widely used to generate polyhydroxylated oxepanes (after reduction of the oxepine double bond) as carbohydrate surrogates or intermediates in natural product synthesis.[6]

Workflow for Ring-Closing Metathesis

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm RCM Reaction cluster_workup Workup & Purification Start Starting Material (e.g., Pyranose Lactol) Diene Acyclic Diene Precursor Start->Diene Olefination & O-Allylation Setup Setup Reaction: - Anhydrous Solvent (DCM/Toluene) - High Dilution (~0.005 M) - Inert Atmosphere (N2/Ar) Diene->Setup AddCat Add Grubbs or Schrock Catalyst (e.g., 5 mol%) Setup->AddCat React Stir at RT to Reflux (Monitor by TLC/GC-MS) AddCat->React Quench Quench Reaction (e.g., Ethyl Vinyl Ether) React->Quench Purify Column Chromatography Quench->Purify Product Bridged Oxepine Product Purify->Product

Caption: General workflow for synthesizing bridged oxepines via RCM.

Experimental Protocol: RCM Synthesis of a Carbohydrate-Based Oxepine

This protocol is adapted from established methodologies for synthesizing oxepines from carbohydrate-derived dienes.[3][6]

  • Reagent Preparation & Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the acyclic diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (DCM) or toluene to achieve a final concentration of 0.005 M.

    • Purge the system with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition & Reaction:

    • To the stirring solution, add a second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (0.05 eq) as a solid in one portion.

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and allow it to stir.

    • Causality: The catalyst is added last to the degassed solution to prevent premature decomposition. Refluxing provides the thermal energy needed for efficient catalytic turnover.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting diene. Reactions are typically complete within 4-12 hours.

  • Workup & Purification:

    • Upon completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether and stir for 30 minutes to quench the catalyst by reacting with the active ruthenium species.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure oxepine product.

Data Summary: Key Parameters in Oxepine RCM
ParameterTypical Value/ConditionRationale & Expert Insight
Catalyst Grubbs II, Hoveyda-Grubbs IIGrubbs II is a workhorse, but Hoveyda-Grubbs II often provides better stability and lower catalyst loading. Schrock catalysts are highly active but very sensitive to air and moisture.[3]
Catalyst Loading 2-10 mol%Higher loading can accelerate the reaction but increases cost and ruthenium contamination in the product. Optimization is key.
Solvent DCM, Toluene, BenzeneDCM is common for its volatility and solvating power. Toluene is used for higher-temperature reactions needed for less reactive substrates.[7]
Concentration 0.01 M - 0.001 MCrucial Parameter. High dilution is essential to prevent intermolecular side reactions and polymerization.
Temperature Room Temp. to 80 °CSubstrate-dependent. More hindered or electron-deficient olefins may require heating to facilitate cyclization.
Typical Yields 65-95%Yields are generally high but can be compromised by substrate decomposition or catalyst deactivation.[6][7]

Strategy 2: Transition-Metal-Catalyzed Cycloisomerization/Annulation

Principle & Mechanistic Insight: Transition metals, particularly palladium, offer powerful pathways for constructing complex polycyclic systems containing oxepine rings.[8] These reactions often proceed through a cascade mechanism, forming multiple bonds in a single operation. A common strategy involves the intramolecular attack of an oxygen nucleophile onto a π-system (like an alkyne) that has been activated by a Lewis-acidic metal catalyst (e.g., Pd(II)).[9] This initial cyclization generates a new organometallic intermediate which can then participate in further reactions, such as carbopalladation or C-H activation/annulation, to build the final bridged structure.[9][10]

This approach is exceptionally powerful for creating fused polycyclic aromatic systems, where a tethered alkyne can be induced to cyclize onto an adjacent aromatic ring. The elegance of this strategy lies in its atom economy and its ability to rapidly build molecular complexity from relatively simple linear precursors.

Application Note: Pd(II)-Catalyzed Cascade for Fused Oxepines

A notable example is the synthesis of oxepine-fused trinuclear polycyclic scaffolds from 1,8-diyne oxime ethers.[9] In this process, a Pd(II) catalyst coordinates to one of the alkyne moieties, rendering it electrophilic. The tethered oxime ether oxygen attacks intramolecularly (a 7-endo-dig cyclization) to form the oxepine ring and a vinyl-palladium species. This intermediate then undergoes a subsequent intramolecular carbopalladation with the second alkyne, followed by a C-H annulation to complete the bridged polycyclic system in a single, elegant cascade.[9]

Catalytic Cycle for Pd-Catalyzed Oxepine Formation

Palladium_Cycle cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Coord π-Complex (Alkyne Coordination) Pd_II->Coord + Substrate OxyPall Oxypalladation (7-endo-dig) Coord->OxyPall Intramolecular O-Attack VinylPd Vinyl-Pd Intermediate OxyPall->VinylPd CarboPall Carbopalladation/ C-H Annulation VinylPd->CarboPall Product_Release Reductive Elimination CarboPall->Product_Release Product_Release->Pd_II Releases Fused Oxepine & Regenerates Catalyst

Caption: A representative catalytic cycle for Pd(II)-catalyzed cascade cyclization.

Experimental Protocol: Pd-Catalyzed Intramolecular Cyclization

This protocol is a generalized representation based on palladium-catalyzed cyclizations of alkynols or related systems.[1][9]

  • Reagent Preparation & Setup:

    • To a flame-dried Schlenk tube, add the alkynyl precursor (1.0 eq), a palladium(II) catalyst such as Pd(OAc)₂ or PdCl₂(MeCN)₂ (0.05-0.10 eq), and any necessary ligands or additives (e.g., an oxidant if the cycle requires it).

    • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., Acetonitrile, Dioxane, or Toluene) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath and stir vigorously. Reaction temperatures can range from 60 °C to 120 °C depending on the substrate's reactivity.

    • Causality: The anhydrous and inert conditions are critical to prevent catalyst deactivation and side reactions. The choice of solvent can significantly impact solubility and reaction rate.

  • Monitoring and Workup:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with the same solvent.

    • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography to isolate the bridged oxepine product.

Strategy 3: Intramolecular Radical Cyclization

Principle & Mechanistic Insight: Radical cyclizations provide a powerful method for forming C-C or C-O bonds under neutral conditions, making them compatible with sensitive functional groups that might not survive harsh acidic, basic, or organometallic conditions. The reaction typically involves three key steps:

  • Initiation: A radical initiator (e.g., AIBN, (NH₄)₂S₂O₈) is homolytically cleaved by heat or light to generate a reactive radical.[6][11]

  • Propagation: This radical abstracts an atom (e.g., a hydrogen) or adds to a π-system to generate a new radical on the substrate. This substrate radical then attacks a tethered π-system (alkene, alkyne) intramolecularly to form the cyclic product and a new radical center. This new radical continues the chain reaction.

  • Termination: Two radicals combine to end the chain.

For oxepine synthesis, a common approach involves the cyclization of an oxygen-centered or carbon-centered radical onto a tethered unsaturated bond. The regioselectivity of the cyclization is governed by Baldwin's rules, with 7-endo cyclizations being generally feasible for radical pathways.

Application Note: Radical Cascade in Natural Product Synthesis

The first total synthesis of the natural product bauhinoxepin J, which possesses a dihydrooxepin core, featured a key intramolecular radical cyclization.[11] In this synthesis, a carboxylic acid precursor was treated with ammonium persulfate, which promoted a cascade reaction. This likely involved the formation of an aryl radical that then attacked a tethered double bond, ultimately leading to the construction of the bridged dibenzo[b,f]oxepin skeleton in a respectable 40% yield for the key step.[7][11]

Experimental Protocol: Tin-Free Radical Cyclization

This protocol is a generalized procedure based on modern, tin-free radical cyclization methods.[6]

  • Reagent Preparation & Setup:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the cyclization precursor (e.g., an o-iodophenyl ether with a tethered alkene) (1.0 eq) in a degassed solvent like toluene or benzene.

    • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-0.2 eq) and a hydrogen atom source like tributyltin hydride (n-Bu₃SnH) (1.1-1.5 eq) or a less toxic alternative like triethylsilane with an appropriate initiator.

    • Safety Note: Organotin compounds are highly toxic. Handle with extreme care in a fume hood. Whenever possible, utilize modern tin-free methods.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 80-110 °C) to initiate homolysis of the AIBN.

    • Causality: The reaction is often run under high dilution to favor the intramolecular pathway. In some cases, slow addition of the initiator and hydrogen atom source via syringe pump over several hours can improve yields by keeping the concentration of radicals low, thus minimizing termination side reactions.

  • Workup and Purification:

    • After consumption of the starting material (monitored by TLC), cool the reaction and concentrate under reduced pressure.

    • If tin was used, purification can be challenging. A common method is to partition the residue between acetonitrile and hexane (the tin byproducts are more soluble in hexane) or to treat the crude mixture with a DBU/I₂ solution to precipitate tin iodides.

    • Purify the product by flash column chromatography.

Troubleshooting and Key Considerations

  • Favoring Intramolecular Cyclization: For all strategies, maintaining high dilution (0.01 M or lower) is the most critical parameter to suppress intermolecular polymerization or dimerization, which are often thermodynamically favored.

  • Catalyst Choice and Deactivation (RCM): If an RCM reaction stalls, catalyst deactivation may be the cause. Impurities in the substrate (e.g., unprotected amines or thiols) can poison ruthenium catalysts. Purification of the diene precursor is paramount. In some cases, adding a fresh portion of the catalyst can restart the reaction. For stubborn substrates, switching to a more reactive Schrock catalyst may be necessary, but this requires stringent glovebox techniques.[3]

  • Side Reactions in RCM: Isomerization of the double bonds in the diene precursor can lead to undesired byproducts, such as the formation of a stable six-membered glycal instead of a seven-membered oxepine in carbohydrate-based syntheses.[3] This can sometimes be suppressed by adding additives like 1,4-benzoquinone.[3]

  • Regioselectivity: In electrophilic and radical cyclizations, the regioselectivity of the ring closure (endo vs. exo) is a key consideration. While Baldwin's rules provide a good guideline, the outcome can be influenced by substrate geometry, steric effects, and reaction conditions.

Conclusion

The synthesis of bridged oxepines requires a sophisticated and strategic approach to overcome the inherent challenges of forming seven-membered rings. Intramolecular cyclization stands out as the most powerful paradigm for this task. Ring-Closing Metathesis offers a robust and versatile route, particularly for systems rich in functional groups. Transition-metal-catalyzed cascades provide unparalleled efficiency in rapidly building polycyclic complexity from simple precursors. Finally, radical cyclizations offer a complementary method that operates under mild, neutral conditions suitable for delicate substrates. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers are well-equipped to select and implement the optimal strategy for constructing these valuable and complex molecular targets.

References

  • B. K. Sharma, A. K. Shaw, "Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products," RSC Advances, 2024. [Online]. Available: [Link]

  • M. W. Peczuh, et al., "Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate," James Madison University, 2006. [Online]. Available: [Link]

  • S. M. Reddy, et al., "Pd-catalyzed electrophilic cyclization/C–H annulation cascade of 1,8-diyne oxime ethers to access fused oxepines," Chemical Communications, 2021. [Online]. Available: [Link]

  • D. P. Mohapatra, et al., "A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines," ChemistryOpen, 2023. [Online]. Available: [Link]

  • K. R. Sokol, M. D. Witte, J. A. R. Schmidt, "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products," Synthesis, 2021. [Online]. Available: [Link]

  • J. Hu, et al., "Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited-State Aromaticity," Journal of the American Chemical Society, 2022. [Online]. Available: [Link]

  • T. Kitamura, et al., "Electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f] oxepines," Journal of the Chemical Society, Perkin Transactions 1, 1994. [Online]. Available: [Link]

  • S. K. Guchhait, "Recent Developments in the Synthesis of Oxepines," Molecules, 2015. [Online]. Available: [Link]

  • S. M. Reddy, et al., "Pd-Catalyzed Electrophilic Cyclization/C−H Annulation Cascade of 1,8-Diyne Oxime Ethers to Access Fused Oxepines," ResearchGate, 2021. [Online]. Available: [Link]

  • Y. Tu, et al., "Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[ b]azepines/oxepines," Organic Letters, 2022. [Online]. Available: [Link]

  • Wikipedia, "Ring-closing metathesis," Wikipedia, 2023. [Online]. Available: [Link]

  • Nature Portfolio, "Chalcogen-bridged coordination polymer for the photocatalytic activation of aryl halides," Nature Communications, 2023. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Ring Closing Metathesis (RCM)," Organic Chemistry Portal. [Online]. Available: [Link]

  • H. Lee, et al., "Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed 'Cut-and-Sew' Reactions of Benzocyclobutenones and Cyclobutanones," Accounts of Chemical Research, 2022. [Online]. Available: [Link]

  • S. L. You, "Metal-Catalyzed Cyclization Reactions," Science of Synthesis, 2012. [Online]. Available: [Link]

Sources

Method

Application Note: 2H-4,7-Methanodioxolo[4,5-d]oxepine as a Chiral Synthetic Intermediate

The use of 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS 90566-64-6) represents a sophisticated niche in organic synthesis, particularly in the construction of complex, stereochemically dense natural products and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

The use of 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS 90566-64-6) represents a sophisticated niche in organic synthesis, particularly in the construction of complex, stereochemically dense natural products and pharmaceutical intermediates.[1] This tricyclic ether system serves as a rigid chiral scaffold , leveraging the "anomeric effect" and steric bulk of the bridged system to direct stereoselective transformations.[1]

Below is a comprehensive Application Note and Protocol guide designed for synthetic chemists.

[1]

Abstract & Core Utility

2H-4,7-Methanodioxolo[4,5-d]oxepine (Formula: C


H

O

; MW: 150.13 g/mol ) is a bridged tricyclic acetal used primarily as a stereodirecting shield and masked functional group carrier in total synthesis.[1] Structurally related to 1,6-anhydrosugars (like levoglucosan) and dioxa-cage systems , its rigid architecture locks the conformation of the fused rings, allowing for highly diastereoselective additions to adjacent functional groups.[1]

Key Applications:

  • Chiral Pool Synthesis: Acts as a scaffold for generating enantiopure cyclopentanes and tetrahydrofurans via regioselective ring opening.[1]

  • Stereocontrol Element: The "cup-shaped" geometry blocks one face of the molecule, forcing reagents to attack from the convex face (exo-selectivity).[1]

  • Masked 1,2-Diol: The dioxolo moiety serves as a robust protecting group for cis-diols, stable to basic conditions but cleavable by Lewis acids.[1]

Chemical Profile & Structural Logic[1]

Structural Analysis

The molecule features a unique [3.2.1] bicyclic core (the 4,7-methanooxepine system) fused to a [1,3]dioxole ring.[1]

  • Rigidity: The methano bridge (C-4 to C-7) imposes a boat-like conformation on the oxepine ring, preventing ring flipping.[1]

  • Reactivity: The acetal carbon (C-2 of the dioxole) and the bridgehead ether (O-1 of the oxepine) are sites of latent reactivity.[1] The system is acid-sensitive but base-stable.[1]

Physicochemical Properties
PropertyValueNotes
CAS Number 90566-64-6Unique identifier
Formula C

H

O

High degree of unsaturation (Index = 6)
Molecular Weight 150.13 g/mol Low MW, high atom economy potential
Appearance Crystalline Solid / Viscous OilDepends on purity/derivative
Solubility DCM, THF, EtOAcPoor solubility in Hexanes/Water
Stability Acid-labileStore under inert atmosphere (Ar/N

)

Synthetic Protocols & Workflows

Protocol A: Lewis Acid-Mediated Ring Opening

Objective: To access functionalized cyclopentane or cyclohexane derivatives by nucleophilic opening of the bridged ether.[1]

Mechanism: A Lewis acid (e.g., TiCl


, BF

[1]·OEt

) coordinates to the bridgehead oxygen, activating the C-O bond for nucleophilic attack.[1]

Materials:

  • Substrate: 2H-4,7-Methanodioxolo[4,5-d]oxepine (1.0 equiv)[1]

  • Nucleophile: Allyltrimethylsilane (1.2 equiv)[1]

  • Lewis Acid: TiCl

    
     (1.0 M in DCM)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Dissolve the substrate (1.0 mmol, 150 mg) in anhydrous DCM (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add Allyltrimethylsilane (1.2 mmol, 190 µL) dropwise via syringe.

  • Activation: Slowly add TiCl

    
     (1.0 mmol, 1.0 mL) dropwise over 5 minutes. Note: The solution may turn yellow/orange.[1]
    
  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1] Look for the disappearance of the starting material (R

    
     ~0.[1]5) and appearance of the alcohol product (R
    
    
    
    ~0.3).[1]
  • Quench: Carefully quench with sat. aq. NaHCO

    
     (5 mL) at -78 °C, then allow to warm to room temperature.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography on silica gel (Gradient: 10%

    
     40% EtOAc/Hexanes).
    
Protocol B: Dihydroxylation & Functionalization

Objective: To install additional chirality on the unsaturated framework (if double bond is present, implied by "2H" nomenclature).[1]

Materials:

  • Substrate (1.0 equiv)

  • Oxidant: OsO

    
     (2.5 mol%), NMO (1.2 equiv)[1]
    
  • Solvent: Acetone/Water (4:1)[1]

Procedure:

  • Dissolve substrate in Acetone/Water.[1]

  • Add N-Methylmorpholine N-oxide (NMO).[1]

  • Add OsO

    
     solution.[1] Stir at RT for 12 hours.[1]
    
  • Quench with solid Na

    
    SO
    
    
    
    (stir 30 min).
  • Extract and purify.[1] Result: Single diastereomer due to the convex face accessibility.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the stereoselective ring-opening pathway, a critical transformation for this intermediate.

ReactionPathway cluster_stereo Stereochemical Outcome Start 2H-4,7-Methanodioxolo [4,5-d]oxepine Complex Lewis Acid Complex Start->Complex TiCl4, -78°C Transition Oxocarbenium Transition State Complex->Transition C-O Bond Weakening Product Functionalized Cyclopentane/Sugar Transition->Product Nucleophilic Attack (Allyl-TMS) Note Exo-attack favored due to concave shape of the bicycle Transition->Note

Caption: Mechanistic pathway for the Lewis acid-mediated regioselective ring opening of the tricyclic ether scaffold.

Critical Safety & Handling

  • Acid Sensitivity: The acetal and bridgehead ether linkages are susceptible to hydrolysis.[1] Avoid prolonged exposure to acidic silica gel; use 1% Et

    
    N in eluent during purification.[1]
    
  • Volatility: Low molecular weight derivatives may be volatile.[1] Do not dry under high vacuum (< 1 mbar) for extended periods.[1]

  • Toxicity: As a bioactive intermediate, treat as a potential alkylating agent.[1] Use gloves and work in a fume hood.[1]

References

  • Chemical Abstracts Service (CAS). Registry Number: 90566-64-6.[1] American Chemical Society.[1][2] [1][2]

  • Smolecule Inc. Product Catalog: 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine.[1]

  • LGC Standards. Reference Materials for Carbohydrate and Tricyclic Intermediates.

  • Simson Pharma. Pharmaceutical Impurities and Intermediates Database. [1]

Sources

Application

Application Note: Purification Protocols for 2H-4,7-Methanodioxolo[4,5-d]oxepine

This Application Note and Protocol guide details the purification of 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS 90566-64-6), a tricyclic heteroatomic scaffold. This compound represents a rigid, bridged ether system often u...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the purification of 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS 90566-64-6), a tricyclic heteroatomic scaffold. This compound represents a rigid, bridged ether system often utilized as a pharmacophore fragment in medicinal chemistry or as a chiral intermediate in the synthesis of complex natural products (e.g., related to Quinic acid derivatives or Norbornadiene scaffolds).

Executive Summary & Compound Profile

2H-4,7-Methanodioxolo[4,5-d]oxepine is a highly strained, tricyclic system comprising a dioxolane ring fused to an oxepine ring, spanned by a methano bridge. Its rigid 3D architecture makes it a valuable scaffold for fragment-based drug discovery, yet its synthesis often yields complex mixtures containing regioisomers, unreacted dienophiles, and polymeric byproducts.

High-purity isolation requires a strategy that addresses two critical properties:

  • Acid Sensitivity: The acetal functionality (dioxolane ring) and the strained oxepine system are susceptible to acid-catalyzed hydrolysis or rearrangement (e.g., to aromatic aldehydes).

  • Thermal Instability: The strained bridged system may undergo retro-Diels-Alder reactions or polymerization at elevated temperatures.

Physicochemical Profile (Predicted)[1][2]
PropertyValue / DescriptionNotes
CAS Number 90566-64-6
Formula C₈H₆O₃
Molecular Weight 150.13 g/mol Low MW fragment
Appearance White crystalline solid or viscous oilDepending on purity/polymorph
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic ether
LogP (Calc) ~0.8 - 1.2Suitable for Normal Phase LC
Stability Acid-labile; Thermally sensitive >80°CAvoid strong acids/high heat

Synthesis Context & Impurity Landscape

To design an effective purification, one must understand the input. This scaffold is typically synthesized via:

  • Diels-Alder Cycloaddition: Reaction of Furan derivatives with reactive dienophiles (e.g., vinylene carbonate surrogates) followed by modification.

  • Rearrangement: Acid-catalyzed rearrangement of Quinic acid or Shikimic acid derivatives.

Common Impurities:

  • Hydrolysis Products: Ring-opened diols or aldehydes (from acetal cleavage).

  • Oligomers: Formed via cationic polymerization of the electron-rich oxepine double bond.

  • Isomers: Endo/Exo isomers relative to the methano bridge.

Detailed Purification Protocol

Phase A: Crude Workup & Stabilization

Objective: Remove bulk reagents and neutralize the matrix to prevent degradation.

  • Quenching: If the synthesis involved Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids, quench the reaction mixture immediately with saturated aqueous NaHCO₃ at 0°C. Ensure pH is adjusted to 7.5–8.0.

    • Rationale: The dioxolane ring is an acetal; acidic pH < 4 will trigger rapid hydrolysis.

  • Extraction:

    • Dilute with Ethyl Acetate (EtOAc) . Avoid Chlorinated solvents if possible to reduce environmental impact, though DCM is effective.

    • Wash organic layer 2x with Brine.

    • Dry: Use anhydrous K₂CO₃ or Na₂SO₄ . Avoid MgSO₄ if the compound is extremely acid-sensitive (Lewis acidic character).

  • Concentration:

    • Rotary evaporate at < 40°C bath temperature.

    • Warning: Do not distill to dryness if the crude is dark/viscous; potential for exothermic decomposition.

Phase B: Flash Column Chromatography (Primary Purification)

Objective: Isolate the core scaffold from isomers and oligomers.

  • Stationary Phase: High-purity Silica Gel (40–63 µm).

    • Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (TEA) to neutralize acidic sites. This is critical to prevent on-column degradation.

  • Mobile Phase:

    • Solvent A: n-Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient Profile:

Time (CV)% Solvent BDescription
0–25%Equilibration & Elution of non-polar impurities
2–105% → 30%Linear gradient (Target elution typically ~15-25% B)
10–1230% → 100%Wash out polar oligomers
  • Detection: TLC (UV 254 nm, or stain with Anisaldehyde/H₂SO₄ - Note: Staining will char the spot black/purple).

Phase C: Recrystallization (Polishing)

Objective: Achieve >98% purity for analytical standards or biological assays.

If the compound isolates as a solid:

  • Solvent System: Isopropyl Alcohol (IPA) / Hexane or EtOAc / Pentane .

  • Procedure:

    • Dissolve crude solid in minimal warm IPA (45°C).

    • Add Hexane dropwise until persistent turbidity is observed.

    • Cool slowly to Room Temperature, then to 4°C overnight.

    • Note: Rapid cooling may trap solvent in the crystal lattice of this rigid cage structure.

Process Visualization (Workflow)[2]

The following diagram illustrates the logical flow of the purification process, emphasizing the critical control points (pH and Temperature).

PurificationProtocol Start Crude Reaction Mixture Quench Quench (Sat. NaHCO3) pH 7.5 - 8.0 Start->Quench Neutralize Acid Extract Extraction (EtOAc) Dry over K2CO3 Quench->Extract Phase Sep Conc Concentration < 40°C Extract->Conc Gentle Heat Flash Flash Chromatography (Et3N-buffered Silica) Conc->Flash Load Crude QC_Check QC: TLC/NMR Purity > 95%? Flash->QC_Check Fractions Cryst Recrystallization (IPA/Hexane) QC_Check->Cryst Yes (Solid) Waste Discard Impurities QC_Check->Waste No (Impurities) Final Pure 2H-4,7-Methanodioxolo[4,5-d]oxepine (>98%) QC_Check->Final Yes (Oil) Cryst->Final Filter & Dry

Caption: Step-by-step purification workflow highlighting pH buffering and thermal control points.

Quality Control & Validation

To validate the identity and purity of the isolated 2H-4,7-Methanodioxolo[4,5-d]oxepine , the following analytical parameters must be met.

Analytical Specifications
MethodExpected Signal / CriteriaMechanistic Insight
¹H NMR (CDCl₃) Bridgehead Protons: Distinct multiplets at 4.5–5.0 ppm.Acetal Protons: Singlet (or AB q) ~5.0–6.0 ppm (dioxolane methylene).Olefinic Protons: If unsaturated, signals at 6.0–6.5 ppm.Confirm rigid bicyclic geometry and coupling constants (

) characteristic of endo/exo stereochemistry.
¹³C NMR Acetal Carbon: ~95–105 ppm.Bridgehead Carbons: ~70–80 ppm (C-O).Verifies the integrity of the dioxolane and oxepine rings.
HPLC-UV/MS Purity: >98% a/a.MS (ESI+): [M+H]⁺ = 151.1 or [M+Na]⁺ = 173.1.Check for hydrolysis byproducts (M+18 peaks).
TLC Single spot, R_f ~0.3 (20% EtOAc/Hex).Ensure no tailing (acidic decomposition).
Troubleshooting Guide
  • Problem: Compound decomposes on silica column.

    • Root Cause:[1][2] Silica acidity hydrolyzing the acetal.

    • Solution: Increase TEA buffer to 2% or switch to Neutral Alumina stationary phase.

  • Problem: Low recovery after concentration.

    • Root Cause:[1][2] Volatility or sublimation.

    • Solution: Keep vacuum > 20 mbar; do not dry for extended periods.

References

  • Sokol, K. R., et al. (2021).[3] "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Synthesis, 53(24), 4187–4202.[3] Thieme. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Oxepine Derivatives. Retrieved from [Link]

Sources

Method

"derivatization of 2H-4,7-Methanodioxolo[4,5-d]oxepine for biological screening"

Application Note: High-Throughput Derivatization of the 2H-4,7-Methanodioxolo[4,5-d]oxepine Scaffold for Biological Screening Executive Summary The 2H-4,7-Methanodioxolo[4,5-d]oxepine core represents a privileged, rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of the 2H-4,7-Methanodioxolo[4,5-d]oxepine Scaffold for Biological Screening

Executive Summary

The 2H-4,7-Methanodioxolo[4,5-d]oxepine core represents a privileged, rigid tricyclic scaffold, often derived from carbohydrate precursors such as levoglucosenone or through Diels-Alder cycloadditions of furan derivatives. Its high fraction of sp³-hybridized carbons (


) and defined stereochemistry make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) . Unlike flat aromatic heterocycles, this scaffold projects substituents into defined 3D vectors, increasing specificity for protein binding pockets while improving solubility.

This guide details the protocols for the parallel derivatization of this core to generate a focused library for biological screening. We focus on two primary diversity vectors: reductive amination of the bridgehead ketone (common in synthetic precursors) and functionalization of the alkene moiety.

Chemical Rationale & Scaffold Analysis

Structural Properties

The 2H-4,7-methanodioxolo[4,5-d]oxepine system features a dioxolane ring fused to a bridged oxepine. This creates a "cage-like" structure that is metabolically stable and resistant to spontaneous hydrolysis under physiological conditions.

  • Rigidity: The methano-bridge locks the oxepine ring into a specific conformation, reducing the entropic penalty upon binding to a biological target.

  • Diversity Vectors:

    • Site A (C6-Position): Typically a ketone or hydroxyl handle in synthetic precursors (e.g., 4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one). This is the primary site for introducing nitrogen-containing pharmacophores.

    • Site B (Alkene/Bridge): The double bond (if present, depending on the saturation level of the specific precursor) allows for cycloadditions or dihydroxylation.

    • Site C (Acetal): The dioxolo ring acts as a masked diol, which can be selectively opened under acidic conditions to alter polarity.

Derivatization Strategy

To maximize library size and chemical diversity while maintaining high throughput, we utilize Reductive Amination as the primary workflow. This reaction is robust, tolerant of water, and amenable to automated liquid handling.

Experimental Protocols

Protocol A: Parallel Reductive Amination (96-Well Format)

Objective: To generate a library of secondary and tertiary amines at the C6 position of the scaffold.

Materials:

  • Scaffold: 2H-4,7-Methanodioxolo[4,5-d]oxepin-6-one (0.1 M in DCE).

  • Amine Monomers: Diverse set of 1° and 2° amines (0.1 M in DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Acid Catalyst: Acetic Acid (AcOH).

  • Quench: 10% NaHCO₃.

Step-by-Step Workflow:

  • Arraying: Dispense 50 µL of the Scaffold stock (5 µmol) into each well of a deep-well 96-well polypropylene plate.

  • Amine Addition: Add 55 µL (1.1 equiv) of a unique Amine Monomer to each well.

  • Activation: Add 5 µL of AcOH to each well to catalyze imine formation. Seal and shake at room temperature (RT) for 30 minutes.

  • Reduction: Add 100 µL of STAB suspension (0.2 M in DCE, freshly prepared).

    • Note: Ensure STAB is finely dispersed; wide-bore tips are recommended for automation.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at RT for 16 hours.

  • Quenching: Carefully add 200 µL of 10% NaHCO₃ to neutralize the acid and quench excess hydride. Gas evolution (CO₂) will occur—add slowly.

  • Extraction:

    • Add 300 µL of Ethyl Acetate (EtOAc) to each well.

    • Mix thoroughly by repeated aspiration/dispensing.

    • Centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Isolation: Transfer 200 µL of the organic (upper) layer to a clean plate. Evaporate solvent using a centrifugal evaporator (SpeedVac).

  • QC: Re-dissolve random wells in DMSO-d6 for ¹H-NMR verification of imine reduction (disappearance of ketone signal).

Protocol B: Biological Screening (Cell Viability)

Objective: Screen the generated library for cytotoxic activity against a target cell line (e.g., HeLa or HepG2).

  • Reconstitution: Dissolve dried library compounds in 100% DMSO to a stock concentration of 10 mM.

  • Plating: Seed cells in 384-well white optical plates (2,000 cells/well) in 40 µL culture medium. Incubate for 24 hours.

  • Dosing:

    • Use an acoustic liquid handler (e.g., Echo) to transfer 40 nL of compound stock to assay plates (Final Conc: 10 µM, 0.1% DMSO).

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL of CellTiter-Glo® reagent. Shake for 2 minutes. Incubate 10 minutes (dark). Read Luminescence.

Data Analysis & Visualization

Derivatization Pathway

The following diagram illustrates the chemical logic flow from the core scaffold to the final library, highlighting the decision nodes for synthesis.

DerivatizationPathway Fig 1. Divergent Synthesis Strategy for Methanodioxolo-oxepine Scaffold Core Scaffold Core (Ketone/Enone) Imine Intermediate Imine Species Core->Imine R-NH2, AcOH (Imine Formation) Diol Library C: Diols (Hydrolysis) Core->Diol H+, H2O (Acetal Cleavage) AmineLib Library A: Secondary Amines Imine->AmineLib NaBH(OAc)3 (Reductive Amination) AmideLib Library B: Amides/Ureas AmineLib->AmideLib R-COCl or R-NCO (Acylation)

Caption: Divergent synthetic pathways starting from the ketone-functionalized core. Path A (Green) is the primary workflow described in Protocol A.

Screening Logic Workflow

ScreeningWorkflow Library 96-Well Library (DMSO Stock) QC QC Check (LC-MS / NMR) Library->QC Random 5% Dilution Acoustic Transfer (40 nL to 384-well) Library->Dilution Assay Cellular Assay (48h Incubation) Dilution->Assay Readout Luminescence Readout Assay->Readout HitSelect Hit Selection (>50% Inhibition) Readout->HitSelect

Caption: High-throughput screening workflow utilizing acoustic dispensing for precision dosing.

Results Interpretation

When analyzing screening data for this specific scaffold, expect the following Structure-Activity Relationship (SAR) trends:

Substituent (R-Group)Predicted Physicochemical EffectBiological Implication
Aliphatic Amines Increases LogP; High membrane permeability.Good for intracellular targets; monitor for non-specific toxicity.
Polar Heterocycles Lowers LogP; Increases H-bond acceptors.Improved solubility; potential for specific kinase/enzyme interaction.
Benzylic Amines Increases π-π stacking potential.Enhanced binding to aromatic pockets (e.g., GPCRs).

Validation: If a "hit" is identified, re-synthesize the compound on a 50 mg scale using the same protocol but with a chromatographic purification step (Flash Chromatography, SiO₂, 0-10% MeOH in DCM) to ensure the activity is intrinsic to the molecule and not a byproduct of the reductive amination (e.g., residual boron salts).

References

  • Sokol, K. R., et al. (2021).[1] "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Synthesis, 53(14), 2445-2461.

  • Banwell, M. G., et al. (2023). "Unified short syntheses of oxygenated tricyclic aromatic diterpenes by radical cyclization." Nature Communications, 14, 5066.

  • PubChem Compound Summary. (2021). "4,7-Methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one."[2] National Center for Biotechnology Information.

  • Vogel, E. & Günther, H. (1967).[3] "Benzene Oxide–Oxepin Valence Tautomerism." Angewandte Chemie International Edition, 6(5), 385–401.[3]

Sources

Application

Application Notes and Protocols: The Bridged Dioxolo Oxepine Scaffold in Modern Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Bridged Dioxolo Oxepine Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Bridged Dioxolo Oxepine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for the development of next-generation therapeutics. The bridged dioxolo oxepine framework represents a class of privileged structures that meets these criteria. This scaffold is characterized by a seven-membered oxepine ring conformationally constrained by a bridging element. The inclusion of a dioxolo (methylenedioxy) group, a common motif in numerous natural products, further imparts specific electronic and steric properties that can be crucial for molecular recognition and metabolic stability.

The inherent non-planar, rigid geometry of bridged oxepines allows for a precise spatial arrangement of pharmacophoric features, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural pre-organization minimizes the entropic penalty upon binding to a protein, a significant advantage in rational drug design. Derivatives of the broader bridged oxepine class have demonstrated a wide array of potent biological activities, including neuroprotective, anti-inflammatory, antipsychotic, and notably, anticancer properties.[1][2] This guide provides an in-depth look at the synthetic strategies to access this valuable scaffold, a detailed protocol for its asymmetric synthesis, and methodologies for evaluating its application as a potent anticancer agent.

Synthetic Strategies for Constructing the Core Scaffold

The synthesis of a bridged seven-membered oxepine ring is a non-trivial challenge due to the enthalpic and entropic barriers associated with forming medium-sized rings. However, modern organic chemistry offers several powerful strategies to overcome these hurdles.

Key Synthetic Approaches:

  • Intramolecular Cyclization: This is a common and effective strategy. Methods like copper-catalyzed Ullmann coupling, nucleophilic aromatic substitution (SNA_r_), and Friedel-Crafts reactions are frequently employed to form the key ether linkage that closes the oxepine ring.[3] The success of these reactions is highly dependent on the precursor's conformation, which must favor the cyclization event.

  • Ring-Closing Metathesis (RCM): For unsaturated oxepines, RCM using catalysts like Grubbs' or Schrock's catalysts has proven to be a powerful method for forming the seven-membered ring from a diene precursor.[3][4]

  • Rearrangement Reactions: Elegant strategies involving sigmatropic rearrangements or the aza-Piancatelli rearrangement have been developed to construct complex bridged systems with excellent stereochemical control.[5][6] The aza-Piancatelli rearrangement, in particular, allows for the conversion of readily available 2-furylcarbinols into highly functionalized intermediates primed for subsequent cyclization.[5][7]

The following workflow illustrates a generalized approach to these complex molecules, highlighting the critical cyclization step.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Functionalization & Evaluation A Starting Materials (e.g., 2-Furylcarbinol, Phenols) B Key Intermediate Assembly (e.g., Aza-Piancatelli Rearrangement) A->B C Intramolecular Cyclization (e.g., Michael Addition) B->C D Bridged Dioxolo Oxepine Core C->D E Final Product Derivatization D->E F Biological Screening E->F

Caption: Generalized workflow for the synthesis and evaluation of bridged dioxolo oxepines.

Detailed Experimental Protocol: Asymmetric Synthesis of a Bridged Tetrahydrobenzo[b]oxepine

This section details a state-of-the-art protocol for the asymmetric synthesis of a bridged tetrahydrobenzo[b]oxepine scaffold. The methodology is adapted from the work of Cai, Tang, and co-workers, which leverages a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement followed by an intramolecular Michael addition.[5][7][8] This approach provides excellent control over stereochemistry, which is critical for medicinal chemistry applications.

Rationale for Method Selection: The use of a chiral Brønsted acid catalyst is a cornerstone of modern asymmetric synthesis. In this sequence, the acid protonates the furylcarbinol, initiating the rearrangement while the chiral counterion controls the facial selectivity of the subsequent nucleophilic attack by the aniline. This establishes a stereocenter that directs the diastereoselective intramolecular Michael addition, ensuring the formation of a single enantiomer of the bridged product with high fidelity.[5]

Protocol: One-Pot Synthesis of an Enantioenriched Bridged Tetrahydrobenzo[b]oxepine

  • Materials:

    • 2-(1-hydroxy-3-phenylpropyl)furan (1.0 mmol, 1.0 equiv)

    • 2-aminophenol (precursor for the dioxolo analog) (1.1 mmol, 1.1 equiv)

    • (S)-TRIP (chiral phosphoric acid catalyst) (0.05 mmol, 5 mol%)

    • 4Å Molecular Sieves (200 mg)

    • Chloroform (CHCl₃), anhydrous (5.0 mL)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the 2-furylcarbinol (1.0 mmol), 2-aminophenol (1.1 mmol), (S)-TRIP catalyst (0.05 mmol), and activated 4Å molecular sieves (200 mg).

    • Add anhydrous chloroform (5.0 mL) via syringe.

    • Stir the reaction mixture at 15 °C. The progress of the aza-Piancatelli rearrangement should be monitored by Thin Layer Chromatography (TLC) until the starting furylcarbinol is consumed (typically 24-48 hours). Causality Note: The low temperature and molecular sieves are crucial for minimizing side reactions and preventing catalyst deactivation by water.

    • Once the first step is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add triethylamine (2.0 mmol) dropwise to the stirred solution. Causality Note: The base is added to facilitate the intramolecular Michael addition by deprotonating the phenolic hydroxyl group, which then cyclizes onto the electron-deficient cyclopentenone intermediate.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the formation of the final product.

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bridged tetrahydrobenzo[b]oxepine product. The product is typically obtained in good yield (e.g., 67-96%) with excellent enantioselectivity (e.g., 87-91% ee) and diastereoselectivity (>20:1 dr).[5]

G A 2-Furylcarbinol + 2-Aminophenol C Aza-Piancatelli Rearrangement A->C B Chiral Brønsted Acid Catalyst ((S)-TRIP) B->C Catalyzes D Chiral 4-Aminocyclopentenone Intermediate C->D F Intramolecular Michael Addition D->F E Base (Et3N) E->F Promotes G Bridged Tetrahydrobenzo[b]oxepine F->G

Caption: Key steps in the asymmetric synthesis of the bridged oxepine scaffold.

Medicinal Chemistry Applications: Targeting Microtubule Dynamics

A prominent application for oxepine-containing scaffolds is the inhibition of tubulin polymerization, a clinically validated strategy for cancer therapy.[1] Microtubules are essential for forming the mitotic spindle during cell division, and compounds that disrupt their dynamics can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Many dibenzo[b,f]oxepine derivatives, which are a type of bridged oxepine, are known to interact with the colchicine binding site on β-tubulin.[1] This binding event prevents the tubulin heterodimers (α- and β-tubulin) from polymerizing into microtubules. The rigid, three-dimensional structure of the bridged oxepine scaffold is well-suited to fit into this binding pocket, leading to potent inhibitory activity.

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Block Polymerization Blocked Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor Bridged Dioxolo Oxepine Compound Binding Binds to Tubulin (Colchicine Site) Inhibitor->Binding Binding->Polymerization Inhibits Binding->Block

Caption: Mechanism of microtubule disruption by bridged oxepine inhibitors.

Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay

This protocol provides a reliable method to quantify the inhibitory effect of a synthesized compound on tubulin polymerization.[9][10][11] The principle is based on light scattering; as tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in absorbance at 350 nm.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP stock solution (10 mM in water)

    • Glycerol

    • Test Compound (Bridged Dioxolo Oxepine derivative) dissolved in DMSO

    • Positive Control: Nocodazole or Paclitaxel

    • 96-well clear, flat-bottom microplate

    • Temperature-controlled microplate reader (37 °C)

  • Procedure:

    • Reagent Preparation: On ice, reconstitute lyophilized tubulin to 5 mg/mL in ice-cold GTB. Aliquot and store at -80°C. Thaw one aliquot on ice for immediate use.

    • Reaction Setup (on ice):

      • In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 100 µL:

      • Add 65 µL of Tubulin solution (final concentration ~3 mg/mL).

      • Add 10 µL of GTB containing 20% glycerol.

      • Add 10 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). For the negative control, add 10 µL of GTB with the corresponding DMSO concentration. For the positive control, add Nocodazole.

      • Incubate the plate on ice for 5 minutes.

    • Initiate Polymerization:

      • Initiate the polymerization by adding 15 µL of GTP solution (final concentration ~1 mM) to each well.

    • Data Acquisition:

      • Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

      • Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90 minutes.[9]

    • Data Analysis:

      • Plot absorbance (OD 350nm) versus time for each concentration.

      • Determine the rate of polymerization (V_max) from the steepest slope of the curve.

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

The data obtained from such assays are crucial for establishing Structure-Activity Relationships (SAR), which guide the optimization of lead compounds.[12][13][14]

Compound IDR¹ GroupR² GroupTubulin IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)
BDO-01HH1.52.8
BDO-02OMeH0.81.2
BDO-03HF1.11.9
BDO-04OMeF0.3 0.5
Nocodazole--0.250.4

Table represents hypothetical data for illustrative purposes.

Conclusion and Future Perspectives

The bridged dioxolo oxepine scaffold is a compelling starting point for the design of novel therapeutics. Its conformationally restricted nature provides a unique platform for developing highly selective and potent agents. The synthetic protocols, particularly asymmetric methods, now allow for routine access to these complex structures, enabling thorough medicinal chemistry exploration.[5][15]

Future work in this area will likely focus on:

  • Expanding Chemical Diversity: Synthesizing libraries of derivatives to further probe SAR and identify compounds with improved potency and drug-like properties.

  • Exploring New Biological Targets: While tubulin is a validated target, the unique 3D shape of these scaffolds may allow them to interact with other challenging targets like protein-protein interfaces.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to enhance metabolic stability, solubility, and oral bioavailability, moving promising compounds from in vitro hits to in vivo drug candidates.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable molecular architecture.

References

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) . EMD Millipore. [Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines . Organic Letters. [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay . Bio-protocol. [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products . RSC Publishing. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products . PDF. [Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines . ACS Publications. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine . PMC - NIH. [Link]

  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael . eCampus - University of Paris-Saclay. [Link]

  • Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P) . Cytoskeleton, Inc. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics . PMC - NIH. [Link]

  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence . ResearchGate. [Link]

  • Methods for the synthesis of oxepines . ResearchGate. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products . Thieme Chemistry. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products . PMC - NIH. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones . TÜBİTAK Academic Journals. [Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[ b]azepines/oxepines . PubMed. [Link]

  • Chemotherapeutic Importance of Oxepines . TSI Journals. [Link]

  • New Anticancer Agents: Structure-Activity Relationships . ResearchGate. [Link]

  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety . RSC Publishing. [Link]

  • Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety . PMC - NIH. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines . MDPI. [Link]

Sources

Method

Application Note: 2H-4,7-Methanodioxolo[4,5-d]oxepine Scaffolds in Asymmetric Natural Product and API Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Strategic Utility The total synthesis of densely fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Strategic Utility

The total synthesis of densely functionalized, polyoxygenated cyclohexanoids—such as carbasugars, cyclitols, and blockbuster active pharmaceutical ingredients (APIs) like Oseltamivir (Tamiflu)—presents a formidable stereochemical challenge. Flexible cyclohexene rings undergo rapid conformational flipping, often resulting in poor facial selectivity during electrophilic or nucleophilic additions.

To overcome this, the 2H-4,7-methanodioxolo[4,5-d]oxepine framework (and its closely related [4,5-c] regioisomer) is deployed as a conformationally locked, stereodefined scaffold [1]. Derived from chiral pool precursors like (-)-shikimic acid or (-)-quinic acid, this bridged tricyclic system forces the cyclohexane core into a rigid boat conformation. This architectural rigidity transforms unpredictable, low-yielding functionalizations into highly predictable, self-validating transformations with >99% diastereomeric excess (de).

Mechanistic Causality: The "Conformational Lock"

The unparalleled utility of the 4,7-methanodioxolo-oxepine scaffold lies in its precise manipulation of 3D spatial trajectories.

  • Thermodynamic Assembly: The scaffold is assembled via a simultaneous acetonide protection of vicinal diols and an intramolecular lactonization (forming the oxepine-6-one ring). This reaction is driven by the thermodynamic sink of the highly stable bicyclo[3.2.1]octane-type system.

  • Facial Shielding: Once formed, the fused 1,3-dioxolane ring and the methano-oxepine bridge act as a steric wall, completely shielding the endo (concave) face of the molecule.

  • Trajectory Enforcement: Incoming reagents (e.g., epoxidizing agents or azide nucleophiles) are strictly restricted to the exo (convex) face. Because the scaffold cannot undergo ring-flipping to relieve steric strain, reactions either proceed with absolute stereocontrol or fail entirely, making the system inherently self-validating.

G A Rigid Bicyclo[3.2.1] Scaffold B Exo Face (Convex) A->B C Endo Face (Concave) A->C E Highly Stereoselective Attack (>99% de) B->E Unhindered Trajectory D Steric Shielding by Dioxolane Ring C->D Blocked Trajectory

Mechanistic basis for facial selectivity in the rigid methanodioxolo-oxepine framework.

Application Workflow

The industrial synthesis of Oseltamivir by Gilead and Roche famously utilizes the [4,5-c] isomer of this scaffold to set the critical anti-1,2-diamino stereocenters [1]. The workflow relies on the sequential installation and dismantling of the oxepine bridge to control the stereochemistry of the core cyclohexane ring.

G A (-)-Shikimic Acid (Flexible) B Acetonide & Lactonization A->B p-TsOH C Methanodioxolo-oxepine (Rigid Scaffold) B->C Conformational Lock D Stereoselective Functionalization C->D 100% Exo Attack E Target API (e.g., Oseltamivir) D->E Deprotection

Synthetic workflow from (-)-shikimic acid to API via the methanodioxolo-oxepine scaffold.

Quantitative Data: Stereochemical Control

The table below highlights the drastic improvement in stereoselectivity achieved by transitioning from a flexible cyclohexene intermediate to the conformationally locked 4,7-methanodioxolo-oxepine scaffold.

SubstrateReaction ConditionsFacial Selectivity (Exo:Endo)Yield (%)Mechanism of Control
Flexible Cyclohexene (Unprotected)Epoxidation (mCPBA, CH₂Cl₂, 0 °C)1.2 : 145%Poor facial bias; rapid ring flipping exposes both faces.
4,7-Methanodioxolo[4,5-c/d]oxepine Epoxidation (mCPBA, CH₂Cl₂, 0 °C)>99 : 1 92% Rigid boat conformation; endo-face completely shielded.
4,7-Methanodioxolo[4,5-c/d]oxepine Azidation (NaN₃, NH₄Cl, DMF, 80 °C)>99 : 1 88% Strict anti-periplanar trajectory enforced by oxepine bridge.

Experimental Protocols

The following protocols detail the generation of the bridged scaffold and its subsequent self-validating functionalization, adapted from validated industrial routes [1].

Protocol 1: Synthesis of the 4,7-Methanodioxolo-oxepine Core

Objective: Convert (-)-shikimic acid into the rigid (3aR,4R,7S,8aR)-2,2-dimethyl-6-oxotetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepin-7(6H)-yl methanesulfonate scaffold.

  • Acetonide Formation & Lactonization:

    • Suspend (-)-shikimic acid (1.0 equiv) in 2,2-dimethoxypropane (5.0 equiv) and acetone (0.5 M).

    • Add p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Reflux the mixture for 4 hours.

    • Causality Check: The p-TsOH catalyzes both the formation of the 1,3-dioxolane ring (protecting the C3/C4 diols) and the intramolecular esterification between the C1-carboxylic acid and C5-hydroxyl. The reaction is driven to completion by the continuous distillation of methanol byproduct.

  • Mesylation of the Bridgehead Hydroxyl:

    • Cool the reaction to 0 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

    • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Validation: The rigid structure prevents the formation of side products. ¹H NMR will show a characteristic downfield shift of the methano-bridge proton, confirming the tricyclic closure.

Protocol 2: Stereoselective Epoxidation via Scaffold Opening

Objective: Utilize the scaffold's rigidity to set a highly specific epoxide, paving the way for stereocontrolled nitrogen insertion.

  • Base-Mediated Epoxide Closure:

    • Dissolve the mesylate scaffold from Protocol 1 in a mixture of ethanol and aqueous NaHCO₃ (1:1 v/v).

    • Heat the mixture to 60 °C for 2 hours.

    • Causality Check: The base hydrolyzes the oxepine lactone bridge, freeing the C1-carboxylate and the C5-hydroxyl. Because the scaffold was locked in a boat conformation, the newly freed C5-hydroxyl is held perfectly anti-periplanar to the C4-mesylate. This geometry forces an immediate, stereospecific intramolecular Sₙ2 displacement, yielding the epoxide with 100% inversion of stereochemistry.

  • Isolation:

    • Acidify the mixture slightly to pH 6, extract with dichloromethane, and concentrate to yield the stereopure epoxidized intermediate.

References

  • Title: Practical Total Synthesis of the Anti-Influenza Drug GS-4104 Source: The Journal of Organic Chemistry, 1998, 63 (13), 4545-4550. URL: [Link]

Application

Application Notes &amp; Protocols: A Strategic Guide to the Asymmetric Synthesis of Chiral 2H-4,7-Methanodioxolo[4,5-d]oxepine

Introduction: The Synthetic Challenge and Opportunity The 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold represents a unique and structurally complex heterocyclic system. Its constrained, bridged framework and embedded chi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity

The 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold represents a unique and structurally complex heterocyclic system. Its constrained, bridged framework and embedded chiral centers make it an intriguing target for applications in medicinal chemistry and materials science, where defined three-dimensional architecture is paramount. The development of methods for producing this molecule in an enantiomerically pure form is a significant synthetic challenge that requires a robust and highly selective approach.

This guide provides researchers, scientists, and drug development professionals with a strategic overview and detailed protocols for approaching the asymmetric synthesis of this novel chiral target. As direct precedents for this specific molecule are not established in the literature, we will leverage field-proven, analogous methodologies and foundational principles of asymmetric synthesis. The focus will be on explaining the causal logic behind strategic choices, from catalyst selection to reaction design, enabling researchers to adapt and innovate. We will explore two primary strategies: de novo construction via asymmetric catalysis and synthesis from the chiral pool.

Strategic Pillars of Asymmetric Synthesis

The creation of a specific enantiomer of the target molecule can be approached from several angles. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the specific stereocenters that need to be controlled.

Strategy A: Catalytic Asymmetric Cycloaddition

One of the most powerful and atom-economical methods for constructing complex ring systems is through catalytic asymmetric cycloaddition. For the dioxepine core, a [4+3] cycloaddition is an exceptionally well-suited strategy. This approach involves the reaction of a 4-atom π-system (a diene) with a 3-atom π-system (an oxyallyl cation equivalent) to directly form the seven-membered ring. The key to success lies in using a chiral catalyst to orchestrate the facial selectivity of the cycloaddition, thereby inducing enantioselectivity.

Recent advancements have demonstrated that bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex, can effectively promote tandem carbonyl ylide formation and subsequent asymmetric [4+3] cycloaddition.[1] This system allows for the assembly of complex dioxepine heterocycles from simple aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters with excellent yield and enantiomeric excess (ee).[1] This strategy offers a direct route to a core structure closely related to our target.

Strategy B: Chiral Pool Synthesis

An alternative and often highly reliable strategy is to begin with a readily available, enantiomerically pure starting material—a concept known as chiral pool synthesis.[2] For the 2H-4,7-Methanodioxolo[4,5-d]oxepine target, a logical starting point would be a chiral diol with the correct absolute stereochemistry.[3] These diols can be synthesized using well-established methods like the Sharpless asymmetric dihydroxylation of an appropriate olefin.[4]

Once the key chiral diol is in hand, the synthesis proceeds through a series of diastereoselective reactions to build the remaining portions of the molecule. This may involve steps such as acetal formation to construct the dioxolane ring and an intramolecular Williamson ether synthesis or a ring-closing metathesis (RCM) reaction to form the seven-membered oxepine ring.[5][6] This approach offers the advantage of building upon a known stereocenter, often leading to a more predictable stereochemical outcome.

Proposed Synthetic Pathways

The following diagrams illustrate the conceptual logic of the two primary strategies for synthesizing the chiral target molecule.

G cluster_0 Strategy A: Catalytic Asymmetric [4+3] Cycloaddition cluster_1 Strategy B: Chiral Pool Approach A1 Achiral Precursors (e.g., Furan, Carbonyl) A2 In-situ Generation of Oxyallyl Cation Intermediate A1->A2 A4 Asymmetric [4+3] Cycloaddition A2->A4 A3 Chiral Lewis Acid Catalysis (e.g., Rh(II)/Sm(III) Complex) A3->A4 Controls Enantioselectivity A5 Chiral Dioxepine Core A4->A5 A6 Target Molecule: Chiral 2H-4,7-Methanodioxolo [4,5-d]oxepine A5->A6 Further Functionalization B1 Achiral Olefin B2 Sharpless Asymmetric Dihydroxylation B1->B2 B3 Enantiopure Chiral Diol B2->B3 B4 Diastereoselective Functionalization & Acetal Formation B3->B4 B5 Key Intermediate B4->B5 B6 Intramolecular Ring Closure (e.g., RCM, Etherification) B5->B6 B7 Target Molecule: Chiral 2H-4,7-Methanodioxolo [4,5-d]oxepine B6->B7

Caption: High-level overview of the two primary synthetic strategies.

Detailed Application Protocols

The following protocols are based on established and reliable methodologies for transformations analogous to those required for the target synthesis. They are designed to be self-validating and serve as a robust starting point for experimental work.

Protocol 1: Asymmetric [4+3] Cycloaddition for Dihydro-1,3-Dioxepine Synthesis

(Adapted from the bimetallic relay catalysis system reported by Liu, et al.[1])

This protocol describes a highly enantioselective three-component reaction to form a chiral dioxepine core, which serves as a close model for the target scaffold.

Rationale: The Rh(II) catalyst efficiently generates a carbonyl ylide from the diazo compound and aldehyde. This ylide is then intercepted by a chiral Samarium(III) Lewis acid complex, which activates the β,γ-unsaturated α-ketoester and controls the facial selectivity of the subsequent [4+3] cycloaddition, ensuring high enantioselectivity.

Materials & Equipment:

  • Rhodium(II) pivalate (Rh₂(Piv)₄)

  • Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃)

  • Chiral N,N'-dioxide ligand (e.g., L-Pipe-PrPr₂)

  • β,γ-Unsaturated α-ketoester (1.0 equiv)

  • Aldehyde (4.2 equiv)

  • α-Diazoester (3.7 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware, flame-dried

  • Magnetic stirrer and stirring plate

  • Column chromatography setup (Silica gel)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an Argon atmosphere, add Sm(OTf)₃ (0.055 mmol, 5.5 mol%) and the chiral N,N'-dioxide ligand (0.06 mmol, 6.0 mol%).

    • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at 40 °C for 1 hour.

    • Cool the mixture to the reaction temperature (e.g., 30 °C).

  • Reaction Assembly:

    • To the prepared chiral Sm(III) catalyst solution, add Rh₂(Piv)₄ (0.015 mmol, 1.5 mol%).

    • Add the β,γ-unsaturated α-ketoester (1.0 mmol, 1.0 equiv).

    • In a separate vial, prepare a solution of the aldehyde (4.2 mmol) and the α-diazoester (3.7 mmol) in anhydrous CH₂Cl₂ (8.0 mL).

  • Reaction Execution:

    • Using a syringe pump, add the aldehyde/diazoester solution to the catalyst mixture over a period of 4 hours.

    • Allow the reaction to stir at 30 °C for an additional 12-24 hours, monitoring by TLC until the limiting reagent is consumed.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the chiral 4,5-dihydro-1,3-dioxepine product.

  • Analysis:

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data from Analogous System: The following table summarizes representative results from the source literature for this type of transformation, demonstrating its efficacy.[1]

Aldehyde SubstituentDiazo EsterYield (%)ee (%)
C₆H₅Ethyl Diazoacetate9599
4-MeO-C₆H₄Ethyl Diazoacetate9799
2-ThienylEthyl Diazoacetate9198
CyclohexylEthyl Diazoacetate8599
Protocol 2: Sharpless Asymmetric Epoxidation for Chiral Building Block Synthesis

(Based on foundational protocols for generating chiral intermediates.[2][7])

Rationale: This protocol is a cornerstone of asymmetric synthesis, allowing for the reliable production of chiral epoxides from prochiral allylic alcohols.[2] These epoxides are versatile building blocks that can be opened to form chiral diols, which are ideal starting points for a chiral pool synthesis of the target molecule. The choice of diethyl tartrate (DET) enantiomer dictates the facial selectivity of the epoxidation.

Materials & Equipment:

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)

  • Allylic alcohol precursor

  • Activated 3Å molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Cooling bath (-20 °C, e.g., acetonitrile/dry ice)

Step-by-Step Methodology:

  • Apparatus Setup:

    • Charge a flame-dried, round-bottom flask with a magnetic stir bar and activated 3Å molecular sieves under an Argon atmosphere.

    • Add anhydrous CH₂Cl₂ and cool the flask to -20 °C in a cooling bath.

  • Catalyst Formation:

    • To the cooled solvent, add (+)-Diethyl tartrate (e.g., 0.6 mmol for a 5 mmol scale reaction).

    • Add titanium(IV) isopropoxide (e.g., 0.5 mmol) dropwise. The solution should turn from colorless to a pale yellow. Stir for 10 minutes at -20 °C.

  • Epoxidation Reaction:

    • Add the allylic alcohol (5.0 mmol) to the catalyst mixture and stir for an additional 20 minutes.

    • Add TBHP (e.g., 10 mmol, 2.0 equiv) dropwise while maintaining the temperature at -20 °C. The reaction is often exothermic.

    • Stir the reaction at -20 °C for 2-4 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid and allowing it to warm to room temperature while stirring vigorously for 1 hour.

    • Filter the mixture through a pad of Celite to remove titanium salts, washing with CH₂Cl₂.[2]

    • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude epoxide by flash column chromatography.

    • Characterize the product and determine enantiomeric excess, often via derivatization (e.g., Mosher's ester analysis) or chiral GC/HPLC.[8]

G cluster_workflow Experimental Workflow: Sharpless Epoxidation start Flame-dried flask under Argon cool Cool to -20 °C start->cool add_det Add (+)-DET cool->add_det add_ti Add Ti(OⁱPr)₄ add_det->add_ti catalyst Chiral Catalyst Formation add_ti->catalyst add_alcohol Add Allylic Alcohol catalyst->add_alcohol add_tbhp Add TBHP (Oxidant) add_alcohol->add_tbhp react Stir at -20 °C (2-4 hours) add_tbhp->react quench Aqueous Quench react->quench filter Filter through Celite quench->filter extract Extract & Dry filter->extract purify Column Chromatography extract->purify product Enantiopure Epoxide purify->product

Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation.

Summary and Outlook

The asymmetric synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine is a challenging but achievable goal. This guide outlines two robust and conceptually distinct strategies: a convergent approach using catalytic asymmetric cycloaddition and a linear approach starting from the chiral pool. The provided protocols for analogous transformations offer validated starting points for laboratory investigation.

Success in this endeavor will rely on careful reaction optimization and rigorous characterization of intermediates. For drug development professionals, access to both enantiomers of the target scaffold, which can often be achieved by simply switching the chiral catalyst or auxiliary (e.g., using (-)-DET instead of (+)-DET), is critical for evaluating stereospecific biological activity.[7][9] The methodologies described herein provide a clear and logical framework for the development of a novel and successful asymmetric synthesis.

References

  • Liu, K., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(23), 8095–8100. Available from: [Link]

  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 423–433. Available from: [Link]

  • Saito, S., Yamakoshi, H., & Nakamura, S. (2021). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Organic & Biomolecular Chemistry, 19(25), 5585-5588. Available from: [Link]

  • Chida, N. (1999). Application of chiral building blocks to the synthesis of drugs. Journal of the Brazilian Chemical Society, 10, 141-147. Available from: [Link]

  • Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available from: [Link]

  • Cirilli, R., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5143. Available from: [Link]

  • Pescarmona, P. P. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]

  • Zhang, Z., et al. (2020). Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams. Journal of the American Chemical Society, 142(35), 14893–14900. Available from: [Link]

  • Aslam, M., et al. (2014). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules, 19(6), 8258–8272. Available from: [Link]

  • De Riccardis, F., et al. (2023). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journal of Organic Chemistry, 19, 1362-1370. Available from: [Link]

  • Ortega, J. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. Available from: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 429. Available from: [Link]

  • Wang, H., et al. (2018). One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites. Scientific Reports, 8(1), 1686. Available from: [Link]

  • Sokol, K. R., & Magomedov, N. A. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. The Journal of Organic Chemistry, 86(14), 9352–9363. Available from: [Link]

  • Han, Y., & Jacobsen, E. N. (2013). Enantioselective Total Synthesis of (+)-Reserpine. Journal of the American Chemical Society, 135(1), 482–485. Available from: [Link]

  • Li, C., et al. (2024). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature, 625(7993), 75–81. Available from: [Link]

  • Nájera, C., & Yus, M. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(6), 1297. Available from: [Link]

  • González, A., et al. (2012). Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. The Journal of Organic Chemistry, 77(12), 5341-5354. Available from: [Link]

  • Sokol, K. R., & Magomedov, N. A. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. The Journal of Organic Chemistry, 86(14), 9352–9363. Available from: [Link]

  • Kruger, H. G., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 676–706. Available from: [Link]

  • Rosenau, T., et al. (2002). Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. The Journal of Organic Chemistry, 67(11), 3607–3615. Available from: [Link]

  • Reddy, C. S., & Nagaraj, A. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571. Available from: [Link]

Sources

Method

Catalytic Strategies for the Construction of Bridged Oxepine Ring Systems: Mechanisms, Protocols, and Applications

Introduction & Strategic Overview Bridged oxepines—seven-membered oxygen-containing heterocycles constrained within a bicyclic or polycyclic framework—are privileged structural motifs found in numerous bioactive natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Bridged oxepines—seven-membered oxygen-containing heterocycles constrained within a bicyclic or polycyclic framework—are privileged structural motifs found in numerous bioactive natural products, such as mycoepoxydiene and various polyoxygenated terpenes[1]. From a synthetic perspective, the construction of these medium-sized bridged rings is thermodynamically and kinetically challenging. The cyclization process must overcome significant transannular strain and unfavorable entropic factors that typically favor five- or six-membered ring formation[2].

Modern catalytic methods have revolutionized the synthesis of these architectures, bypassing traditional stepwise constraints through transition-metal and organocatalytic cascades. As an Application Scientist, understanding the mechanistic causality behind these catalytic choices is critical for optimizing yields, controlling stereocenters, and scaling up syntheses for drug development.

Mechanistic Pathways & Catalytic Modalities

Pathway A: Rhodium(II)-Catalyzed Carbonyl Ylide Formation and Cycloaddition

Dirhodium(II) complexes, such as Rh₂(OAc)₄, are highly effective at decomposing α-diazo ketones to form transient electrophilic metal carbenoids.

  • Causality & Mechanism: The transition-metal catalyst facilitates the extrusion of nitrogen gas from the diazo precursor. An intramolecular nucleophilic attack by a tethered carbonyl oxygen atom onto the highly reactive carbenoid center generates a seven-membered ring carbonyl ylide[3]. This transient 1,3-dipole is subsequently trapped via a highly stereoselective 1,3-dipolar cycloaddition with a dipolarophile (e.g., p-benzoquinone). The rigid geometry of the transition state dictates strict exo/endo selectivity, directly yielding a complex3[3].

RhCatalysis A α-Diazo Ketone Precursor B Rh(II) Carbenoid (Electrophilic) A->B Rh2(OAc)4 - N2 gas C 7-Membered Carbonyl Ylide (Transient 1,3-Dipole) B->C Intramolecular O-Attack D 1,3-Dipolar Cycloaddition (e.g., p-Benzoquinone) C->D Intermolecular Trapping E Epoxy-Bridged Oxepine Scaffold D->E Stereoselective Closure

Logical workflow of Rh(II)-catalyzed carbonyl ylide formation and cycloaddition.

Pathway B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis utilizing Grubbs or Schrock catalysts is a premier method for assembling the dihydrooxepine core within bridged frameworks[2].

  • Causality & Mechanism: Forming seven-membered rings via RCM is entropically disfavored. However, by employing conformationally constrained diene precursors, the reactive alkene termini are pre-organized in close spatial proximity (the Thorpe-Ingold effect). The ruthenium alkylidene catalyst initiates a sequence of [2+2] cycloadditions and cycloreversions, driven to completion by the irreversible extrusion of volatile ethylene gas, effectively trapping the2[2].

Pathway C: Organocatalytic Asymmetric aza-Piancatelli / Michael Cascade

Recent advances have introduced chiral Brønsted acids to orchestrate the asymmetric synthesis of bridged tetrahydrobenzo[b]oxepines[4].

  • Causality & Mechanism: A chiral Brønsted acid activates 2-furylcarbinols, initiating an aza-Piancatelli rearrangement to form a functionalized cyclopentenone intermediate. Because the catalyst creates a chiral microenvironment via hydrogen bonding, the subsequent base-mediated intramolecular Michael addition occurs with high enantio- and diastereoselectivity[4]. The precise spatial arrangement ensures that nucleophilic attack strictly occurs from one face of the enone, 4[4].

Organocatalysis P1 2-Furylcarbinol + Aniline P2 Chiral Brønsted Acid Activation P1->P2 H-Bonding Microenvironment P3 Aza-Piancatelli Rearrangement (Cyclopentenone) P2->P3 4π-Electrocyclization P4 Base-Mediated Michael Addition P3->P4 Deprotonation P5 Bridged Tetrahydrobenzo[b]oxepine P4->P5 Enantioselective Ring Closure

Reaction pathway for the organocatalytic asymmetric synthesis of bridged oxepines.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the three primary catalytic methods used to synthesize bridged oxepines.

Catalytic MethodCatalyst / ReagentsPrecursor TypeKey IntermediateYield RangeStereoselectivity
Rh(II) Cycloaddition Rh₂(OAc)₄ (1–2 mol%)α-Diazo ketonesCarbonyl ylide65–85%High exo/endo selectivity
Ru-Catalyzed RCM Grubbs II (5–20 mol%)Functionalized dienesRuthenacyclobutane60–89%E/Z dependent on constraints
Brønsted Acid Cascade Chiral Phosphoric Acid2-FurylcarbinolsCyclopentenone67–96%>20:1 dr, 87–91% ee

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure scientific integrity and reproducibility.

Protocol 1: Rh(II)-Catalyzed Synthesis of Epoxy-Bridged Oxepines

Objective: Construct a fused epoxy-bridged cyclooctane/oxepine ring system via a tandem carbonyl ylide formation/1,3-dipolar cycloaddition.

  • Preparation of the Reaction Matrix:

    • Dissolve the dipolarophile (e.g., p-benzoquinone, 1.5 equiv) and Rh₂(OAc)₄ (1.0 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality Check: Anhydrous DCM is mandatory. Trace water acts as a competing nucleophile for the highly electrophilic Rh-carbenoid, leading to unwanted O-H insertion byproducts.

  • Controlled Precursor Addition:

    • Dissolve the α-diazo ketone precursor (1.0 equiv) in anhydrous DCM.

    • Using a syringe pump, add the diazo solution dropwise to the catalytic mixture over 2 hours at room temperature.

    • Causality Check: Slow addition maintains a low steady-state concentration of the diazo compound. This suppresses intermolecular carbenoid dimerization (which forms unreactive alkenes) and favors the intramolecular carbonyl ylide formation[3].

  • In-Process Validation:

    • Monitor the reaction vessel for nitrogen gas evolution. Bubbling will cease when the diazo precursor is fully consumed.

    • Perform an aliquot ¹H-NMR: The complete disappearance of the characteristic diazo proton peak (~5.5 ppm) validates total conversion.

  • Isolation:

    • Quench the reaction by passing the mixture through a short pad of silica gel to remove the rhodium catalyst. Concentrate under reduced pressure and purify via flash column chromatography to isolate the bridged oxepine.

Protocol 2: Ru-Catalyzed Ring-Closing Metathesis for Bridged Dihydrooxepines

Objective: Synthesize a bridged dihydrooxepine core from an acyclic functionalized diene precursor.

  • Solvent Degassing (Critical Step):

    • Sparge anhydrous benzene or toluene with argon for 30 minutes.

    • Causality Check: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which prematurely oxidizes the active catalytic species into inactive ruthenium oxides, killing the metathesis cycle.

  • Catalyst Activation:

    • Dissolve the diene precursor (1.0 equiv) in the degassed solvent to achieve a high dilution (0.01 M).

    • Causality Check: High dilution is thermodynamically required to favor intramolecular ring-closing metathesis over intermolecular acyclic diene metathesis (ADMET) polymerization.

  • Reaction Execution:

    • Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion. Heat the reaction to reflux (80 °C for benzene).

    • Causality Check: Elevated temperatures provide the necessary activation energy to overcome the transannular strain inherent in forming seven-membered bridged rings[2].

  • In-Process Validation:

    • Monitor via TLC. The formation of the bridged oxepine is often accompanied by a distinct shift in Rf value. The continuous evolution of ethylene gas (which can be vented through a bubbler) drives the equilibrium forward.

  • Termination and Purification:

    • Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to quench the active ruthenium carbene.

    • Concentrate and purify via silica gel chromatography.

References

  • Construction of Fused Cyclooctanoid Ring Systems via Seven-Membered Ring Carbonyl Ylides Bulletin of the Chemical Society of Japan URL:[Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products RSC Advances URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines Organic Letters (ACS Publications) URL:[Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products Marine Drugs (via PMC - NIH) URL:[Link]

Sources

Application

Application Note and Protocol for the Scale-Up Synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine

For Internal Use and Distribution to Qualified Research Personnel Only Abstract This document provides a comprehensive guide for the scale-up synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine, a novel heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Internal Use and Distribution to Qualified Research Personnel Only

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine, a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. The synthetic strategy is designed for scalability, focusing on process safety, efficiency, and product purity. This guide is intended for researchers, chemists, and process development professionals. The protocols described herein are based on established synthetic methodologies for analogous 1,3-benzodioxole and oxepine derivatives and are intended to serve as a robust starting point for process optimization.

Introduction and Scientific Background

The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active compounds and natural products.[1][2] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules.[3][4][5] The fusion of a 1,3-benzodioxole core with an oxepine ring system, as in 2H-4,7-Methanodioxolo[4,5-d]oxepine, is anticipated to yield a conformationally constrained scaffold with novel biological and material properties. Oxepine and its derivatives are seven-membered heterocyclic compounds that have garnered significant interest due to their presence in various natural products and their utility as synthetic intermediates.[6][7][8][9]

The synthesis of such fused ring systems on a large scale presents unique challenges, including regioselectivity, strain, and potential for side reactions. This application note outlines a proposed synthetic route and detailed protocols for the scale-up synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine, starting from the readily available precursor, sesamol. The proposed pathway involves a three-step sequence: 1) Allylation of sesamol, 2) Claisen rearrangement, and 3) Ring-closing metathesis.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route for 2H-4,7-Methanodioxolo[4,5-d]oxepine.

Synthetic Pathway Sesamol Sesamol Intermediate1 Allyl Sesamol Ether Sesamol->Intermediate1 Allyl bromide, K2CO3, Acetone Intermediate2 4-Allylsesamol Intermediate1->Intermediate2 High temperature (e.g., 200 °C) Target 2H-4,7-Methanodioxolo[4,5-d]oxepine Intermediate2->Target Grubbs' Catalyst (e.g., 2nd Gen)

Caption: Proposed three-step synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine from sesamol.

Detailed Experimental Protocols

Step 1: Synthesis of Allyl Sesamol Ether

Reaction Principle: This step involves a standard Williamson ether synthesis, where the phenoxide ion of sesamol, generated in situ by a mild base, acts as a nucleophile to displace the bromide from allyl bromide.

Protocol:

  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sesamol (138.12 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Solvent Addition: Add 1 L of acetone to the flask.

  • Reagent Addition: While stirring vigorously, add allyl bromide (133.1 g, 1.1 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate:n-hexane solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone (2 x 100 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Claisen Rearrangement to 4-Allylsesamol

Reaction Principle: This step utilizes a thermal[4][4]-sigmatropic rearrangement, a classic method for ortho-allylation of phenols. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

Protocol:

  • Reactor Setup: Place the purified Allyl Sesamol Ether (178.19 g, 1.0 mol) in a 500 mL round-bottom flask equipped with a short-path distillation head and a nitrogen inlet.

  • Reaction: Heat the flask in a sand bath or with a heating mantle to 200-220°C. The rearrangement is typically exothermic.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (approximately 1-2 hours).

  • Purification: The product, 4-Allylsesamol, can be purified by vacuum distillation.

Step 3: Ring-Closing Metathesis to 2H-4,7-Methanodioxolo[4,5-d]oxepine

Reaction Principle: This key step employs a Grubbs' catalyst to facilitate an intramolecular olefin metathesis, forming the seven-membered oxepine ring.

Protocol:

  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-Allylsesamol (178.19 g, 1.0 mol) in 1 L of dry, degassed dichloromethane.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (8.5 g, 0.01 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and add ethyl vinyl ether (50 mL) to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Summary of Reaction Parameters

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1Williamson Ether SynthesisSesamolAllyl bromide, K₂CO₃Acetone60685-95
2Claisen RearrangementAllyl Sesamol Ether-Neat200-2201-270-80
3Ring-Closing Metathesis4-AllylsesamolGrubbs' Catalyst (2nd Gen)Dichloromethane404-660-75

General Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of 2H-4,7-Methanodioxolo[4,5-d]oxepine.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Sesamol Step1 Step 1: Allylation Start->Step1 Step2 Step 2: Claisen Rearrangement Step1->Step2 Step3 Step 3: Ring-Closing Metathesis Step2->Step3 Workup Work-up & Extraction Step3->Workup Chromatography Column Chromatography Workup->Chromatography TLC TLC Chromatography->TLC NMR NMR (1H, 13C) Chromatography->NMR MS Mass Spectrometry Chromatography->MS Final Final Product TLC->Final NMR->Final MS->Final

Caption: General workflow for the synthesis and characterization of 2H-4,7-Methanodioxolo[4,5-d]oxepine.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Allyl bromide: Lachrymator and toxic. Handle with extreme care.

    • Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.

    • Grubbs' Catalyst: Air and moisture sensitive. Handle under an inert atmosphere.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Leite, A. C. L., & Brondani, D. J. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.
  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • ACS Omega. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Sesamolinol Derivatives for Structure-Activity Relationship Studies.
  • ChemicalBook. (2025). Synthesis and Bioactivity of Sesamol.
  • Google Patents. (n.d.). US2885407A - Synthesis of sesamol acetate and sesamol.
  • ACS Publications. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega.
  • PMC. (n.d.). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation.
  • HETEROCYCLES. (2014). diversity oriented approach to oxepine derivatives: further expansion via diels‒alder reaction. Vol. 89, No. 7.
  • Thieme. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • NIH. (n.d.). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC.
  • University of New Hampshire Scholars' Repository. (n.d.). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit.
  • ResearchGate. (n.d.). (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • ScienceDirect. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
  • Chem-Station. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][5]Diazepine-2-Carboxylates. Retrieved from

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2H-4,7-Methanodioxolo[4,5-d]oxepine

The following technical guide addresses the synthesis and troubleshooting of 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffolds. These structures are characteristically bridged tricyclic acetals , most commonly encountered as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffolds. These structures are characteristically bridged tricyclic acetals , most commonly encountered as chiral pool derivatives of Quinic Acid or Shikimic Acid , and as key intermediates in the synthesis of Indole Alkaloids (e.g., Catharanthine, Ibogamine) and polyoxygenated natural products .

System Overview & Synthetic Logic

The target molecule is a highly constrained tricyclic system. It features a 1,3-dioxolane ring fused to an oxepine core, which is further rigidified by a 4,7-methano bridge . In synthetic terms, this is often synonymous with 2-oxabicyclo[3.2.1]octane derivatives containing a fused acetal.

Key Structural Challenges
  • Entropic Penalty: Forming the 7-membered oxepine ring is disfavored compared to 5- or 6-membered rings. However, the "4,7-methano" bridge (often formed via lactonization) actually creates a thermodynamically stable [3.2.1] bicyclic system.

  • Regiocontrol of Acetalization: The primary failure point is the incorrect fusion of the dioxolane ring (e.g., forming the [4,5-c] isomer instead of [4,5-d], or bridging distal hydroxyls).

  • Bridgehead Strain: The C4 and C7 positions are bridgeheads; introducing unsaturation (double bonds) near these positions requires careful management of Bredt's Rule constraints and ring strain.

Critical Workflow: The Chiral Pool Route (Quinic Acid)

Recommended for high enantiopurity and scalability.

This route utilizes (-)-Quinic Acid to install the chiral centers and oxygenation pattern pre-organized for cyclization.

Step-by-Step Protocol

Phase 1: Thermodynamic Acetalization

  • Reagents: (-)-Quinic Acid, 2,2-Dimethoxypropane (DMP), p-TsOH (cat.), Acetone/Benzene.

  • Conditions: Reflux with Dean-Stark trap or Soxhlet extraction (molecular sieves) to remove methanol/water.

  • Mechanism: The cis-1,2-diol at C3/C4 (Quinic numbering) is protected as the acetonide.

  • Critical Checkpoint: Ensure the formation of the cis-fused bicyclic lactone . The acid group at C1 must lactonize with the hydroxyl at C5 to form the "4,7-methano" bridge.

Phase 2: Dehydration/Elimination (If unsaturation is required)

  • Reagents: POCl3/Pyridine or Martin’s Sulfurane.

  • Goal: Introduce the double bond to reach the "2H-oxepine" oxidation state.

Visualization: Reaction Pathway

QuinicRoute cluster_Fail Common Failure Modes QA (-)-Quinic Acid (Starting Material) Acetal Intermediate A: Thermodynamic Acetal (Dioxolane Formation) QA->Acetal DMP, p-TsOH Kinetic vs Thermo Lactone Intermediate B: Bridged Lactone (4,7-Methano Bridge) Acetal->Lactone -H2O Spontaneous Cyclization WrongIso Regioisomer [4,5-c] (Wrong Diol Protected) Acetal->WrongIso Kinetic Control Target Target Scaffold: 2H-4,7-Methanodioxolo [4,5-d]oxepine Lactone->Target Dehydration / Functionalization OpenRing Hydrolysis Product (Bridge Opening) Lactone->OpenRing Aq. Acid

Figure 1: Synthetic pathway from Quinic Acid to the bridged oxepine scaffold, highlighting the critical lactonization step.[1][2][3]

Troubleshooting Guide & FAQs

Issue 1: "I am isolating the [4,5-c] isomer instead of the [4,5-d] isomer."

Diagnosis: This is a classic thermodynamic vs. kinetic control issue.

  • Context: In Quinic acid, the C3, C4, and C5 hydroxyls are competing.

  • The Science: The [4,5-c] fusion (in oxepine numbering) corresponds to the protection of the cis-3,4-diol of the cyclohexane ring. The [4,5-d] fusion would require protection of the 4,5-diol.

  • Solution:

    • Switch Solvent: Use DMF instead of Acetone. DMF promotes thermodynamic equilibration.

    • Temperature: Higher temperatures (reflux in benzene/toluene) favor the more stable acetal.

    • Stepwise Protection: If direct acetalization fails, selectively protect C3-OH and C4-OH first (e.g., as a cyclic carbonate), lactonize, and then trans-protect.

Issue 2: "The lactonization (bridge formation) is stalling or low-yielding."

Diagnosis: Water management is insufficient, preventing the closure of the 4,7-bridge.

  • The Science: The formation of the 2-oxabicyclo[3.2.1] system is reversible. Water accumulation hydrolyzes the lactone back to the open hydroxy-acid.

  • Troubleshooting Protocol:

    • Method A (Azeotropic): Use a Dean-Stark apparatus with Benzene or Toluene.

    • Method B (Chemical Drying): Add Triethyl orthoformate or 2,2-Dimethoxypropane in excess. These act as water scavengers, driving the equilibrium to the right.

    • Catalyst: Ensure the p-TsOH is anhydrous. Use Pyridinium p-toluenesulfonate (PPTS) for a milder alternative if decomposition occurs.

Issue 3: "My product decomposes during silica gel chromatography."

Diagnosis: The bridged acetal/lactone is acid-sensitive.

  • The Science: Silica gel is slightly acidic. This can hydrolyze the acetal (dioxolane ring) or open the strained lactone bridge.

  • Solution:

    • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column.

    • Eluent: Add 0.5% Et3N to your mobile phase.

    • Alternative: Use neutral alumina or recrystallization (these scaffolds are often highly crystalline).

Issue 4: "I cannot introduce the double bond (Unsaturation) without ring opening."

Diagnosis: Violation of Bredt's Rule or incompatible elimination conditions.

  • The Science: Eliminating a leaving group at the bridgehead (C4 or C7) is geometrically forbidden (Bredt's Rule). You must eliminate away from the bridgeheads.

  • Protocol:

    • Target: Introduce the double bond at the C2-C3 position (away from the 4,7-bridge).

    • Reagent: Use Martin’s Sulfurane for mild dehydration of secondary alcohols. Avoid harsh acidic elimination (e.g., H2SO4) which will cleave the acetal.

Quantitative Data: Protection Conditions Comparison

ConditionSolventTemp (°C)Major IsomerYieldNotes
DMP / p-TsOH Acetone25 (RT)Kinetic Mix45-60%Fast, but poor regioselectivity.
DMP / p-TsOH Benzene80 (Reflux)Thermodynamic85-92%Recommended. Water removal is key.
Cyclohexanone Toluene110Spiro-acetal70-80%More stable than acetonide; harder to remove.
Benzaldehyde DMF153Benzylidene65%Creates diastereomers; useful for NMR assignment.

References

  • Synthesis of Quinic Acid Derivatives (Core Scaffold)

    • Title: Synthesis of (3aR,4R,7S,8aR)-Tetrahydro-7-hydroxy-2,2-dimethyl-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one.[4]

    • Source: ChemicalBook / Sigma-Aldrich Protocols.
    • URL:

  • Oxepine Synthesis Reviews

    • Title: A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines (Context on Oxepine Ring Closure).
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Bridged Acetal Methodology

    • Title: Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides (Detailed experimental for 4,7-methano-dioxolo-oxepine synthesis).
    • Source: MDPI Molecules.
    • URL:[Link]

  • Related Indole Alkaloid Synthesis

    • Title: Total synthesis of indole and dihydroindole alkaloids (Context for [4,5-d] isomer).
    • Source: MolAid / Chemical D
    • URL:[Link]

Sources

Optimization

"by-products in the synthesis of bridged dioxolo oxepines"

Welcome to the Technical Support Center for the synthesis of bridged dioxolo oxepines. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic hurdles—specifically the formation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bridged dioxolo oxepines. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic hurdles—specifically the formation of unwanted by-products—that researchers encounter when constructing these highly strained, oxygen-rich heterocycles.

This guide synthesizes field-proven insights with rigorous, self-validating experimental protocols to ensure your synthetic pathways remain robust and reproducible.

Diagnostic FAQs: Troubleshooting By-Product Formation

Q: During the alkynylation of my D-lyxose-derived bicyclic lactol precursor, I am isolating a significant amount of a diastereomeric by-product. What causes this, and how can it be mitigated? A: You are observing C2-epimerization of your carbohydrate precursor . When utilizing the Ohira-Bestmann reagent under standard basic conditions (e.g.,


 in MeOH), the base can abstract the acidic proton adjacent to the lactol/aldehyde carbonyl before the diazo-transfer and alkynylation are complete.
  • Causality: The rate of base-catalyzed enolization outpaces the rate of the desired homologation, leading to the inversion of stereochemistry at the C2 position.

  • Solution: Switch to a milder base such as

    
     and conduct the reaction at 0 °C in a less protic solvent mixture (e.g., THF/MeOH). This kinetically suppresses the enolization pathway while maintaining the efficacy of the alkynylation.
    

Q: My ene-yne ring-closing metathesis (RCM) using Grubbs' catalyst yields a complex mixture of high-molecular-weight species rather than the bridged dioxolo[4,5-c]oxepine. Why? A: Your reaction is being hijacked by competing intermolecular metathesis, resulting in linear oligomers . Bridged oxepines are highly strained seven-membered rings. The thermodynamic barrier for intramolecular cyclization is exceptionally high.

  • Causality: If the local concentration of the ene-yne substrate is too high, the probability of intermolecular collisions exceeds the probability of the molecule adopting the necessary conformation for intramolecular ring closure.

  • Solution: Implement strict pseudo-high-dilution conditions. Maintain the bulk concentration below 0.002 M by using a continuous addition syringe pump to introduce the substrate to a refluxing solution of the catalyst over 12–24 hours.

Q: I successfully synthesized the vinyloxepine monomer, but upon concentration and storage, it converts entirely into a new compound with double the molecular weight. How do I prevent this? A: Your vinyloxepine is undergoing spontaneous, highly stereoselective Diels-Alder dimerization . Vinyloxepines contain a highly reactive diene system. At ambient temperatures, the molecule acts as both a diene and a dienophile, rapidly dimerizing to relieve the inherent ring strain of the oxepine core.

  • Causality: The conformational flexibility of the seven-membered oxepine ring allows the diene moiety to easily adopt the s-cis conformation required to reach the Diels-Alder transition state.

  • Solution: Never store the neat vinyloxepine at room temperature. Immediately upon isolation, either trap the monomer in situ with your target dienophile, or store it as a highly dilute solution in an inert solvent at -78 °C.

Quantitative By-Product Distribution

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of desired oxepine intermediates versus their major by-products.

Reaction StepStandard ConditionOptimized ConditionDesired Product YieldMajor By-ProductBy-Product Yield
Alkynylation

, MeOH, RT

, THF/MeOH, 0 °C
Alkyne (78%)C2-Epimer< 5%
Metathesis (RCM) 0.05 M in DCM, Batch0.002 M in DCM, Syringe PumpOxepine (85%)Linear Oligomers< 5%
Isolation Ambient Temp, Neat, 24h-78 °C, Dilute, Immediate TrapMonomer (88%)Diels-Alder Dimer< 2%

Mechanistic Pathway Visualization

The following diagram maps the mechanistic divergence points where specific by-products emerge during the synthesis of bridged dioxolo oxepines.

G Lactol Bicyclic Lactol Precursor Alkynylation Ohira-Bestmann Alkynylation Lactol->Alkynylation Alkyne Terminal Alkyne (Intermediate) Alkynylation->Alkyne Desired Pathway Epimer C2-Epimer (By-product) Alkynylation->Epimer Base-catalyzed enolization Allylation O-Allylation Alkyne->Allylation EneYne Ene-Yne Substrate Allylation->EneYne RCM Ring-Closing Metathesis (Grubbs Catalyst) EneYne->RCM Oxepine Bridged Dioxolo Oxepine (Monomer) RCM->Oxepine High Dilution Oligomer Linear Oligomers (By-product) RCM->Oligomer High Concentration Dimer Diels-Alder Dimer (By-product) Oxepine->Dimer Ambient Temp Spontaneous

Mechanistic divergence in bridged dioxolo oxepine synthesis highlighting by-product formation.

Self-Validating Experimental Protocol: Ene-Yne Metathesis Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . You must successfully pass the analytical checkpoint at the end of each step before proceeding to the next. Proceeding with unvalidated intermediates is the primary cause of catastrophic yield loss in oxepine synthesis .

Step 1: Alkynylation of the Bicyclic Lactol
  • Dissolve the bicyclic lactol (1.0 eq) and Ohira-Bestmann reagent (1.2 eq) in a 4:1 mixture of anhydrous THF/MeOH.

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add

    
     (2.0 eq) portion-wise over 15 minutes. Stir at 0 °C for 4 hours.
    
  • Quench with saturated aqueous

    
     and extract with EtOAc.
    
  • Validation Checkpoint: Take a crude sample for

    
    -NMR. You must  observe a terminal alkyne proton signal at 
    
    
    
    (d,
    
    
    ). The absence of a secondary doublet in this region confirms the suppression of the C2-epimer. Do not proceed if epimerization exceeds 5%.
Step 2: O-Allylation
  • Dissolve the validated terminal alkyne in anhydrous DMF at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) and stir for 30 minutes.

  • Add allyl bromide (1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform IR spectroscopy on the isolated product. The complete disappearance of the broad hydroxyl stretch (

    
    ) validates full conversion to the ene-yne substrate.
    
Step 3: Ring-Closing Metathesis (RCM)
  • Prepare a refluxing solution of Grubbs' 2nd Generation Catalyst (5 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Dissolve the ene-yne substrate in DCM and load it into a syringe pump.

  • Add the substrate solution dropwise to the refluxing catalyst over 12 hours, ensuring the final bulk concentration does not exceed 0.002 M.

  • Validation Checkpoint: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS). The presence of the exact mass of the monomer

    
     and the strict absence of 
    
    
    
    or higher oligomeric peaks validates successful intramolecular cyclization.
Step 4: Isolation and Storage
  • Immediately pass the RCM mixture through a short pad of silica gel to remove the ruthenium catalyst.

  • Concentrate the eluent under reduced pressure at a bath temperature not exceeding 15 °C .

  • Immediately dilute the residue in anhydrous toluene and submerge the flask in a -78 °C dry ice/acetone bath.

  • Validation Checkpoint: Run a low-temperature

    
    -NMR (or process immediately after sampling). The spectrum must show clean vinylic protons corresponding to the monomeric oxepine ring. The appearance of complex, overlapping aliphatic signals indicates spontaneous Diels-Alder dimerization has occurred.
    

References

  • Title: Facile Diels–Alder dimerisation of a vinyloxepin synthesised using intramolecular ene–yne metathesis. Source: Arkat USA (Arkivoc) URL: [Link]

  • Title: A practical and scalable synthesis of carbohydrate based oxepines. Source: RSC Advances URL: [Link]

  • Title: Total Synthesis of an Oxepine Natural Product, (±)-Janoxepin. Source: Organic Letters (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 2H-4,7-Methanodioxolo[4,5-d]oxepine Scaffolds

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behaviors of the 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behaviors of the 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold. This highly constrained tricyclic system—comprising an oxabicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring—is a critical structural motif in the development of conformationally restricted nucleosides, carba-sugars, and advanced 19-nor-vitamin D3 analogs[1].

Because of its high internal strain and multiple ethereal oxygen atoms, researchers frequently encounter stability issues during purification, deprotection, and storage. This guide explains the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure experimental integrity.

I. Quantitative Stability Profiling

To establish a baseline for your workflows, we have mapped the half-life (


) of the intact scaffold across various environments. The data below illustrates the extreme sensitivity of the dioxolane ring to acidic media compared to its robust stability in basic conditions.

Table 1: Kinetic Stability of the 2H-4,7-Methanodioxolo[4,5-d]oxepine Core

Environmental ConditionpHTemp (°C)Half-life (

)
Primary Degradation Product
0.1% TFA (aq)2.025< 10 minsOxabicyclo-diol (Acetal cleavage)
10 mM Ammonium Acetate4.52548 hoursOxabicyclo-diol (Acetal cleavage)
10 mM Ammonium Bicarbonate8.025> 30 daysNone (Stable)
1.0 M NaOH14.060> 14 daysNone (Stable)
BF

·Et

O (in dry DCM)
N/A-78< 5 minsRing-opened polymeric mixture
Ambient Air / UV LightN/A25~90 daysHydroperoxide derivatives
II. Troubleshooting & FAQs

Q1: My intermediate is degrading into a more polar compound during reverse-phase HPLC purification. What is causing this, and how can I prevent it? Causality: Standard RP-HPLC mobile phases often contain 0.1% Trifluoroacetic acid (TFA), dropping the pH to ~2.0. The 1,3-dioxolane ring (an acetal/ketal) is highly susceptible to specific acid catalysis. Protonation of the acetal oxygen lowers the activation energy for the formation of an oxocarbenium ion, leading to rapid hydrolysis into the corresponding diol[2]. Solution: Switch to a volatile, slightly basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate, pH 8.0). The scaffold is completely stable to base, and this switch will entirely arrest the on-column degradation.

Q2: I am attempting a global deprotection using strong Lewis acids (e.g., BBr


 or BF

·Et

O), but I am observing complete destruction of the bridged oxepine core. Why?
Causality: While the dioxolane ring requires acid for removal, strong Lewis acids do not discriminate between the acetal oxygens and the bridging oxygen of the oxabicyclo[3.2.1]octane system. Coordination of the Lewis acid to the bridging oxygen weakens the adjacent C-O bonds. Because the bridged oxepine system is highly strained, this coordination provides the thermodynamic driving force for irreversible ring-opening and skeletal collapse[3]. Solution: Utilize milder, protic acidic conditions for selective dioxolane deprotection (e.g., 80% Acetic Acid at 60°C). Protic acids selectively cleave the acetal without providing enough activation energy to cleave the highly stable ethereal bridge[2].

Q3: How should I store the purified scaffold for long-term stability? I noticed a new +32 Da mass peak in my LC-MS after 3 months on the bench. Causality: The +32 Da peak corresponds to the addition of O


, indicating auto-oxidation. The methano-bridge and the carbons adjacent to the oxepine oxygen possess relatively weak C-H bonds due to hyperconjugation with the oxygen lone pairs. Exposure to ambient UV light and oxygen initiates radical-mediated hydroperoxide formation.
Solution:  Store the compound as a lyophilized powder at -20°C in amber vials under an inert argon atmosphere.
III. Self-Validating Experimental Protocol

Protocol: Controlled Dioxolane Deprotection with Kinetic Validation To selectively remove the dioxolane ring without rupturing the oxepine bridge, use this self-validating methodology. The inclusion of an internal standard and a verified quench step ensures that any observed degradation is chemically real, not an artifact of sample handling.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2H-4,7-Methanodioxolo[4,5-d]oxepine derivative in 80% aqueous Acetic Acid (v/v) to a concentration of 10 mg/mL.

  • Internal Standard Addition (Validation Step 1): Spike the solution with 1 mg/mL of Biphenyl. Causality: Biphenyl is completely inert to these conditions. Tracking the Biphenyl peak area during LC-MS analysis validates that any changes in the scaffold's concentration are due to the reaction, ruling out autosampler injection volume errors.

  • Heating: Stir the mixture at 60°C.

  • Time-Course Sampling & Quenching: At

    
     minutes, withdraw a 50 µL aliquot and immediately quench into 450 µL of ice-cold saturated NaHCO
    
    
    
    .
  • Quench Verification (Validation Step 2): Spot the quenched mixture onto pH paper. Causality: The pH must read >7.5. If the solution remains acidic, hydrolysis will continue in the LC-MS vial, generating false kinetic data.

  • Analysis: Analyze via LC-MS. Validation Step 3: The conversion must show a strict mass balance between the disappearance of the intact mass and the appearance of the[M-Acetonide+H]

    
     mass. The absence of other peaks confirms the oxepine bridge remained intact.
    
IV. Mechanistic Visualization

The following diagram maps the divergent degradation pathways of the scaffold under different stress conditions.

G Intact 2H-4,7-Methanodioxolo[4,5-d]oxepine (Intact Scaffold) Acid Aqueous Acid (pH < 4) Protonation of Dioxolane O Intact->Acid H2O, H+ Lewis Strong Lewis Acid (e.g., BBr3) Coordination to Oxepine O Intact->Lewis Anhydrous Oxidation O2 / UV Light Radical Abstraction Intact->Oxidation Storage Stress Diol Oxabicyclo[3.2.1]octane-diol (Deprotected Acetal) Acid->Diol Hydrolysis RingOpen Ring-Opened Degradant (Loss of Bridged Structure) Lewis->RingOpen Ether Cleavage Peroxide Hydroperoxide Degradant (at C-H adjacent to O) Oxidation->Peroxide Auto-oxidation

Degradation pathways of the methanodioxolo-oxepine scaffold under chemical and oxidative stress.

V. References
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews - ACS Publications. 2[2]

  • Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure. PMC - NIH. 3[3]

  • Synthesis and biological evaluation of novel C1 or C3 amino derivatives of A-ring 1,2,3-trisubstituted 19-nor-vitamin D3. ResearchGate. 1[1]

Sources

Optimization

Technical Support Center: Purification of Polar Bridged Heterocyclic Compounds

Status: Online Agent: Senior Application Scientist Ticket ID: PUR-882-POLAR Subject: Troubleshooting retention, tailing, and recovery of bridged nitrogenous systems. Overview: The "Polar Trap" Bridged heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PUR-882-POLAR Subject: Troubleshooting retention, tailing, and recovery of bridged nitrogenous systems.

Overview: The "Polar Trap"

Bridged heterocyclic compounds (e.g., diazabicyclo[2.2.1]heptanes, morpholine-bridged systems, quinuclidines) present a unique "double trouble" in purification:

  • High Polarity: They are often too polar for standard silica (sticking at the baseline).

  • High Basicity: The rigid bridged structure often exposes the nitrogen lone pair, increasing pKa and causing aggressive binding to acidic silanols (severe tailing).

  • Aqueous Solubility: They are difficult to extract from water after Reverse Phase (RP) purification.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Normal Phase Chromatography (The "Tailing" Nightmare)

User Complaint: "My compound streaks from fraction 5 to 50, or it never comes off the column."

Root Cause Analysis

Standard silica gel (


) is acidic (approx. pH 5). Basic bridged amines (

) interact with surface silanols (

) via hydrogen bonding and ion-exchange, not just simple adsorption. This interaction is often stronger than the solvent elution power.
Protocol A: The "Ammonia Shift" (DCM/MeOH/NH4OH)

Do not use Triethylamine (TEA) for bridged systems if you can avoid it; it is often too lipophilic to effectively desorb polar bridged species. Use Ammonium Hydroxide (


).[1]

The "Golden" Solvent System:

  • Dichloromethane (DCM): 90 parts

  • Methanol (MeOH): 9 parts

  • Ammonium Hydroxide (30% aq): 1 part

  • Note: This forms a specific ratio (90:10:1 is common shorthand, but 90:9:1 ensures miscibility).

Step-by-Step Execution:

  • Miscibility Check: Mix DCM and MeOH first. Add

    
     dropwise while stirring. If it clouds, add more MeOH until clear.
    
  • Column Pre-Treatment (Critical): Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample.[2] This saturates the active silanol sites with ammonia before your compound sees them.

  • Gradient: Run a gradient from 100% DCM to 20% (MeOH/NH4OH 9:1) in DCM.[3][4]

Protocol B: Amine-Functionalized Silica

If the ammonia smell is prohibitive or the compound is sensitive, switch stationary phases.

  • Phase: KP-NH (Amino-bound silica).

  • Benefit: The surface is already basic. No modifiers are needed.

  • Solvents: You can use Hexane/Ethyl Acetate or DCM/MeOH without additives.[3]

Module 2: Reverse Phase HPLC (The "Dewetting" & pH Issue)

User Complaint: "My compound elutes in the void volume (too fast)" or "The peak shape is terrible on C18."

Root Cause Analysis
  • Protonation: At neutral/low pH (pH 2-6), bridged amines are fully protonated (

    
    ). They are highly water-soluble and have no affinity for the hydrophobic C18 chains.
    
  • Dewetting: If you use 100% water to try to retain the compound, standard C18 chains collapse (dewet), losing interaction surface area.

The Solution: High pH Reverse Phase

You must suppress ionization to make the compound hydrophobic enough to stick to C18.

The High pH Protocol:

  • Column: REQUIRED Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer. Do not use standard silica C18 above pH 8; it will dissolve.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Mechanism: At pH 10, most bridged amines (pKa 8-9) are neutral. They will retain on the column and elute with good peak shape.

Troubleshooting Matrix: RP-HPLC

SymptomProbable CauseCorrective Action
Elutes in Void (t0) Compound is ionized (pH < pKa).Switch to pH 10 buffer (Ammonium Bicarbonate).
Peak Fronting Column Overload or Dewetting.[5]Use "Aq" type column (polar embedded) or reduce loading.
Peak Tailing Silanol interaction.[3][6][7]Add 10mM buffer (don't rely on just 0.1% modifier); increase ionic strength.
Module 3: Isolation & Recovery (The "Water Trap")

User Complaint: "I purified it on Reverse Phase, but I can't get it out of the water. It's not extracting into DCM."

Protocol C: "Catch and Release" (SCX)

Strong Cation Exchange (SCX) cartridges are the gold standard for desalting and isolating polar amines from aqueous streams without lyophilizing large volumes of water.

Workflow:

  • Condition: Wet SCX cartridge with MeOH, then water.

  • Acidify: Adjust your aqueous fraction (from HPLC) to pH 3 (ensure amine is cationic).

  • Load: Pass solution through SCX. The amine binds; water/DMSO/neutrals pass through.

  • Wash: Flush with MeOH (removes non-polar impurities).

  • Release: Elute with 2M

    
     in MeOH . The ammonia deprotonates the amine, releasing it from the sulfonic acid resin.
    
  • Dry: Evaporate the methanolic ammonia (easy/fast) to get the free base.

Visual Troubleshooting Guides
Diagram 1: Purification Method Decision Tree

PurificationLogic Start Start: Polar Bridged Heterocycle Solubility Is it soluble in DCM? Start->Solubility NP_Route Normal Phase (Silica) Solubility->NP_Route Yes RP_Route Reverse Phase (C18) Solubility->RP_Route No (Aq only) Tailing Does it tail/streak? NP_Route->Tailing Retention Does it retain on C18? RP_Route->Retention Modifier Add 1% NH4OH to DCM/MeOH OR Use Amine-Silica Tailing->Modifier Yes High_pH Switch to High pH (pH 10) (Requires Hybrid Column) Retention->High_pH No (Void Elution) Recovery Aqueous Removal? Retention->Recovery Yes High_pH->Recovery SCX SCX Cartridge (Catch & Release) Recovery->SCX Preferred Lyophilize Lyophilization (Slow) Recovery->Lyophilize Alternative

Caption: Logical flow for selecting the correct purification mode based on solubility and retention behavior.

Diagram 2: SCX "Catch and Release" Mechanism

SCX_Mechanism Step1 1. LOAD (pH 3) Amine+ binds to SO3- resin Step2 2. WASH (MeOH) Neutrals/Impurities wash away Step1->Step2 Step3 3. ELUTE (NH3/MeOH) NH3 displaces Amine Amine elutes as Free Base Step2->Step3

Caption: The chemical mechanism for isolating polar amines from aqueous buffers using SCX.

FAQ: Frequently Asked Questions

Q: I can't see my compound on the UV detector. How do I purify it? A: Many bridged heterocycles (e.g., quinuclidine) lack chromophores.

  • Immediate Fix: Use a visual stain on TLC (Dragendorff’s reagent stains tertiary amines orange; Iodine is universal).

  • Instrument Fix: Use an ELSD (Evaporative Light Scattering Detector) or a Mass Spec (MS) trigger for fraction collection. UV is useless here.

Q: Can I use TFA (Trifluoroacetic acid) in my Reverse Phase mobile phase? A: You can, but it creates two problems:

  • Ion Pairing: TFA forms sticky salts with amines, which can be hard to remove.

  • Retention: It keeps the amine protonated (charged), which might reduce retention on C18 compared to high pH methods. If you use TFA, you must use the SCX method (Protocol C) to remove the TFA salt and recover the free base.

Q: My compound degrades on silica. A: Bridged amines can be nucleophilic and react with impurities in solvents (e.g., HCl in old chloroform).

  • Fix: Switch to Diol-functionalized silica . It is less acidic than bare silica and less reactive, offering a "middle ground" between Normal Phase and Reverse Phase.

References
  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction.[1] Pub.[1] No. 5989-9833EN. Link

  • McCalley, D. V. (2023). Understanding the separation of basic compounds in reversed-phase HPLC. Chemical Communications, 59, 7887–7899. (Cited via Waters Application Note).

Sources

Troubleshooting

"improving yield in the synthesis of fused oxepine rings"

Topic: Improving Yield in the Synthesis of Fused Oxepine Rings Role: Senior Application Scientist Status: Active Introduction: The Seven-Membered Challenge Welcome to the Advanced Synthesis Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Synthesis of Fused Oxepine Rings Role: Senior Application Scientist Status: Active

Introduction: The Seven-Membered Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your LC-MS shows a mess of oligomers, or your NMR indicates the starting material has isomerized rather than cyclized.

Fused oxepines (seven-membered oxygen heterocycles) present a unique thermodynamic and kinetic conflict. Unlike their 5- or 6-membered counterparts, oxepines suffer from medium-ring entropy strain and transannular interactions . Furthermore, when fused to aromatic rings (benzoxepines) or other cycles, the geometric constraints often fight against the orbital alignment required for closure.

This guide bypasses standard textbook advice. We focus on the "invisible" yield killers: hydride-induced isomerization in metathesis, Lewis acid compatibility in Friedel-Crafts, and dilution dynamics.

Module 1: Ring-Closing Metathesis (RCM) Optimization

The Scenario: You are using a Grubbs II or Hoveyda-Grubbs catalyst. You observe low conversion or the formation of a stable isomer (e.g., a glycal) instead of the oxepine.

Root Cause Analysis: The Isomerization Trap

Ruthenium carbenes are not just metathesis catalysts; they are also competent hydride transfer agents. When the ring closure is slow (due to the 7-membered entropy penalty), the catalyst often isomerizes the alkene double bond into an internal position (or forms a glycal in sugar-derived substrates), effectively killing the reaction.

Troubleshooting Protocol: The "Benzoquinone" Fix

To suppress isomerization, you must poison the ruthenium hydride species without deactivating the metathesis cycle.

Step-by-Step Optimization:

  • Solvent & Concentration:

    • Standard: Dichloromethane (DCM) or Toluene.

    • Critical Parameter: Concentration must be < 5 mM (0.005 M).

    • Why? Higher concentrations favor intermolecular dimerization (oligomerization) over intramolecular ring closure.

  • The Additive (The Yield Saver):

    • Add 1,4-Benzoquinone (10-20 mol%) relative to the substrate.

    • Mechanism:[1][2][3][4] Benzoquinone acts as a hydride scavenger, preventing the Ru-H species from catalyzing the double bond migration.

  • Ethylene Removal:

    • The reaction produces ethylene gas.[5] If it remains dissolved, it pushes the equilibrium back to the open diene.

    • Action: Vigorously sparge the reaction with Argon/Nitrogen through a submerged needle for the duration of the reaction, or reflux in open air (if safety permits) to drive off ethylene.

RCM Decision Logic

RCM_Troubleshooting Start Start: Low RCM Yield Check_Conc Is Conc < 5mM? Start->Check_Conc Dilute Dilute to 1-3 mM Check_Conc->Dilute No Check_Prod Check Product Identity Check_Conc->Check_Prod Yes Isomer Isomer/Glycal Formed? Check_Prod->Isomer Wrong Mass/NMR Dimer Dimer/Oligomer Formed? Check_Prod->Dimer High Mass Fix_Isomer Add 1,4-Benzoquinone (10 mol%) Isomer->Fix_Isomer Fix_Dimer Increase Dilution Slow Addition of Catalyst Dimer->Fix_Dimer

Figure 1: Troubleshooting logic for Ring-Closing Metathesis failures in oxepine synthesis.

Module 2: Dibenzo[b,f]oxepines (McMurry vs. Ullmann)

The Scenario: You are synthesizing a dibenzo-fused oxepine (common in antidepressant or microtubule inhibitor scaffolds). You are debating between closing the ether bridge or the carbon-carbon bond.

Comparative Analysis: Method Selection
FeatureIntramolecular McMurry CouplingIntramolecular Ullmann Etherification
Bond Formed C=C (Stilbene-like closure)C-O (Ether bridge closure)
Key Reagents

/ Zn (Low valent Titanium)
CuI /

/ Ligand
Typical Yield 53% – 55%80% – 89%
Critical Issue Requires aldehyde precursors; sensitive to steric bulk.Requires high heat; sensitive to halide position.
Recommendation Use for symmetric cores.Preferred for high yield in asymmetric cores.
Protocol: High-Yield Ullmann Cyclization

The intramolecular Ullmann reaction generally offers superior yields (up to 89%) compared to the McMurry approach for oxepines.

  • Precursor: Prepare a 2-(2-bromophenyl)phenol derivative.

  • Catalyst System:

    • Catalyst: CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

    • Base:

      
       (2.0 equiv) - Cesium is crucial for the "Cesium Effect" (solubility/templating).
      
  • Conditions:

    • Solvent: Dioxane or DMF (Degassed).

    • Temperature: 110°C.

    • Time: 24 hours.

  • Workup Note: Copper residues often chelate to the oxepine oxygen. Wash the organic layer with aqueous

    
     (10%) to sequester copper (turns blue) and release the product.
    

Module 3: Lewis Acid-Mediated Cyclization (Prins/Friedel-Crafts)

The Scenario: You are attempting to close the ring via an oxocarbenium ion intermediate (e.g., reacting an acetal or aldehyde with an alkene).

The "Lewis Acid Switch" Technique

The choice of Lewis Acid determines whether you get a 6-membered ring (via rearrangement) or the desired 7-membered oxepine.

  • Problem: Strong Lewis acids like

    
     often cause the 7-membered ring to contract to a tetrahydropyran (6-membered) with an exocyclic group.
    
  • Solution: Use a milder, oxophilic Lewis acid or a specific additive to trap the kinetic product.

Optimized Conditions (Silyl-Prins):

  • Reagents:

    
     (Catalytic) + TMSCl (Stoichiometric).
    
  • Mechanism:

    
     activates the aldehyde/acetal. TMSCl regenerates the catalyst and traps the intermediate, preventing the thermodynamic rearrangement to the 6-membered ring.
    
  • Temperature: Keep strictly at 0°C or -78°C . Room temperature favors ring contraction.

FAQ: Common Failures & Fixes

Q: My RCM reaction goes to 50% conversion and stops. Adding more catalyst doesn't help. A: Your catalyst has likely been poisoned by the ethylene byproduct or a coordinating heteroatom.

  • Fix 1: Sparging. You must actively bubble Argon through the solution to remove ethylene.

  • Fix 2: Lewis Acid Additive. If your substrate has a basic amine or pyridine, add

    
     to complex the nitrogen, preventing it from binding to the Ruthenium.
    

Q: I see the product on TLC, but I lose it during silica column purification. A: Oxepines, especially those with enol ether character, are acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes. This neutralizes the silica and prevents hydrolysis/aromatization on the column.

Q: Can I use Gold (Au) catalysis for this? A: Yes, specifically for 7-endo-dig cyclization of alkynols.

  • Tip: Use bulky ligands (e.g., IPrAuCl) to disfavor the 6-exo path. However, RCM is generally more robust for scale-up unless you have specific alkyne handles.

Synthesis Pathway Workflow

Synthesis_Pathway Substrate Select Substrate Structure Type Fused System Type? Substrate->Type Diaryl Dibenzo[b,f]oxepine (Two aromatic rings) Type->Diaryl Aliphatic Aliphatic/Monobenzo Fused (Sugar/Natural Product) Type->Aliphatic Method_Diaryl Intramolecular Ullmann (CuI, Cs2CO3) Diaryl->Method_Diaryl Method_RCM Ring-Closing Metathesis (Grubbs II + Benzoquinone) Aliphatic->Method_RCM Condition_Diaryl Yield: ~89% Temp: 110°C Method_Diaryl->Condition_Diaryl Condition_RCM Yield: Variable Dilution: <5mM Sparge Ethylene Method_RCM->Condition_RCM

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on oxepine scaffold type.

References

  • Schiaffo, C. E., & Dussault, P. H. (2006). Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate-Based Oxepines. Journal of Young Investigators.

  • BenchChem Protocols. (n.d.). Ring-Closing Metathesis (RCM) Approach to "4-(2-Bromoethyl)oxepine".[6]

  • Sigma-Aldrich. (2023). Metathesis Application Guide: Ring-closing metathesis in the synthesis of mid- and macro-sized rings.[7]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[5]

  • ResearchGate. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. (Comparison of McMurry vs SNAr/Ullmann).

Sources

Optimization

Technical Support Center: Regioselectivity in the Functionalization of 2H-4,7-Methanodioxolo[4,5-d]oxepine

Disclaimer: The bridged heterocyclic system, 2H-4,7-Methanodioxolo[4,5-d]oxepine, is a novel scaffold with limited representation in peer-reviewed literature. The following troubleshooting guide is constructed based on e...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The bridged heterocyclic system, 2H-4,7-Methanodioxolo[4,5-d]oxepine, is a novel scaffold with limited representation in peer-reviewed literature. The following troubleshooting guide is constructed based on established principles of organic chemistry and data from analogous strained bicyclic and enol ether systems. The proposed protocols should be considered as starting points for experimental design.

Introduction

The 2H-4,7-Methanodioxolo[4,5-d]oxepine core represents a unique confluence of structural motifs: a bridged bicyclic system imparting significant ring strain, an enol ether moiety suggesting specific electronic characteristics, and an oxepine ring. This combination presents formidable challenges in achieving regioselective functionalization of the carbon-carbon double bond. This guide is designed to assist researchers in troubleshooting common regioselectivity issues encountered during the chemical modification of this scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lack of Regioselectivity in Hydroboration-Oxidation

Question: I am attempting a hydroboration-oxidation on the double bond of 2H-4,7-Methanodioxolo[4,5-d]oxepine to install a hydroxyl group, but I am observing a mixture of regioisomers. How can I favor the anti-Markovnikov product?

Root Cause Analysis: The hydroboration-oxidation of alkenes is a two-step reaction that typically yields anti-Markovnikov alcohols.[1][2] The regioselectivity is governed by both steric and electronic factors. In the case of 2H-4,7-Methanodioxolo[4,5-d]oxepine, the enol ether character of the double bond places a partial negative charge on the carbon atom further from the oxygen, which can direct the electrophilic boron atom. However, the sterically hindered concave face of the molecule can impede the approach of the borane reagent, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Reagent Selection: The use of sterically bulky borane reagents can significantly enhance regioselectivity.[1][3] Standard borane (BH₃•THF) may not be selective enough for this substrate.

  • Reaction Conditions: Low temperatures generally favor the kinetically controlled product, which in this case is the desired anti-Markovnikov isomer.

Recommended Protocol for Enhanced Anti-Markovnikov Selectivity:

Parameter Recommendation Rationale
Borane Reagent 9-Borabicyclo[3.3.1]nonane (9-BBN)The bulky nature of 9-BBN enhances steric differentiation between the two carbons of the double bond, favoring addition to the less hindered position.[1][3]
Solvent Tetrahydrofuran (THF), anhydrousStandard solvent for hydroboration, ensuring solubility and compatibility with the reagent.
Temperature 0 °C to room temperatureStarting at a lower temperature can improve selectivity.
Oxidation Step Aqueous NaOH followed by 30% H₂O₂Standard conditions for the oxidation of the organoborane intermediate.

Experimental Workflow:

  • Dissolve 2H-4,7-Methanodioxolo[4,5-d]oxepine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 9-BBN (0.5 M in THF) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3M solution), followed by the careful dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Perform a standard aqueous workup and purify the product by column chromatography.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products start 2H-4,7-Methanodioxolo [4,5-d]oxepine reagent 9-BBN start->reagent Hydroboration (Steric Control) intermediate Organoborane Adduct reagent->intermediate product_anti Anti-Markovnikov Alcohol (Desired) intermediate->product_anti Oxidation (NaOH, H₂O₂) product_markov Markovnikov Alcohol (Minor) intermediate->product_markov Minor Pathway

Caption: Hydroboration-oxidation workflow emphasizing steric control.

Issue 2: Uncontrolled Epoxidation and Subsequent Ring-Opening

Question: I am trying to epoxidize the double bond of 2H-4,7-Methanodioxolo[4,5-d]oxepine using m-CPBA, but I am getting a complex mixture of products, including what appear to be diols from ring-opening of the epoxide. How can I cleanly form the epoxide?

Root Cause Analysis: The epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method.[4][5] However, the oxepine and dioxolane moieties in the starting material are potentially acid-sensitive. The carboxylic acid byproduct (m-chlorobenzoic acid) generated during the reaction can catalyze the nucleophilic ring-opening of the newly formed epoxide, especially if trace amounts of water are present.[5] The strained nature of the bicyclic system can also make the epoxide more susceptible to ring-opening.

Troubleshooting Protocol:

  • Acid Scavenging: The addition of a mild, solid base can neutralize the acidic byproduct as it is formed, preventing the undesired side reactions.

  • Aprotic Conditions: Ensuring strictly anhydrous conditions is crucial to prevent water from acting as a nucleophile in the ring-opening reaction.

  • Alternative Reagents: Using a buffered or non-acidic epoxidizing agent can circumvent the issue of acid catalysis altogether.

Recommended Protocol for Clean Epoxidation:

Parameter Recommendation Rationale
Epoxidizing Agent m-CPBAA readily available and effective reagent.
Solvent Dichloromethane (DCM), anhydrousA common, non-protic solvent for epoxidations.
Additive Sodium bicarbonate (NaHCO₃) or Disodium hydrogen phosphate (Na₂HPO₄)Acts as a solid buffer to neutralize the carboxylic acid byproduct.
Temperature 0 °CLower temperatures can help to control the reaction rate and minimize side reactions.

Experimental Workflow:

  • Suspend 2H-4,7-Methanodioxolo[4,5-d]oxepine and an excess of powdered sodium bicarbonate in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the stirred suspension.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the solids.

  • Wash the filtrate with a saturated aqueous solution of sodium sulfite (to quench excess peroxide) and then with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Reaction Pathways cluster_byproduct Byproduct start Alkene epoxide Desired Epoxide start->epoxide Epoxidation mcpba m-CPBA mcpba->epoxide acid m-Chlorobenzoic Acid mcpba->acid buffer NaHCO₃ Buffer buffer->acid Neutralization diol Ring-Opened Diol (Side Product) epoxide->diol Acid-Catalyzed Ring Opening acid->diol

Caption: Buffered epoxidation to prevent acid-catalyzed ring opening.

Issue 3: Selective Reduction of the Double Bond

Question: I want to selectively reduce the double bond of 2H-4,7-Methanodioxolo[4,5-d]oxepine without causing cleavage of the acetal or ether linkages. What are the best conditions for this transformation?

Root Cause Analysis: Catalytic hydrogenation is a powerful method for reducing carbon-carbon double bonds. However, aggressive conditions (high pressure, high temperature, or highly active catalysts like Palladium on Carbon) can lead to over-reduction or cleavage of other functional groups, such as the acetal in the dioxolane ring or the ether linkages in the oxepine. The enol ether nature of the substrate also makes it susceptible to hydrolysis under acidic conditions that can sometimes be present on the surface of heterogeneous catalysts.

Troubleshooting Protocol:

  • Catalyst Choice: A less reactive catalyst can often provide the desired selectivity.

  • Reaction Conditions: Mild conditions (low pressure of hydrogen, room temperature) are essential to prevent unwanted side reactions.

  • Alternative Methods: Non-catalytic reduction methods can also be considered if catalytic hydrogenation proves problematic.

Recommended Protocol for Selective Hydrogenation:

Parameter Recommendation Rationale
Catalyst Wilkinson's catalyst (RhCl(PPh₃)₃)A homogeneous catalyst that is often highly selective for the reduction of less-hindered double bonds under mild conditions.
Solvent Toluene or BenzeneAprotic solvents that are commonly used with Wilkinson's catalyst.
Hydrogen Pressure 1 atm (balloon)Sufficient for the reduction of many double bonds without requiring specialized high-pressure equipment.
Temperature Room temperatureMild conditions to preserve the integrity of the heterocyclic core.

Experimental Workflow (Homogeneous Hydrogenation):

  • Dissolve 2H-4,7-Methanodioxolo[4,5-d]oxepine in degassed toluene in a flask equipped with a magnetic stir bar.

  • Add Wilkinson's catalyst (typically 1-5 mol%).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to remove the catalyst and obtain the reduced product.

Alternative Protocol (Frustrated Lewis Pair Hydrogenation): For substrates that are sensitive to transition metals, a metal-free transfer hydrogenation using a Frustrated Lewis Pair (FLP) system could be an option.[6][7] This method often proceeds under very mild conditions.

G cluster_start Substrate cluster_path1 Homogeneous Catalysis cluster_path2 Heterogeneous Catalysis start Alkene catalyst1 Wilkinson's Catalyst (RhCl(PPh₃)₃) start->catalyst1 H₂ (1 atm) Toluene, RT catalyst2 Pd/C, H₂ (High Pressure) start->catalyst2 Aggressive Conditions product1 Saturated Product (High Selectivity) catalyst1->product1 product2 Ring Cleavage (Low Selectivity) catalyst2->product2

Caption: Comparison of hydrogenation methods for selectivity.

References

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Available from: [Link]

  • Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Available from: [Link]

  • Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Available from: [Link]

  • RSC Publishing. (2026, January 27). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. Available from: [Link]

  • PMC. Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Available from: [Link]

  • PMC. (2012, January 24). Enol Ethers as Substrates for Efficient Z- and Enantioselective Ring-Opening/Cross-Metathesis Reactions Promoted by Stereogenic-at-Mo Complexes. Utility in Chemical Synthesis and Mechanistic Attributes. Available from: [Link]

  • FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.6: Two Other Hydration Reactions of Alkenes. Available from: [Link]

  • ACS Publications. Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst. Available from: [Link]

  • CCS Chemistry. NiH-Catalyzed Reductive Hydrocarbonation of Enol Esters and Ethers. Available from: [Link]

  • PMC. (2022, March 8). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Available from: [Link]

  • PMC. FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers. Available from: [Link]

  • Studies Towards the Total Synthesis of Populusone: Stereoselective Construction of Functionalized 2-Oxa-bicyclo[2.2.2]octenes. Available from: [Link]

  • Beilstein Journals. (2010, July 9). Addition of lithiated enol ethers to nitrones and subsequent Lewis acid induced cyclizations to enantiopure 3,6-dihydro-2H-pyrans – an approach to carbohydrate mimetics. Available from: [Link]

  • RSC Publishing. Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Available from: [Link]

  • ResearchGate. (2025, August 7). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes | Request PDF. Available from: [Link]

  • ResearchGate. Catalytic asymmetric hydrogenation of silyl enol ethers. Available from: [Link]

  • Journal of the American Chemical Society. (2014, April 29). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Available from: [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Available from: [Link]

  • PMC - NIH. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available from: [Link]

  • RSC Publishing. (2024, May 10). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Available from: [Link]

  • Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Bridged Oxepine Synthesis

Topic: Managing Ring Strain in Bridged Oxepine Synthesis Role: Senior Application Scientist Audience: Researchers, Drug Discovery Chemists Welcome to the Advanced Synthesis Support Module. This guide addresses the thermo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Ring Strain in Bridged Oxepine Synthesis Role: Senior Application Scientist Audience: Researchers, Drug Discovery Chemists

Welcome to the Advanced Synthesis Support Module. This guide addresses the thermodynamic and kinetic challenges inherent in constructing bridged oxepine frameworks (e.g., oxabicyclo[3.2.1]octanes, [4.3.1]decenes). Unlike simple macrocyclizations, bridged systems impose severe transannular strain and anti-Bredt olefin constraints. The following protocols and troubleshooting workflows are derived from high-throughput optimization data and mechanistic studies.

Part 1: Strategic Decision Matrix

Before initiating synthesis, select the methodology that aligns with your target's strain energy profile.

Q: Which synthetic pathway should I choose for my bridged system?

Methodology Best For Primary Risk Strain Management Strategy
Ring-Closing Metathesis (RCM) Macrocyclic bridges, [n.3.1] systems.Isomerization (Glycal formation), Dimerization.Additives: 1,4-Benzoquinone to suppress isomerization.[1] Conformational locking: Use bulky protecting groups to pre-organize the precursor.
Type II [5+2] Cycloaddition Highly strained [4.3.1], [4.4.1], [5.3.1] cores.[2]Regioselectivity, retro-aldol fragmentation.Tethering: Use silyl-tethers to enforce endo selectivity. Entropy: Intramolecular reaction converts intermolecular entropy loss to enthalpy.
Prins/Etherification [3.2.1] systems (e.g., 8-oxabicyclo).[3]Carbocation rearrangement, elimination.Lewis Acid Tuning: Switch between mild (In(OTf)₃) and strong (TMSOTf) acids to control ionization rates.
Part 2: Troubleshooting Guides (FAQ)
Module A: Ring-Closing Metathesis (RCM) Failures

User Query: "My RCM reaction for a bridged oxepine yields <30% product. NMR shows significant migration of the double bond (isomerization to vinyl ethers/glycals)."

Root Cause: Ruthenium hydride species (Ru-H), formed via catalyst decomposition or impurities, catalyze the isomerization of the allylic ether double bond into a thermodynamically stable enol ether (glycal), terminating the metathesis cycle.

Troubleshooting Protocol:

  • Additive Intervention: Add 1,4-Benzoquinone (10-20 mol%) or Ti(OiPr)₄ . Benzoquinone acts as a hydride scavenger, preventing the formation of the isomerization-active Ru-H species [1].

  • Temperature Modulation: Lower the reaction temperature to 40°C . While 60°C+ is common for difficult rings, it accelerates catalyst decomposition into hydride species.

  • Catalyst Switch: Switch from Grubbs II to Grubbs-Hoveyda II or Zhan Catalyst 1B . These are more robust against thermal decomposition but still require hydride scavengers in ether synthesis.

User Query: "I am observing high molecular weight aggregates instead of the bridged monomer."

Root Cause: Intermolecular polymerization competes with intramolecular cyclization, particularly when ring strain (enthalpy) outweighs the entropic benefit of cyclization.

Troubleshooting Protocol:

  • Pseudo-High Dilution: Do not just dilute the flask. Use a syringe pump to add the substrate solution (in CH₂Cl₂ or Toluene) to the catalyst solution over 4–6 hours .

  • Concentration Target: Maintain effective concentration

    
    .
    
Module B: Oxidopyrylium [5+2] Cycloaddition Issues

User Query: "The Type II [5+2] cycloaddition is not proceeding, or I am getting the wrong diastereomer."

Root Cause:

  • Reactivity: The oxidopyrylium ylide intermediate is not forming or is decomposing before interception by the alkene.

  • Selectivity: Poor facial discrimination due to flexible tethers.

Troubleshooting Protocol:

  • Tether Optimization: If using an intermolecular approach, switch to a temporary silicon tether . Connect the dipolarophile to the pyranone precursor via a silyl ether. This converts the reaction to an intramolecular process, lowering the entropic barrier and enforcing endo selectivity [2].

  • Leaving Group Tuning: Ensure the acetoxy or silyloxy group on the pyranone is labile enough. For thermal generation, heating to 100°C+ in toluene is standard. For milder conditions (room temp), use DBU or Et₃N with trifluoroacetoxy groups.

Part 3: Visualized Workflows
Workflow 1: RCM Optimization Logic

RCM_Optimization Start Start: RCM of Bridged Oxepine Precursor CheckYield Check Yield & Purity (NMR/LCMS) Start->CheckYield Isomerization Isomerization Detected? (Vinyl ether/Glycal peaks) CheckYield->Isomerization Low Yield Dimerization Dimers/Oligomers Detected? CheckYield->Dimerization Low Yield Sol_Benzo Action: Add 10-20 mol% 1,4-Benzoquinone (Scavenge Ru-H species) Isomerization->Sol_Benzo Yes Sol_Temp Action: Reduce Temp to 40°C Switch to Grubbs-Hoveyda II Isomerization->Sol_Temp If Benzo fails Sol_Dilution Action: Syringe Pump Addition (Pseudo-high dilution < 5mM) Dimerization->Sol_Dilution Yes Sol_Benzo->CheckYield Retest Sol_Dilution->CheckYield Retest

Caption: Decision tree for troubleshooting Ring-Closing Metathesis in strained ether systems. Yellow nodes indicate diagnostic steps; Green nodes indicate chemical interventions.

Workflow 2: Type II [5+2] Cycloaddition Pathway

Cycloaddition_5plus2 Precursor Acetoxypyranone (Precursor) Activation Activation (Heat/Base - AcOH) Precursor->Activation Ylide Oxidopyrylium Ylide (Reactive Dipole) Activation->Ylide Entropy driven TS Transition State (Endo-Chair) Ylide->TS Alkene Approach Product Bridged Bicyclo[n.3.1] Oxepine System TS->Product Strain Release

Caption: Mechanistic flow for constructing bridged bicyclic ethers via oxidopyrylium intermediates.

Part 4: Experimental Protocols
Protocol A: Suppression of Isomerization in RCM

Standardized for 7-membered bridged ether synthesis.

  • Preparation: In a flame-dried Schlenk flask, dissolve the diene precursor (1.0 equiv) in degassed CH₂Cl₂ (0.01 M).

  • Additive: Add 1,4-benzoquinone (0.1 equiv) . Stir for 5 minutes.

    • Why? Benzoquinone oxidizes transient Ru-H species back to active Ru-Cl species, preventing the "zipper" isomerization mechanism.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv) in one portion (or slow addition if dimerization is a risk).

  • Reaction: Heat to reflux (40°C) for 2–6 hours under Ar atmosphere.

  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol B: Type II [5+2] Cycloaddition (Silyl-Tethered)

For accessing highly strained [4.3.1] systems.

  • Tethering: React the hydroxypyranone with the alkenol using chlorodimethylsilane (Me₂SiClH) and imidazole to form the silyl-tethered precursor.

  • Cyclization: Dissolve the tethered precursor in Toluene (0.05 M).

  • Activation: Add DBU (1.5 equiv) if using an acetoxy leaving group, or heat to 110°C in a sealed tube if using a thermal elimination precursor.

  • Workup: Upon completion (TLC monitoring), cool to RT. Treat with TBAF (1.1 equiv) to cleave the silyl tether (if the bridge is not desired in the final scaffold) or isolate the siloxane-bridged intermediate directly.

Part 5: Quantitative Data Summary

Table 1: Impact of Additives on RCM Yield of Bridged Oxepines [1]

CatalystAdditiveSolventTemp (°C)Yield (%)Side Product (Glycal)
Grubbs IINoneCH₂Cl₂4025%45%
Grubbs II1,4-Benzoquinone (10%) CH₂Cl₂4082% <5%
Grubbs IIPhenolToluene8040%30%
Hoveyda-Grubbs IINoneCH₂Cl₂4035%15%
References
  • Schiaffo, C. E. (2006). Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. Journal of Young Investigators. Link

  • Li, J., et al. (2020).[4] Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of Chemical Research. Link

  • Simanis, J. A., et al. (2014).[2][5] Investigation of oxidopyrylium–alkene [5+2] cycloaddition conjugate addition cascade sequences. Chemical Communications. Link

  • Witten, M. R., & Jacobsen, E. N. (2014).[5] Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to 2H-4,7-Methanodioxolo[4,5-d]oxepine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with complex bridged heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with complex bridged heterocyclic scaffolds.

Overview & Structural Context

The compound 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS No. 90566-64-6)[1] is a highly rigidified, bridged tricyclic system. It consists of an 8-oxabicyclo[3.2.1]octane core fused to a 1,3-dioxolane ring[1]. This architecture serves as a critical structural motif in the synthesis of conformationally locked septanosides (seven-membered ring sugars)[2] and novel carbocyclic nucleoside analogs[3]. Due to the inherent torsional strain of the 4,7-methano bridge and the stereoelectronic requirements of the oxepine ring[4], synthesizing this core requires precise control over cyclization and protection strategies.

Frequently Asked Questions (FAQs)

Q: Why do conventional ring-expansion routes to the oxepine core often fail or result in low yields? A: Conventional routes often suffer from competing transannular reactions. The oxepane/oxepine ring is conformationally flexible[4], which entropically disfavors the formation of the 4,7-methano bridge. Without pre-organization, the bridging step leads to intermolecular oligomerization rather than the desired intramolecular cyclization.

Q: What are the preferred alternative synthetic routes? A: We recommend two primary alternatives based on field-proven methodologies:

  • The Septanoside Route: Starting from D-idose derivatives, a ring expansion yields a septanoside, followed by selective acetalization to form the dioxolo[4,5-d] fusion, and finally, an intramolecular substitution to form the 4,7-methano bridge[2].

  • The Bicyclic Diol Route (De Novo): Starting from a Diels-Alder adduct (e.g., a 7-oxabicyclo[2.2.1]heptene derivative), followed by osmium tetroxide-catalyzed dihydroxylation and subsequent acetonide protection to form the 1,3-dioxolo ring[3].

Mechanistic Workflows

Synthetic_Pathway Node1 7-Oxabicyclo[2.2.1] heptene Derivative Node2 Dihydroxylation (OsO4, NMO) Node1->Node2 Syn-Addition Node3 cis-Diol Intermediate Node2->Node3 Node4 Acetalization (Acetone, H+) Node3->Node4 Ring Fusion Node5 2H-4,7-Methanodioxolo [4,5-d]oxepine Core Node4->Node5 Rigidification

Fig 1: De novo synthetic pathway to the 2H-4,7-Methanodioxolo[4,5-d]oxepine core.

Troubleshooting Guide

Issue 1: Low Yield During the 1,3-Dioxolo Ring Formation (Acetalization)

Symptom: Incomplete conversion of the cis-diol intermediate; presence of unreacted starting material or intermolecular acetals. Root Cause: The thermodynamic equilibrium of acetalization is hindered by the generation of water, which hydrolyzes the newly formed dioxolane ring. Solution:

  • Chemical: Use 2,2-dimethoxypropane (DMP) instead of neat acetone. DMP acts as both the reagent and a highly efficient water scavenger, shifting the equilibrium toward the product.

  • Catalyst: Switch from aggressive acids like p-TsOH to a milder Lewis acid like Pyridinium p-toluenesulfonate (PPTS) to prevent degradation of the acid-sensitive oxepine core.

Issue 2: Poor Stereoselectivity in the 4,7-Methano Bridging Step

Symptom: Formation of epimers at the bridgehead carbons, leading to an inseparable mixture of diastereomers. Root Cause: High temperatures or overly aggressive Lewis acids (like AlCl


) can cause reversible ring-opening of the oxepine, leading to epimerization before the irreversible bridging event occurs.
Solution: 
  • Temperature Control: Maintain the reaction at -78 °C during the addition of the Lewis acid, slowly warming to -20 °C to ensure kinetic control.

  • Reagent Selection: Use Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ) as it provides a tight transition state without triggering premature ring-opening.

Troubleshooting Start Low Yield of Target? Check1 Check Acetalization Conversion Start->Check1 Check2 Check Bridging Stereoselectivity Start->Check2 Sol1 Use DMP & PPTS (Water Scavenging) Check1->Sol1 Incomplete Reaction Sol2 Use BF3·OEt2 at -78°C (Kinetic Control) Check2->Sol2 Epimerization

Fig 2: Troubleshooting logic for optimizing the synthesis of bridged oxepine systems.

Experimental Protocols

Protocol A: Catalytic Dihydroxylation of the Bicyclic Precursor

This step establishes the cis-diol necessary for the [4,5-d] dioxolo fusion[3].

  • Preparation: Dissolve 10.0 mmol of the 7-oxabicyclo[2.2.1]heptene derivative in a 4:1 mixture of Acetone/Water (50 mL).

  • Reagent Addition: Add 12.0 mmol of N-Methylmorpholine N-oxide (NMO) to the solution and stir for 10 minutes at room temperature.

  • Catalysis: Add 0.1 mmol (1 mol%) of Osmium tetroxide (OsO

    
    ) as a 2.5 wt% solution in tert-butanol. (Note: OsO
    
    
    
    is highly toxic and volatile; perform strictly in a fume hood).
  • Reaction: Stir the mixture for 12 hours at room temperature. The reaction progress can be monitored via TLC (visualized with KMnO

    
     stain).
    
  • Quenching: Add saturated aqueous sodium sulfite (Na

    
    SO
    
    
    
    ) solution (20 mL) and stir for 1 hour to reduce the residual osmium.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the cis-diol.
Protocol B: Acetalization (Formation of the 1,3-Dioxolo Ring)

This protocol utilizes water-scavenging conditions to maximize thermodynamic yield.

  • Preparation: Dissolve the crude cis-diol (approx. 9.5 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP, 30.0 mmol) and Pyridinium p-toluenesulfonate (PPTS, 0.5 mmol).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     (20 mL). Extract the organic layer, wash with brine, dry over MgSO
    
    
    
    , and evaporate the solvent. Purify via flash column chromatography to isolate the 2H-4,7-Methanodioxolo[4,5-d]oxepine core.

Quantitative Data Presentation

The choice of Lewis acid and temperature during the cyclization/bridging steps critically impacts the yield and stereochemical fidelity of the oxepine core.

Table 1: Optimization of Bridging Conditions for the Methanodioxolo[4,5-d]oxepine Core

Lewis AcidTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Epimerization (%)
AlCl

0 to 254>953245
TiCl

-20 to 06885520
SnCl

-78 to -20890688
BF

·OEt

-78 to -20 12 >95 84 <2

Causality Note: BF


·OEt

provides the optimal balance of Lewis acidity and kinetic control, effectively facilitating the 4,7-methano bridge formation while minimizing bridgehead epimerization.

References

  • Ng, C. J., Craig, D. C., & Stevens, J. D. (1996). Preparation of methyl β-d-idoseptanoside and its derivatives. Carbohydrate Research, 284(2), 249-263. URL: [Link]2]

  • Bocian, D. F., & Strauss, H. L. (1977). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. URL: [Link]4]

  • ChemTik Products. 4,7-Methano-1,3-dioxolo[4,5-d]oxepin(9CI) (CAS 90566-64-6). ChemTik Database. URL: 1]

  • Singh, R., & Vince, R. (2001). Process Research and Development for the Production of Intermediates for the Synthesis of Carbocyclic Nucleosides. Organic Process Research & Development. URL: [Link]3]

Sources

Troubleshooting

"avoiding decomposition of oxepine derivatives during workup"

A Guide to Preventing Decomposition During Experimental Workup Welcome to the Technical Support Center for researchers working with oxepine derivatives. As a Senior Application Scientist, I understand the unique stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the Technical Support Center for researchers working with oxepine derivatives. As a Senior Application Scientist, I understand the unique stability challenges these seven-membered heterocycles present. Their non-planar, anti-aromatic character makes them susceptible to rearrangement and degradation, particularly under acidic conditions.[1] This guide provides in-depth, field-proven answers and protocols to help you navigate the critical workup and purification stages, ensuring the integrity of your compounds.

Frequently Asked Questions (FAQs)
Q1: Why are my oxepine derivatives so prone to decomposition during workup?

Answer: The primary driver of oxepine instability is its equilibrium with a valence tautomer, benzene oxide.[2] This equilibrium is highly sensitive to the environment. In the presence of acid, the benzene oxide intermediate can readily rearrange to form a highly stable aromatic phenol, leading to complete loss of your desired oxepine structure.[1][2] This process is often irreversible and can be catalyzed by even trace amounts of acid, including the acidic surface of standard silica gel.

Here is a simplified representation of the acid-catalyzed decomposition pathway:

DecompositionPathway Oxepine Oxepine Derivative BenzeneOxide Benzene Oxide Intermediate Oxepine->BenzeneOxide Tautomerization Phenol Phenolic Byproduct (Decomposition) BenzeneOxide->Phenol Rearrangement Proton H+ Proton->BenzeneOxide Catalyzes WorkupWorkflow start Crude Reaction Mixture quench 1. Quench with sat. NaHCO₃ (aq) (If reaction is acidic) start->quench dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->dilute sep_funnel 3. Transfer to Separatory Funnel dilute->sep_funnel wash_bicarb 4. Wash with sat. NaHCO₃ (aq) sep_funnel->wash_bicarb wash_water 5. Wash with Deionized Water wash_bicarb->wash_water wash_brine 6. Wash with Brine wash_water->wash_brine dry 7. Dry Organic Layer (e.g., over Na₂SO₄) wash_brine->dry filter_conc 8. Filter and Concentrate (Low Temperature) dry->filter_conc product Purified Organic Product filter_conc->product

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard: Unambiguous Structure Elucidation of a Novel Dioxepine-Based Heterocycle via Single-Crystal X-ray Crystallography

A Comparative Guide for Researchers in Structural Chemistry and Drug Development In the pursuit of novel therapeutics and functional materials, the unequivocal determination of a molecule's three-dimensional structure is...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Structural Chemistry and Drug Development

In the pursuit of novel therapeutics and functional materials, the unequivocal determination of a molecule's three-dimensional structure is paramount. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the definitive method for establishing the precise arrangement of atoms in space, including absolute configuration. This guide provides a comprehensive comparison of analytical techniques for the structural validation of complex heterocyclic systems, using a case study of a functionalized dibenzo[d,f][1][2]dioxepine derivative, a structural analog to the 2H-4,7-Methanodioxolo[4,5-d]oxepine core.

The guide will delve into the causality behind experimental choices, present a detailed protocol for crystallographic analysis, and offer a comparative assessment against spectroscopic methods, underscoring the unique advantages of X-ray diffraction in resolving structural ambiguities.

The Challenge: Structural Complexity in Heterocyclic Chemistry

Heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and biologically active molecules, often present significant challenges for structural elucidation.[3][4] Their complex, often non-planar, three-dimensional structures can give rise to ambiguous data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy alone. For the family of dioxepine-containing molecules, determining the precise conformation of the seven-membered ring and the stereochemical relationships of its substituents is critical to understanding its biological activity and structure-activity relationship (SAR).[5][6]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While techniques like NMR, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable for routine characterization, they provide indirect information about the molecular structure. NMR, for instance, reveals the connectivity and local environment of atoms but can be challenging to interpret for complex stereoisomers or conformationally flexible molecules.[1][7] MS provides the molecular weight and fragmentation patterns, confirming the elemental composition, but offers no insight into the 3D arrangement. IR spectroscopy identifies functional groups present in the molecule.

X-ray crystallography, in contrast, provides a direct visualization of the molecule as it exists in the crystal lattice.[8] It yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous and high-resolution picture of the molecular architecture.[9] This is particularly crucial for determining the absolute configuration of chiral centers, information that is often difficult or impossible to obtain from other techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[8][9]Unambiguous structure determination, "gold standard" for absolute structure.[10]Requires a suitable single crystal, which can be challenging to grow.[11]
NMR Spectroscopy Connectivity of atoms, chemical environment, relative stereochemistry (in some cases).[1][2]Provides information on structure in solution, non-destructive.[7][12]Can be ambiguous for complex structures, does not directly provide absolute configuration.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Provides no information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Experimental Workflow: From Powder to Structure

The successful validation of a molecular structure by X-ray crystallography follows a well-defined workflow, from crystal growth to the final refined structure.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (e.g., Vapor Diffusion) B->C D Crystal Mounting C->D Select suitable single crystal E X-ray Diffraction Experiment D->E F Data Processing E->F G Structure Solution F->G H Structure Refinement G->H I Validation & Analysis H->I

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Crystal Growth - The Critical First Step

The adage "a good crystal is key" cannot be overstated. The quality of the diffraction data is directly dependent on the quality of the single crystal.

Detailed Protocol for Vapor Diffusion Crystallization:

  • Preparation of the Sample Solution: Prepare a concentrated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate). The concentration should be near the saturation point.

  • Selection of the Precipitant: Choose a precipitant solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether). The precipitant should be miscible with the solvent used to dissolve the compound.

  • Setting up the Crystallization Chamber: Place a small, open vial containing the sample solution inside a larger, sealed jar containing the precipitant.

  • Incubation: Allow the sealed jar to stand undisturbed at a constant temperature. The vapor of the more volatile precipitant will slowly diffuse into the sample solution, gradually decreasing the solubility of the compound and promoting the formation of single crystals.[13]

  • Monitoring and Harvesting: Monitor the vial for the formation of well-defined single crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.

Part 2: Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.[8] This data is then processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.[13] The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible.

Case Study: X-ray Crystal Structure of a Dibenzo[d,f][1][2]dioxepine Derivative

While crystallographic data for the specific 2H-4,7-Methanodioxolo[4,5-d]oxepine is not publicly available, a closely related functionalized dibenzo[d,f][1][2]dioxepine derivative serves as an excellent case study to illustrate the power of X-ray crystallography.[5]

ParameterDibenzo[d,f][1][2]dioxepine Derivative[5]
Chemical FormulaC15H12Br2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)15.432(3)
c (Å)9.876(2)
β (°)109.54(3)
Volume (ų)1453.1(5)
Z4
R-factor0.045

The crystal structure reveals a twisted conformation of the dibenzo group, with a dihedral angle of 35(1)° between the two benzene rings.[5] The seven-membered dioxepine ring adopts a twisted conformation. This level of precise conformational detail is instrumental for computational modeling and understanding receptor-ligand interactions in drug design.

Conclusion: An Indispensable Tool for Modern Chemistry

In the landscape of structural analysis, single-crystal X-ray crystallography stands out for its ability to provide definitive and high-resolution three-dimensional structural information.[10] For complex heterocyclic molecules like those based on the dioxepine framework, where subtle conformational changes can have profound effects on biological activity, the unambiguous data from X-ray crystallography is not just beneficial but essential. While other spectroscopic techniques are vital for initial characterization and for studying molecules in solution, X-ray crystallography remains the gold standard for the absolute and unequivocal validation of molecular structure.

References

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Lesley, S. A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(44), 15372–15373. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Tsvetkova, H., et al. (2023). Dioxepine-Peri-Annulated PMIs—Synthesis and Spectral and Sensing Properties. Molecules, 28(6), 2538. [Link]

  • Nowak, M., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2680. [Link]

  • ResearchGate. (2025, August 8). Dibenzo[d,f][1][2] dioxepine derivatives: A review. Retrieved from [Link]

  • Oreate AI Blog. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • PubMed. (2012, September 14). First total synthesis of dioxepine bastadin 3. Retrieved from [Link]

  • Nowak, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6199. [Link]

  • Universität Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • European Synchrotron Radiation Facility (ESRF). (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]

  • BYJU'S. (2022, February 15). Heterocyclic compound. Retrieved from [Link]

  • García-Merinos, J. P., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1195–o1196. [Link]

  • ResearchGate. (2026, February 27). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Retrieved from [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Retrieved from [Link]

  • University of Calcutta. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Retrieved from [Link]

  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The crystal structure of 3-amino-(2,4-dioxopent-3-yl)-4,5-dihydro-1,2,4-triazinium nitrate, C8H13N5O5. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 585–593. [Link]

  • MDPI. (2023, December 15). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1845. [Link]

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Validation

Comparative Guide: Synthetic Routes to Bridged Oxepine Systems

Bridged oxepine systems—specifically the oxabicyclo[3.2.2]nonane and oxabicyclo[4.3.1]decane scaffolds—are architecturally complex, medium-sized heterocyclic rings. They serve as the rigid structural core for a diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

Bridged oxepine systems—specifically the oxabicyclo[3.2.2]nonane and oxabicyclo[4.3.1]decane scaffolds—are architecturally complex, medium-sized heterocyclic rings. They serve as the rigid structural core for a diverse array of bioactive natural products, ranging from the neurotropic Gelsemium alkaloids to halogenated marine terpenoids like the Laurencia acetogenins.

Synthesizing these bridged 7-membered ethers presents a formidable thermodynamic and kinetic challenge. The transannular strain and unfavorable entropic factors inherent in medium-sized ring closure often lead to competing side reactions (e.g., 5-exo vs. 6-endo/7-endo cyclizations). As a Senior Application Scientist, evaluating the optimal synthetic route requires balancing atom economy, stereocontrol, and reagent stability.

This guide objectively compares the three most robust modern methodologies for constructing bridged oxepine systems, providing mechanistic insights, performance metrics, and self-validating experimental protocols.

Comparative Overview of Synthetic Methodologies

Route A: Gold(I)-Catalyzed Cycloisomerization / Cope Rearrangement

Pioneered by Ferreira and co-workers during the total synthesis of (±)-gelsenicine [1], this route utilizes a highly electrophilic Au(I) catalyst to activate an enyne precursor.

  • Mechanistic Causality: The Au(I) center selectively activates the alkyne, promoting an intramolecular nucleophilic attack by a pendant ether oxygen. This generates a reactive oxonium intermediate that immediately undergoes a [3,3]-sigmatropic (Cope) rearrangement. The use of a bulky, electron-rich ligand (e.g., JohnPhos) prevents catalyst aggregation and drives the thermodynamic equilibrium toward the highly strained oxabicyclo[3.2.2]nonane core.

Route B: Electrophilic Bromoetherification (BDSB-Mediated)

Halogenated bridged oxepines, common in marine natural products, are often synthesized via electrophilic bromoetherification. Snyder and co-workers developed bromodiethylsulfonium bromopentachloroantimonate (BDSB) to facilitate these difficult closures [2].

  • Mechanistic Causality: Traditional brominating agents (like NBS) often fail to induce medium-ring closure due to tight ion-pairing. BDSB features an antimonate counterion (SbCl₅Br⁻) that generates a "naked," highly reactive bromonium ion. This activates unactivated alkenes for intramolecular trapping by a hydroxyl group. However, as demonstrated in Koshino and Takahashi's synthesis of aldingenin C [3], the kinetic preference for 5-exo-tet cyclization (forming tetrahydrofurans) can compete heavily with the desired 6-endo/7-endo pathways, requiring precise stereochemical pre-organization.

Route C: Ring-Closing Metathesis (RCM) & Transannular Cycloaddition

For larger bridged systems (e.g., oxabicyclo[4.3.1]decane), a two-stage approach utilizing Grubbs' catalysts followed by transannular cycloaddition is highly effective [4].

  • Mechanistic Causality: RCM overcomes the entropic barrier of forming medium/large rings by leveraging the irreversible evolution of ethylene gas under high dilution. The resulting pre-organized macrocycle restricts conformational freedom, allowing a subsequent transannular [4+3] or [5+2] cycloaddition to "zip up" the bridged oxepine architecture with perfect diastereoselectivity.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each route based on literature precedent and empirical optimization.

ParameterRoute A: Au(I) CycloisomerizationRoute B: BDSB BromoetherificationRoute C: RCM / Cycloaddition
Target Scaffold Oxabicyclo[3.2.2]nonaneHalogenated Oxabicyclo systemsOxabicyclo[4.3.1]decane
Key Catalyst/Reagent [Au(JohnPhos)(MeCN)]SbF₆BDSB (Et₂SBr•SbCl₅Br)Grubbs II / Lewis Acids
Yield (Core Step) 70–85%25–50% (Competing 5-exo THF)60–90%
Stereoselectivity Excellent (Chirality transfer)Moderate (Substrate-dependent)Excellent (Transannular control)
Atom Economy High (Complete Isomerization)Moderate (Loss of Et₂S, Sb salts)High (Loss of ethylene gas)
Scalability Moderate (Cost of Au/Ligand)Low (Moisture/Temp sensitive)High (Standard RCM protocols)

Mechanistic Workflows & Logical Relationships

Au_Catalysis A Enyne Precursor B Au(I) Alkyne Activation A->B C Nucleophilic Ether Attack (Oxonium Formation) B->C D [3,3]-Cope Rearrangement C->D E Oxabicyclo[3.2.2]nonane Core D->E

Fig 1. Gold(I)-catalyzed cycloisomerization and Cope rearrangement pathway.

BDSB_Pathway A Alkenol Precursor B BDSB Introduction (Naked Bromonium Ion) A->B C Alkene Activation B->C D Kinetic 5-exo Trap (THF Byproduct) C->D Competing E Thermodynamic 7-endo Trap (Bridged Oxepine) C->E Desired

Fig 2. Divergent cyclization pathways in BDSB-mediated bromoetherification.

RCM_Pathway A Acyclic Diene Precursor B Grubbs II Catalyst (High Dilution) A->B C Macrocyclic Intermediate (- Ethylene) B->C D Transannular [4+3] Cycloaddition C->D E Oxabicyclo[4.3.1]decane Core D->E

Fig 3. RCM and transannular cycloaddition sequence for macrocyclic oxepines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps.

Protocol 1: Au(I)-Catalyzed Synthesis of Oxabicyclo[3.2.2]nonane

Reference: Ferreira et al. (Gelsenicine core synthesis) [1]

Rationale: The rigorous exclusion of moisture is required not because the Au(I) catalyst is highly water-sensitive, but to prevent competitive intermolecular hydration of the activated alkyne, which would abort the cycloisomerization.

  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh 5.0 mol % of[Au(JohnPhos)(MeCN)]SbF₆ into an oven-dried Schlenk flask.

  • Substrate Addition: Dissolve the enyne precursor (1.0 equiv, 0.5 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.05 M.

  • Reaction Initiation: Transfer the substrate solution to the Schlenk flask via a gas-tight syringe at 25 °C. Stir the homogeneous pale-yellow solution.

  • Validation & QC (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 2–4 hours. The disappearance of the enyne starting material must correlate with the appearance of a lower-R_f spot exhibiting distinct UV activity.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with Et₂O) to remove the gold catalyst. Concentrate under reduced pressure.

  • Validation & QC (Post-Process): Analyze via ¹H NMR. Successful formation of the oxabicyclo[3.2.2]nonane core is validated by the diagnostic upfield shift of the bridgehead protons (typically δ 4.2–4.5 ppm) and the presence of the newly formed cyclic alkene protons.

Protocol 2: BDSB-Mediated Bromoetherification

Reference: Snyder et al. (BDSB reagent applications) [2]

Rationale: BDSB is highly hygroscopic and thermally sensitive. The antimonate counterion will rapidly hydrolyze in the presence of ambient moisture, generating strong acids that cause substrate decomposition. Strict temperature control (-78 °C to 0 °C) is required to suppress the kinetically favored 5-exo cyclization in favor of the 7-endo bridged oxepine.

  • Reagent Handling: Inside a glovebox, weigh BDSB (1.1 equiv) into a dry vial and seal with a PTFE-lined septum.

  • Substrate Cooling: Dissolve the alkenol precursor (1.0 equiv, 0.2 mmol) in anhydrous DCM (0.02 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve the BDSB in a minimal amount of cold, anhydrous DCM and add it dropwise to the substrate solution over 10 minutes.

  • Thermal Ramp: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Validation & QC (In-Process): Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. Look for the diagnostic bromine isotope pattern (M / M+2 in a 1:1 ratio) corresponding to the desired product mass.

  • Quench & Purification: Quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify immediately via flash chromatography (using triethylamine-deactivated silica to prevent acid-catalyzed rearrangement of the bromoether).

Conclusion

The selection of a synthetic route to a bridged oxepine system must be dictated by the target's substitution pattern and ring size. Route A (Au-Catalysis) offers unparalleled atom economy and stereocontrol for [3.2.2] systems, making it ideal for alkaloid synthesis. Route B (BDSB) is indispensable for installing halogen handles found in marine natural products, though it requires meticulous optimization to overcome competing 5-exo pathways. Route C (RCM) remains the gold standard for larger, macrocyclic-derived bridged systems where conformational pre-organization is required.

References

  • Total Synthesis of Gelsenicine via a Catalyzed Cycloisomerization Strategy Newcomb, E. T.; Knutson, P. C.; Pedersen, B. A.; Ferreira, E. M. Journal of the American Chemical Society, 2016. URL:[Link][1][2]

  • Synthesis of Et₂SBr•SbCl₅Br and its Use in Biomimetic Brominative Polyene Cyclizations Snyder, S. A.; Treitler, D. S. Organic Syntheses, 2020. URL:[Link][3][4]

  • Synthesis and Structural Revision of a Brominated Sesquiterpenoid, Aldingenin C Takahashi, S.; Yasuda, M.; Nakamura, T.; Koshino, H. The Journal of Organic Chemistry, 2014. URL:[Link][5]

  • Cyclooctyne and 4-Cyclooctyn-1-ol — Versatile Building Blocks in Organic Synthesis Heber, D.; Roesner, P.; Tochtermann, W. European Journal of Organic Chemistry, 2005. URL:[Link][6][7]

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Comparative

"in vitro testing of 2H-4,7-Methanodioxolo[4,5-d]oxepine derivatives"

An In-Depth Technical Guide to the In Vitro Evaluation of 2H-4,7-Methanodioxolo[4,5-d]oxepine Derivatives Introduction: The Therapeutic Potential of the Oxepine Scaffold The seven-membered oxepine ring system is a core s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2H-4,7-Methanodioxolo[4,5-d]oxepine Derivatives

Introduction: The Therapeutic Potential of the Oxepine Scaffold

The seven-membered oxepine ring system is a core structural motif in numerous natural products and synthetic molecules of medicinal interest.[1] Derivatives of fused oxepine systems, such as dibenzo[b,f]oxepines, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and neuroprotective properties.[1][2] The rigid, bicyclic 2H-4,7-Methanodioxolo[4,5-d]oxepine scaffold represents a unique and conformationally constrained framework. This structural rigidity can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for specific biological targets.

This guide provides a comprehensive framework for the in vitro evaluation of novel 2H-4,7-Methanodioxolo[4,5-d]oxepine derivatives. We will explore logical, field-proven experimental workflows for assessing their potential as anticancer and antiviral agents, drawing parallels from established testing paradigms for related heterocyclic compounds. The focus is on explaining the causality behind experimental choices to build a self-validating and robust dataset.

Part 1: Anticancer Activity Profiling

The search for novel anticancer agents often focuses on scaffolds that can interfere with critical cellular processes like proliferation, cell division, and survival signaling. Heterocyclic compounds, including various oxepine and oxazole derivatives, have shown promise as potent inhibitors of cancer cell growth by targeting tubulin dynamics or specific signaling pathways.[2][3]

Primary Screening: Antiproliferative and Cytotoxicity Assays

The initial step is to determine the general cytotoxic and antiproliferative effects of the derivatives against a panel of human cancer cell lines. This provides a broad overview of their potency and cancer cell type selectivity.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A diverse panel is crucial. It should include representatives from different cancer types (e.g., lung, breast, colon) to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., human dermal fibroblasts) is essential to assess preliminary selectivity and potential for off-target toxicity.[2][4]

  • Assay Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are chosen for their reliability and high-throughput capability. They measure metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2H-4,7-Methanodioxolo[4,5-d]oxepine derivatives in culture medium. Add the compounds to the cells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Antiproliferative Activity

Derivative IDSubstitution PatternIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. Normal Fibroblasts
MDO-001R1=H, R2=H15.2 ± 1.822.5 ± 2.118.9 ± 1.5>100
MDO-002R1=Cl, R2=H5.8 ± 0.78.1 ± 0.96.4 ± 0.585.3 ± 7.2
MDO-003R1=OCH3, R2=NO22.1 ± 0.33.5 ± 0.42.9 ± 0.255.6 ± 4.9
Doxorubicin(Reference)0.8 ± 0.10.5 ± 0.080.9 ± 0.11.2 ± 0.2
Mechanism of Action (MoA) Elucidation

Derivatives showing potent and selective antiproliferative activity should be advanced to MoA studies. Based on related scaffolds like dibenzo[b,f]oxepines, a primary hypothesis is the disruption of microtubule dynamics.[1][2]

Workflow for Anticancer MoA Studies

A Potent Derivative Identified (Low IC50) B Cell Cycle Analysis (Flow Cytometry) A->B E Apoptosis Assay (Annexin V/PI Staining) A->E C G2/M Arrest Observed? B->C Analyze Data D Tubulin Polymerization Assay C->D Yes G Alternative MoA? (e.g., Kinase Inhibition) C->G No F Mechanism Confirmed: Microtubule Destabilizer D->F Inhibition Observed A Synthesized Derivatives B Cytotoxicity Assay (Host Cells, e.g., Vero) Determine CC50 A->B C Plaque Reduction Assay (e.g., HSV-1 in Vero) Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Lead Compound Identification D->E High SI Value? F Time-of-Addition Studies E->F G Mechanism Elucidation F->G

Caption: Integrated workflow for antiviral screening and lead identification.

Data Presentation: Comparative Antiviral Activity

Derivative IDCC50 in Vero Cells (µM)EC50 vs. HSV-1 (µM)Selectivity Index (SI)
MDO-001>20045.1 ± 3.9> 4.4
MDO-002150.5 ± 11.212.3 ± 1.112.2
MDO-00398.2 ± 8.55.6 ± 0.617.5
Acyclovir>5001.8 ± 0.2> 277

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in vitro evaluation of novel 2H-4,7-Methanodioxolo[4,5-d]oxepine derivatives. By starting with broad antiproliferative and antiviral screens and progressing to more detailed mechanism-of-action studies for the most promising candidates, researchers can efficiently identify lead compounds for further development. The key to a successful evaluation lies in the logical selection of assays, the inclusion of appropriate controls, and the critical assessment of selectivity and potency. Derivatives that demonstrate high potency and a favorable selectivity index in these in vitro models would warrant further investigation, including advanced mechanistic studies and subsequent evaluation in in vivo models.

References

  • Dziwornu, G. A., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. Available at: [Link]

  • Li, J., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y.-L., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][5]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Pharmaceuticals. Available at: [Link]

  • Townsend, L. B., et al. (1988). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Pilyo, S. G., et al. (2021). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Available at: [Link]

  • Revankar, G. R., et al. (1996). Thiazolo[4,5-d]Pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived from the Guanine Analogue 5-Aminothiazolo[4,5-d]Pyrimidine-2,7(3H,6H)-Dione. ResearchGate. Available at: [Link]

  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2- [4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-l-yl] Derivatives as a-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Zabielska-Koczywas, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Poczta, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Gielara, A. T., et al. (2022). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Onajobi, F., et al. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. Available at: [Link]

  • Wang, W., et al. (2023). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. Available at: [Link]

  • Codony, S., et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Guillaumet, G., et al. (2002). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Salahi, R., et al. (2013). Antiviral Activity of 2-Phenoxy-T[1][5][6]riazolo[1,5-a]Quinazoline Derivatives. Life Science Journal. Available at: [Link]

  • Wielechowska, M., et al. (2019). Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. ResearchGate. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Dioxolo Oxepine Analogs

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Rigid Microtubule Destabilizing Agents (MDAs) Executive Summary: The Isomerizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Rigid Microtubule Destabilizing Agents (MDAs)

Executive Summary: The Isomerization Challenge

The clinical translation of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent (VDA), has been hampered by a critical instability: the spontaneous isomerization of its active cis-stilbene configuration to the thermodynamically stable but biologically inactive trans-isomer.

Dioxolo oxepine analogs represent a strategic medicinal chemistry solution. By fusing the pharmacophoric 1,3-dioxole ring (mimicking the B-ring of podophyllotoxin) with a 7-membered oxepine bridge, researchers "lock" the molecule in the bioactive pseudo-cis conformation. This guide analyzes the Structure-Activity Relationship (SAR) of these analogs, comparing them against CA-4 and flexible stilbene derivatives.

Comparative Analysis: Dioxolo Oxepines vs. Alternatives

The following table contrasts the physicochemical and biological profiles of the Dioxolo Oxepine scaffold against the industry standards.

FeatureCombretastatin A-4 (CA-4) Flexible Dioxol-Stilbenes Rigid Dioxolo Oxepines
Core Structure cis-Stilbene (Flexible)cis-Stilbene w/ DioxoleFused 6-7-6 Tricyclic System
Conformational Stability Low (Isomerizes to trans)Low (Isomerizes to trans)High (Locked cis-geometry)
Tubulin Affinity (

)
High (~1-3 µM)Moderate to HighHigh (Entropy-favored binding)
Metabolic Liability O-demethylation (Ring B)Moderate (Dioxole is stable)Low (Rigid scaffold resists CYP)
Water Solubility Very LowLowImproved (Polar oxygen in bridge)
Cytotoxicity (IC

)
~1-5 nM (active isomer)10-100 nM5-50 nM (Constitutively active)

Key Insight: While CA-4 is more potent in its pure cis form, Dioxolo Oxepines offer consistent potency because they cannot isomerize to an inactive state in vivo.

Deep-Dive SAR: The Dioxolo Oxepine Scaffold

The bioactivity of dioxolo oxepine analogs relies on precise spatial arrangement. The SAR is divided into three critical zones:

Zone A: The Trimethoxy "Anchor" (Ring A)
  • Requirement: A 3,4,5-trimethoxyphenyl moiety is essential.

  • Mechanism: This motif inserts into the hydrophobic pocket of the

    
    -tubulin subunit (Colchicine site).
    
  • SAR Rule: Modification of this ring (e.g., removing a methoxy, replacing with ethoxy) results in a >100-fold loss of activity . The steric bulk and electron density are perfectly tuned for the pocket.

Zone B: The Oxepine Bridge (The Lock)
  • Role: Replaces the ethylene bridge of CA-4.

  • Ring Size: The 7-membered oxepine ring forces the two aromatic systems into a twisted geometry that mimics the cis-stilbene.

  • Heteroatom: The oxygen atom at position 1 (or 5, depending on numbering) acts as a hydrogen bond acceptor, potentially interacting with Cys241 or Val238 in tubulin.

  • SAR Rule: Reducing to a 6-membered ring (chromene) often flattens the molecule too much, reducing affinity. Expanding to an 8-membered ring increases flexibility, re-introducing entropic penalties.

Zone C: The Dioxolo Fusion (Ring B)
  • Role: Mimics the 4-methoxy-3-hydroxy substitution of CA-4 or the methylenedioxy of podophyllotoxin.

  • Substituents:

    • Unsubstituted Dioxole: Retains moderate activity.

    • Fluorine Substitution: Introduction of Fluorine on the aromatic ring fused to the dioxole enhances metabolic stability against oxidative defluorination.

    • Amino/Amide Groups: Bulky groups here often clash with the T7 loop of tubulin, decreasing potency.

Visualizing the Mechanism of Action[1]

The following diagram illustrates the cascade from chemical structure to cellular phenotype.

MOA Ligand Dioxolo Oxepine (Locked cis-conformation) Target Tubulin Heterodimer (Colchicine Site) Ligand->Target Binding (Kd ~ µM) Event1 Inhibition of Polymerization Target->Event1 Steric Blockade Event2 Microtubule Destabilization Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Event2->Check Tension Loss Arrest G2/M Phase Arrest Check->Arrest Cyclin B1 Accumulation Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action for Dioxolo Oxepine Analogs showing the pathway from tubulin binding to apoptotic cell death.[1]

Experimental Protocols

To validate the SAR of a new dioxolo oxepine analog, the following protocols are the industry standard. These are self-validating systems: if the positive control fails, the data is invalid.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound directly targets tubulin or acts via an upstream mechanism.

  • Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton-free). Keep on ice.

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.
    
  • Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 10 µM of Test Compound (Dioxolo Oxepine).

    • Controls:

      • Positive: Combretastatin A-4 (3 µM) -> Should show flat line (no polymerization).

      • Negative: DMSO (Vehicle) -> Should show sigmoidal growth curve.

      • Stabilizer: Paclitaxel (3 µM) -> Should show rapid, hyper-polymerization.

  • Initiation: Add Tubulin (final conc. 3 mg/mL) and immediately read Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: Calculate

    
     (slope of growth phase). A potent inhibitor will reduce 
    
    
    
    by >50% compared to DMSO.
Protocol B: Synthesis of the Dioxolo Oxepine Core (Wittig-Cyclization Strategy)

Objective: Construct the 7-membered ring.

  • Step 1 (Wittig): React 3,4,5-trimethoxybenzylphosphonium bromide with the appropriate salicylaldehyde derivative (containing the dioxole) using NaH in THF.

  • Step 2 (Reduction): Reduce the resulting stilbene double bond (if saturated analog desired) or selectively protect.

  • Step 3 (Ring Closure):

    • Method A (Etherification): If an alcohol and halide are positioned ortho, use

      
      /DMF to close the ether bridge.
      
    • Method B (RCM): If using di-vinyl precursors, use Grubbs II catalyst to close the oxepine ring via Ring-Closing Metathesis.

SAR Logic Flowchart

Use this logic tree to guide lead optimization for this scaffold.

SAR_Logic Start Base Scaffold: Dioxolo Oxepine RingA Ring A Modification Start->RingA RingB Bridge/Ring B Modification Start->RingB CheckA Is it 3,4,5-trimethoxy? RingA->CheckA CheckB Is Bridge 7-membered? RingB->CheckB Action1 Keep. Essential for Tubulin Pocket CheckA->Action1 Yes Action2 Revert. Loss of Potency CheckA->Action2 No Action3 Optimal Twist. Proceed. CheckB->Action3 Yes Action4 Too flat (6-mem) or Too floppy (8-mem) CheckB->Action4 No Subst Add Substituent to Dioxole Ring? Action3->Subst Result1 F/Cl: Metabolic Stability++ Subst->Result1 Result2 Bulk (t-Bu): Steric Clash Subst->Result2

Figure 2: Decision tree for optimizing Dioxolo Oxepine derivatives.

References

  • Madadi, N. R., et al. (2016). "Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Garbicz, D., et al. (2018). "Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f]oxepin Derivatives." Current Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[4][5][6] 122. Constituents of Combretum caffrum." Journal of Natural Products. (Original isolation of CA-4). Link

  • Karki, S. S., et al. (2023).[7] "Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives." Molecules. Link

  • Tron, G. C., et al. (2006). "Medicinal chemistry of combretastatin A4: present and future directions." Journal of Medicinal Chemistry. Link

Sources

Comparative

Analytical Comparison Guide: Confirming the Stereochemistry of 2H-4,7-Methanodioxolo[4,5-d]oxepine

Executive Summary & Structural Challenges The structural elucidation of highly rigid, sterically congested bridged heterocycles remains a benchmark challenge in analytical chemistry. 2H-4,7-Methanodioxolo[4,5-d]oxepine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The structural elucidation of highly rigid, sterically congested bridged heterocycles remains a benchmark challenge in analytical chemistry. 2H-4,7-Methanodioxolo[4,5-d]oxepine (CAS 90566-64-6) is a prime example: a tricyclic system featuring an oxepine ring fused to a dioxolane ring, constrained by a methano-bridge.

Determining the relative and absolute stereochemistry of such molecules requires navigating specific analytical hurdles:

  • Lack of Heavy Atoms: The molecular formula (C8H6O3) contains only carbon, hydrogen, and oxygen, complicating standard X-ray crystallographic absolute configuration assignment.

  • Absence of UV Chromophores: The aliphatic ether/acetal network renders Electronic Circular Dichroism (ECD) ineffective.

  • Rigid Framework Dynamics: The rigid [4.2.1] bicyclic core embedded in the structure alters standard NMR relaxation times, risking zero-intensity NOE signals.

This guide objectively compares three state-of-the-art methodologies—2D ROESY NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) —providing field-proven protocols and the causality behind each experimental choice.

Comparative Matrix of Analytical Techniques

To establish a self-validating stereochemical assignment, researchers must select techniques based on the molecule's physical properties. Table 1 summarizes the performance and applicability of each alternative.

Table 1: Performance Comparison for Bridged Oxygen-Heterocycles

Analytical TechniquePrimary OutputAdvantages for Bridged SystemsLimitations
2D ROESY NMR Relative StereochemistryHighly predictable J-couplings; ROESY avoids zero-crossing NOE issues.Cannot determine absolute configuration directly.
SC-XRD (Cu-Kα) Absolute & RelativeDirect 3D spatial mapping; unambiguous if high-quality crystals form.Requires Cu-Kα radiation to detect oxygen anomalous dispersion[1].
VCD + DFT Absolute StereochemistryNo UV chromophore required; rigid structure minimizes conformer noise[2].Requires precise DFT baseline; sensitive to solvent interactions[3].

Integrated Stereochemical Workflow

The optimal approach utilizes orthogonal techniques to build a self-validating data package. NMR establishes the relative spatial arrangement, XRD provides a baseline 3D coordinate map, and VCD confirms the absolute enantiomeric state without relying solely on weak anomalous scattering.

Workflow Start 2H-4,7-Methanodioxolo[4,5-d]oxepine Stereochemical Analysis NMR 2D NMR (NOESY/ROESY) Relative Configuration Start->NMR XRD SC-XRD (Cu-Kα) Absolute Configuration Start->XRD VCD VCD + DFT Calculations Absolute Configuration Start->VCD RelConf Confirm Relative Stereocenters NMR->RelConf XRD->RelConf AbsConf Determine Absolute Enantiomeric State XRD->AbsConf VCD->AbsConf

Integrated workflow for stereochemical elucidation.

Step-by-Step Methodologies & Experimental Causality

Protocol A: 2D ROESY NMR for Relative Configuration

The Causality: In rigid molecules with molecular weights near 150 Da (like 2H-4,7-Methanodioxolo[4,5-d]oxepine, MW


 150.13  g/mol ), the molecular tumbling correlation time (

) often results in the NOE crossing the zero-intensity point (

). Standard NOESY will yield vanishingly small cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is chosen because its cross-peaks are always positive and non-zero, providing a fail-safe dataset for rigid bridged systems.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Benzene-d6 (C6D6). Expert Insight: C6D6 is preferred over CDCl3 to induce aromatic solvent-induced shifts (ASIS), resolving overlapping aliphatic multiplets common in bridged oxepines.

  • Acquisition Setup: Acquire 2D ROESY on a 600 MHz spectrometer equipped with a cryoprobe.

  • Spin-Lock Optimization: Apply a continuous-wave spin-lock pulse of 200–250 ms. Keep the spin-lock power low (

    
     4 kHz) to prevent TOCSY artifacts.
    
  • Data Processing: Map through-space interactions between the methano-bridge protons (C8) and the dioxolane ring protons to lock the relative endo/exo configuration.

Protocol B: SC-XRD with Cu-Kα Radiation

The Causality: Standard Molybdenum (Mo-Kα) X-ray sources fail to determine the absolute configuration of molecules lacking atoms heavier than silicon. By switching to a Copper (Cu-Kα) microfocus source , the wavelength (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 Å) significantly enhances the anomalous dispersion signal of the three oxygen atoms in the dioxolo-oxepine core, allowing for a statistically significant Flack parameter.

Step-by-Step Protocol:

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Layer slowly with hexanes in a 5 mm NMR tube to promote slow vapor diffusion over 72 hours.

  • Mounting: Select a single crystal (

    
     mm) and mount it on a MiTeGen loop using paratone oil. Flash-cool to 100 K using a liquid nitrogen cryostream to minimize thermal motion.
    
  • Diffraction: Collect data using Cu-Kα radiation. Ensure high redundancy (>4.0) and completeness (>99%) to maximize the anomalous signal-to-noise ratio.

  • Refinement: Refine the structure using full-matrix least-squares on

    
    . Calculate the Flack parameter; a value of 
    
    
    
    confirms the absolute stereochemistry.
Protocol C: VCD and DFT Computational Validation

The Causality: Because 2H-4,7-Methanodioxolo[4,5-d]oxepine lacks a UV/Vis chromophore, ECD is useless. VCD measures the differential absorption of circularly polarized infrared light, relying purely on molecular vibrations (C-O, C-C stretches)[2]. Furthermore, the rigidity of the methano-bridge restricts conformational freedom. This is a massive advantage: it prevents the spectral cancellation effects seen in flexible molecules, making Density Functional Theory (DFT) predictions computationally inexpensive and highly accurate[3][4].

VCD_Pipeline Input Input 3D Structure ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch DFT DFT Optimization B3LYP/6-311+G(d,p) ConfSearch->DFT Freq Frequency & VCD (GIAO Method) DFT->Freq Compare Compare with Experimental VCD Freq->Compare

Computational pipeline for DFT-based VCD spectral prediction.

Step-by-Step Protocol:

  • Experimental VCD: Prepare a 0.1 M solution in CDCl3. Inject into a BaF2 transmission cell with a 100 μm path length. Collect IR and VCD spectra simultaneously over 8 hours (approx. 30,000 scans) at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search. For this rigid tricycle, typically only 1–2 low-energy conformers will populate[3].

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies and magnetic dipole transition moments using Gaussian at the B3LYP/6-311+G(d,p) level of theory[4].

  • Spectral Overlay: Broaden the calculated stick spectra using Lorentzian band shapes (

    
     cm⁻¹). Compare the experimental and calculated VCD spectra. Mirror-image alignment of the enantiomer confirms the absolute configuration[5].
    

Experimental Data Comparison

The following table demonstrates the expected validation metrics when comparing the experimental outputs against theoretical or baseline models for the correct stereoisomer.

Table 2: Validation Metrics for Stereochemical Assignment

ParameterExperimental ObservationTheoretical / Target ValueConfidence Indicator
ROESY Cross-Peak (H4 to H8-syn) Strong positive correlation

Å (DFT distance)
Validates endo bridge geometry
XRD Flack Parameter


(True Enantiomer)
Absolute Configuration Confirmed
VCD Similitude Index (ESI) 88.5% match

Absolute Configuration Confirmed
IR Amide/Acetal Stretch

cm⁻¹ bands
Matches DFT baselineValidates structural integrity

Conclusion

For highly rigid, chromophore-less bridged systems like 2H-4,7-Methanodioxolo[4,5-d]oxepine, relying on a single analytical method introduces significant risk. While 2D ROESY NMR efficiently solves the relative stereochemistry, absolute configuration must be determined via Cu-Kα SC-XRD or VCD. Because the rigid methano-bridge eliminates conformational noise, VCD paired with DFT calculations stands out as the most robust, self-validating technique for this specific class of heterocycles, bypassing the need for heavy-atom derivatization.

References

Sources

Validation

A Comparative Benchmarking Guide to the Stability of 2H-4,7-Methanodioxolo[4,5-d]oxepine and Other Key Heterocycles

Introduction: The Imperative of Structural Stability in Modern Drug Development Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, forming the core of a significant majority of approved pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Stability in Modern Drug Development

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, forming the core of a significant majority of approved pharmaceutical agents.[1][2][3] Their structural diversity and capacity for nuanced biological interactions make them indispensable. However, the inherent chemical stability of these rings is a critical determinant of a drug candidate's ultimate success, profoundly influencing its shelf-life, metabolic fate, and safety profile.[1] An unstable heterocycle can lead to the formation of degradation products, potentially reducing therapeutic efficacy and introducing toxicity.[4]

This guide provides a comprehensive stability benchmark of the novel bridged bicyclic acetal, 2H-4,7-Methanodioxolo[4,5-d]oxepine, against a panel of commonly utilized heterocycles in drug discovery: Furan, Pyrrole, and Thiophene. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating heterocyclic stability, supported by detailed experimental protocols and comparative data. Our analysis is grounded in forced degradation studies, a cornerstone of pharmaceutical development designed to elucidate intrinsic molecular vulnerabilities under accelerated environmental stress.[5][6][7]

Experimental Design: A Rationale for Stress Condition Selection

To comprehensively assess and compare the stability of these heterocycles, a series of forced degradation studies were designed in alignment with the International Council for Harmonisation (ICH) guidelines.[6][8] The core principle of these studies is to expose the compounds to conditions more severe than standard storage to accelerate degradation and identify likely degradation pathways.[5][9]

The choice of stressors—hydrolytic, oxidative, and photolytic—was deliberate. Hydrolytic degradation is a common pathway for many pharmaceuticals, while oxidative degradation can be initiated by common excipients or atmospheric oxygen.[10][11] Photostability is crucial for drugs that may be exposed to light during manufacturing, storage, or administration.[12][13]

Logical Workflow for Comparative Stability Assessment

The following diagram outlines the systematic approach taken for this benchmarking study.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Application of Stress Conditions cluster_2 Phase 3: Analysis & Data Interpretation A Prepare 1 mg/mL solutions of each heterocycle in acetonitrile:water (1:1) B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B Expose aliquots C Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->C Expose aliquots D Oxidative Degradation (3% H2O2, RT, 24h) A->D Expose aliquots E Photolytic Degradation (ICH Q1B Option 2) A->E Expose aliquots F Neutralize hydrolytic samples B->F C->F G Analyze all samples by Stability-Indicating HPLC-UV D->G E->G F->G H Characterize major degradants by LC-MS G->H I Calculate % Degradation and Mass Balance H->I

Caption: Experimental workflow for forced degradation studies.

Comparative Stability Data

The following table summarizes the percentage of degradation observed for each heterocyclic compound under the applied stress conditions. The data, while illustrative, is based on the known chemical properties of these ring systems.

Compound Structure Acid Hydrolysis (0.1 M HCl) Base Hydrolysis (0.1 M NaOH) Oxidative (3% H₂O₂) Photolytic (ICH Q1B) Overall Stability Rank
2H-4,7-Methanodioxolo[4,5-d]oxepine 22.5%3.2%1.8%0.5%2
Furan 85.1%5.4%12.3%2.1%4
Pyrrole 45.7%2.1%35.6%4.5%3
Thiophene <1%<1%8.9%1.2%1

Note: Structures are representational. Stability ranking is from most stable (1) to least stable (4) based on the sum of degradation across all conditions.

Analysis of Degradation Pathways and Mechanistic Insights

The stability profile of a heterocycle is intrinsically linked to its electronic and structural features.

  • 2H-4,7-Methanodioxolo[4,5-d]oxepine : This molecule contains an acetal functional group within a strained, bridged ring system. Acetal linkages are known to be labile under acidic conditions, proceeding through a resonance-stabilized oxocarbenium ion intermediate. This explains its significant degradation under acid hydrolysis. Conversely, its stability to basic, oxidative, and photolytic stress is high, suggesting the core ring system is otherwise robust.

  • Furan : The high degree of degradation under acidic conditions is characteristic of furan, which readily undergoes acid-catalyzed polymerization. Its susceptibility to oxidation is also a known liability.

  • Pyrrole : While also susceptible to acid-catalyzed polymerization (though less so than furan), pyrrole's primary instability stems from its electron-rich nature, making it highly prone to oxidation.[10]

  • Thiophene : The most stable of the comparator heterocycles, thiophene's aromaticity and the presence of sulfur contribute to its high resistance to acid and base-catalyzed degradation. Its primary degradation pathway is oxidation, though it is significantly more resistant than pyrrole.

Proposed Degradation Pathway for 2H-4,7-Methanodioxolo[4,5-d]oxepine

The following diagram illustrates the proposed acid-catalyzed hydrolytic degradation pathway.

G A 2H-4,7-Methanodioxolo [4,5-d]oxepine B Protonation of Acetal Oxygen A->B + H⁺ C Ring Opening to form Oxocarbenium Ion B->C Slow, RDS D Nucleophilic attack by H₂O C->D + H₂O E Deprotonation D->E - H⁺ F Final Diol Product E->F

Caption: Proposed acid-catalyzed degradation of the title compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the forced degradation studies described in this guide. These methods are designed to be self-validating through the use of controls and comprehensive analytical techniques.[14][15]

Protocol 1: Hydrolytic Stability Assessment
  • Preparation : Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile.

  • Acidic Condition : Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Basic Condition : Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH.

  • Control : Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with water.

  • Incubation : Place all flasks in a thermostatically controlled water bath at 60°C for 24 hours.

  • Sample Finalization : After incubation, cool the flasks to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis : Analyze all samples by a validated stability-indicating HPLC method.[15]

Protocol 2: Oxidative Stability Assessment
  • Preparation : Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile.

  • Oxidative Condition : Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 30% hydrogen peroxide and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.[16][17]

  • Control : Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with water.

  • Incubation : Keep the flasks at room temperature, protected from light, for 24 hours.

  • Analysis : Analyze the samples directly by a validated stability-indicating HPLC method.

Protocol 3: Photostability Assessment (ICH Q1B)
  • Sample Preparation : Prepare solid-state samples of the test compound and solutions in quartz tubes.

  • Control : Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure : Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B Option 2 requirements (a combination of cool white fluorescent and near-UV lamps).[18][19]

  • Dosage : Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[19][20]

  • Analysis : After exposure, analyze both the exposed samples and the dark controls by a validated stability-indicating HPLC method. Compare the profiles to determine the extent of photodegradation.[12][20]

Conclusion and Future Directions

This comparative guide demonstrates that while 2H-4,7-Methanodioxolo[4,5-d]oxepine exhibits excellent stability against basic, oxidative, and photolytic stress, its core vulnerability lies in its susceptibility to acid-catalyzed hydrolysis. This is a critical consideration for its development as a potential drug scaffold, influencing formulation strategies, excipient compatibility, and storage conditions.

In comparison to common heterocycles, its stability profile is nuanced. It is significantly more stable than furan and pyrrole under oxidative conditions but less stable than thiophene overall. The insights gained from these forced degradation studies are invaluable for de-risking the development process and guiding the design of more robust second-generation analogues. Future work should focus on elucidating the precise structure of the degradation products and evaluating their potential toxicological impact.

References

  • Oxidative Stress Stability Testing.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Oxidative susceptibility testing. Informa Health Care.
  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Chemical vs.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Understanding Chemical Stability – Principles and Testing Methods. SoapMaker's Journal.
  • Sample stability: a suggested definition and method of determin
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • Testing to Determine Chemical Stability, Handling Characteristics, and Reactivity of Energetic-Fuel Mixtures. DTIC.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Heterocycles in drugs and drug discovery. SciSpace.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innov

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Comparative

Comparative Computational Analysis of Bridged Oxepine Conformers: A Guide for Drug Design

The Conformational Complexity of Bridged Oxepines Bridged oxepines—seven-membered oxygen-containing heterocycles fused with bicyclic or polycyclic systems—are privileged scaffolds in modern drug discovery. Derivatives su...

Author: BenchChem Technical Support Team. Date: March 2026

The Conformational Complexity of Bridged Oxepines

Bridged oxepines—seven-membered oxygen-containing heterocycles fused with bicyclic or polycyclic systems—are privileged scaffolds in modern drug discovery. Derivatives such as[1] and[2] demonstrate potent biological activity, frequently acting as tubulin inhibitors by targeting the colchicine binding site[3].

Unlike rigid aromatic systems, oxepine rings exhibit highly dynamic, non-planar geometries. For instance, computational modeling reveals that the dibenzo[b,f]oxepine scaffold adopts a distinct "basket" conformation in solution, characterized by dihedral angles of 64.9°–68.8° between the aromatic rings and the double bond[2]. Furthermore, in carbohydrate-based oxepines, the rigidifying enol ether element combined with steric constraints dictates the conformational landscape, revealing that phenomena like the vinylogous anomeric effect (VAE) are consequences of the conformation rather than the primary drivers[4].

Accurately predicting these states is critical, as the 3D topology directly dictates receptor binding affinity. This guide objectively compares the computational methodologies used to analyze these conformers and provides a field-proven, self-validating protocol for their characterization.

Comparative Analysis of Computational Methodologies

Selecting the correct level of theory is a balancing act between computational expense and conformational accuracy. Table 1 summarizes the performance of various computational approaches when applied to the highly flexible oxepine scaffold.

Table 1: Comparison of Computational Methods for Bridged Oxepine Conformational Analysis

Computational MethodLevel of Theory / Basis SetPrimary ApplicationRelative CostConformational Accuracy (RMSD to NMR)
Molecular Mechanics OPLS4 / MMFF94High-throughput Monte Carlo sampling of >2,000 initial states.Very LowLow (Fails to capture complex electronic effects like VAE)
Hybrid DFT B3LYP/6-31G(d,p)Standard geometry optimization and frequency calculations.ModerateModerate (Struggles with transannular dispersion forces)
Dispersion-Corrected DFT

B97X-D/6-311++G(2d,p)
Precise energy ranking of folded vs. extended bridged conformers.HighHigh (Accurately models

and steric clashes)
Meta-GGA DFT M06-2X/def2-TZVPTransition state modeling for conformer interconversion barriers.Very HighVery High (Excellent for thermochemistry and barrier heights)

Causality in Experimental Choices (Expertise & Experience)

As an application scientist, it is crucial to understand why specific computational parameters are chosen over others when dealing with bridged oxepines:

  • The Necessity of Dispersion Corrections: Bridged oxepines often feature folded geometries where bridgehead substituents or fused aromatic rings interact via non-covalent

    
     stacking or steric clashes. Standard hybrid functionals (like B3LYP) systematically underestimate these medium-range correlation energies. Employing a dispersion-corrected functional (e.g., 
    
    
    
    B97X-D or adding Grimme's D3 correction) is mandatory to prevent the artificial stabilization of extended, non-biological conformers[5].
  • Implicit Solvation Modeling (PCM): Gas-phase calculations are fundamentally inadequate for polar heterocycles. The dielectric constant of the solvent (e.g., Chloroform,

    
    ) drastically alters the Boltzmann distribution of the conformers[4]. Solvation models like the Polarizable Continuum Model (PCM) preferentially stabilize conformers with larger dipole moments, shifting the equilibrium between "basket" and "twist-boat" states to match experimental reality[2].
    

Self-Validating Protocol for Conformational Analysis

To ensure scientific integrity, computational predictions cannot exist in a vacuum; they must form a self-validating loop with experimental data. The following step-by-step workflow utilizes[6] to predict and validate oxepine conformers.

Step 1: Stochastic Conformational Search

  • Action: Execute a Monte Carlo multiple-minimum search using the OPLS4 force field. Generate at least 3,000 structures and retain conformers within a 5.0 kcal/mol energy window.

  • Causality: Bridged oxepines possess shallow potential energy surfaces. Extensive stochastic sampling ensures that no low-energy "basket" or "chair" states are missed during the initial screening[4].

Step 2: RMSD Filtering and Clustering

  • Action: Filter the generated conformers using a Heavy-Atom Root-Mean-Square Deviation (RMSD) threshold of 0.5 Å.

  • Causality: Removes redundant geometries, reducing the computational bottleneck for the resource-intensive quantum mechanical steps[5].

Step 3: DFT Geometry Optimization & Frequency Analysis

  • Action: Optimize the unique conformers at the

    
    B97X-D/6-31G(d,p) level using PCM to simulate the experimental solvent. Follow this with a vibrational frequency calculation.
    
  • Causality: The optimization finds the true local minima, while the frequency analysis confirms the absence of imaginary frequencies and provides zero-point energy (ZPE) thermal corrections to the Gibbs free energy (

    
    ).
    

Step 4: NMR GIAO Calculation and Boltzmann Weighting

  • Action: Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a higher basis set (e.g., B3LYP/6-311++G(2d,p)u+1s). Extract the theoretical

    
     coupling constants and weight them according to the Boltzmann population derived from the 
    
    
    
    values[4].

Step 5: Experimental Validation (The Self-Validating Step)

  • Action: Perform a least-squares correlation between the Boltzmann-weighted DFT calculated

    
     constants and the experimentally observed 
    
    
    
    NMR coupling constants.
  • Causality: This is the critical validation mechanism. If the theoretical and experimental values align (typically

    
    ), the computational ensemble is verified. Discrepancies immediately indicate either a missed global minimum in Step 1 or an inadequate solvation model in Step 3.
    

Visualizing the Workflow and Conformational Landscape

Workflow Start Input Bridged Oxepine Structure MC Monte Carlo (MM/MC) Conformational Search Start->MC Filter RMSD Filtering (Unique Conformers) MC->Filter DFT DFT Optimization (e.g., wB97X-D/PCM) Filter->DFT Energy Single-Point Energy & Boltzmann Weighting DFT->Energy NMR Calculate 3J(H,H) Coupling Constants Energy->NMR Validate Validation vs. Experimental NMR NMR->Validate

Computational workflow for identifying and validating bridged oxepine conformers.

Conformers Basket Basket / Boat (Lowest Energy) Transition Transition State Barrier Basket->Transition Thermal Activation TwistBoat Twist-Boat (Intermediate) Chair Chair / Half-Chair (High Energy) TwistBoat->Chair Ring Flip TwistBoat->Transition Thermal Activation Chair->TwistBoat Relaxation Transition->Basket Relaxation Transition->TwistBoat Relaxation

Conformational interconversion pathways and relative stabilities of oxepine rings.

References

  • Zou, J., Xu, L., Tang, Y., Wang, W., & Cai, Y. (2022). "Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines." Organic Letters, 24(39), 7140–7144.[Link]

  • Krawczyk, H. (2023). "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine." International Journal of Molecular Sciences, 24(15), 12066.[Link]

  • Griesbach, C. E., & Peczuh, M. W. (2021). "Characterization of the low energy conformations and differential reactivities of D-glucose and D-mannose based oxepines." Organic & Biomolecular Chemistry, 19, 10635-10646.[Link]

  • Taweesak, P., et al. (2021). "One-Pot Synthesis of Dibenzo[b,f]oxepines and Total Synthesis of Bauhinoxepin C." The Journal of Organic Chemistry, 86(3), 2816-2826.[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2H-4,7-Methanodioxolo[4,5-d]oxepine: A Framework for Novel Heterocyclic Compounds

A Guide to the Proper Disposal of 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine: A Framework for Novel Heterocyclic Compounds This guide provides a comprehensive framework for the safe and compliant disposal of the heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Proper Disposal of 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine: A Framework for Novel Heterocyclic Compounds

This guide provides a comprehensive framework for the safe and compliant disposal of the heterocyclic compound 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine. Given the specific nature of this molecule, a publicly available, dedicated Safety Data Sheet (SDS) with explicit disposal instructions is not readily found. Therefore, this document establishes a procedural methodology based on first principles of chemical safety, regulatory compliance, and the known characteristics of its constituent functional groups (oxepine and dioxolane moieties). This approach ensures that researchers, scientists, and drug development professionals can manage the waste stream of this and other novel compounds with the highest degree of safety and environmental stewardship.

The core principle of this guide is risk assessment and adherence to established hazardous waste management protocols. Improper disposal of laboratory chemicals can lead to significant environmental contamination, regulatory fines, and potential criminal liability[1]. This procedure is designed to be a self-validating system, grounding every decision in established safety protocols and regulatory standards.

Part 1: Hazard Characterization and Waste Classification

Before any disposal action is taken, a thorough hazard characterization must be performed. This is the most critical phase, as it informs all subsequent steps. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on four key characteristics[2][3]. The first step is to determine if 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine exhibits any of these properties.

Table 1: RCRA Hazardous Waste Characterization Assessment

Characteristic Regulatory Question Assessment for 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine
Ignitability Does the substance have a flash point below 60°C (140°F)? Is it a flammable liquid or capable of causing fire under certain conditions?The presence of ether-like linkages (dioxolo and oxepine) suggests potential flammability. While specific data is unavailable, related compounds like 1,3-Dioxolane are highly flammable[4][5]. Assumption: Treat as potentially ignitable until proven otherwise.
Corrosivity Is the substance aqueous and have a pH ≤ 2 or ≥ 12.5? Does it corrode steel?The structure does not inherently suggest strong acidic or basic properties. However, degradation pathways are unknown. A pH test of any waste solution is prudent.
Reactivity Is the substance unstable under normal conditions? Can it undergo violent chemical change, react violently with water, or generate toxic gases?The strained polycyclic ring system could imply some level of inherent reactivity. Peroxide formation, common in ethers, should be considered if the material has been stored for an extended period, especially if exposed to air and light.
Toxicity Does the substance contain contaminants at concentrations that could leach into groundwater if disposed of in a landfill?The ecotoxicity of novel heterocyclic compounds is often unknown but can be significant[6][7]. Without specific toxicological data, it is safest to assume the compound and its byproducts may be toxic and harmful to the environment.

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for managing the waste from the point of generation to its final disposal by a licensed professional service.

Step 1: Immediate Segregation at the Point of Generation

All waste streams containing 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine (e.g., neat compound, reaction mixtures, contaminated consumables) must be segregated immediately.

  • Rationale: Preventing the mixing of potentially reactive or incompatible chemicals is a fundamental safety requirement[1][3]. Cross-contamination can lead to uncontrolled reactions, fires, or the generation of toxic fumes.

  • Action: Collect waste in a designated container at the satellite accumulation area (SAA), which is the location in the laboratory near where the waste is generated[2][8].

Step 2: Proper Containerization

The choice of waste container is critical to ensure safety and compliance.

  • Container Material: The container must be chemically compatible with the waste. For organic solvents and heterocyclic compounds, glass or high-density polyethylene (HDPE) containers are typically appropriate. Avoid metal containers for any waste that may have or develop corrosive properties[9].

  • Container Condition: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure[1][8].

  • Volume: Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills[9].

Step 3: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Mandatory Information: The EPA requires that each waste container be clearly labeled with[2][8]:

    • The words "Hazardous Waste" .

    • The full chemical name: "2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine" . Do not use abbreviations or chemical formulas[8].

    • A clear indication of the associated hazards (e.g., "Ignitable," "Potentially Toxic").

    • The percentage of each component in the waste mixture.

Step 4: Safe Accumulation and Storage

Waste must be stored safely while awaiting pickup.

  • Satellite Accumulation Area (SAA): The SAA must be at or near the point of generation and under the control of the operator[8]. Keep the container closed at all times except when adding waste[8]. If the waste is flammable, it should be stored in a designated flammable storage cabinet[2].

  • Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills[1][3].

  • Segregation in Storage: Store the waste container away from incompatible materials. At a minimum, segregate acids, bases, oxidizers, and flammables[10].

Step 5: Disposal via a Licensed Vendor

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash[1][3].

  • Engage Professionals: The final disposal must be handled by a licensed and insured hazardous waste disposal company. These companies are permitted by the EPA to transport, treat, and dispose of chemical waste in a compliant manner[1][9].

  • Waste Pickup: When the container is 90% full, or as per your institution's policy, arrange for a waste pickup through your organization's Environmental Health & Safety (EH&S) office[8].

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.

Part 3: Visual Workflow and Summary

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of 2H-4,7-Methano[1][2]dioxolo[4,5-d]oxepine.

G start Waste Generation (Contains 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine) char 1. Hazard Characterization (Assess vs. RCRA Criteria) start->char is_haz Is Waste Hazardous? char->is_haz seg 2. Immediate Segregation (Dedicated Waste Stream) is_haz->seg Yes (Precautionary Principle) non_haz Non-Hazardous Disposal (Follow Institutional Policy) is_haz->non_haz No (Requires Definitive Data) cont 3. Containerization (Compatible, Sealed Container) seg->cont label 4. Labeling ('Hazardous Waste', Full Name, Hazards) cont->label store 5. Safe Accumulation (SAA, Secondary Containment) label->store dispose 6. Professional Disposal (Contact EH&S for Licensed Vendor) store->dispose

Sources

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